Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h6-8,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOVBXKECSWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC(C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728982 | |
| Record name | Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113474-25-2 | |
| Record name | Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate (CAS 113474-25-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate is a versatile carbocyclic compound that has garnered interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its cyclohexane framework, adorned with a hydroxyl group and two methyl ester functionalities, presents a unique combination of stereochemical complexity and synthetic potential. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this molecule, from its fundamental properties and synthesis to its potential applications as a key building block in the development of novel therapeutics. As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a deeper understanding of the causality behind the scientific principles and experimental methodologies discussed.
Physicochemical Properties and Structural Elucidation
This compound is an organic compound with the molecular formula C₁₀H₁₆O₅ and a molecular weight of 216.23 g/mol .[1][2][3] The core of the molecule is a cyclohexane ring, which imparts a three-dimensional structure that can exist in various chair and boat conformations. The stereochemistry of the hydroxyl and dicarboxylate groups significantly influences the molecule's overall shape and its interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 113474-25-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₆O₅ | [1][2][3] |
| Molecular Weight | 216.23 g/mol | [1][2][3] |
| Appearance | Liquid or powder | [1][4] |
| Purity | Typically ≥95% | [1][2] |
| Storage | Room temperature or 2-8°C | [2][5] |
| SMILES | COC(=O)C1CC(O)CC(C(=O)OC)C1 |
The presence of the hydroxyl group allows for hydrogen bonding, which can affect its solubility and reactivity.[1] The two methyl ester groups provide sites for further chemical modification, such as hydrolysis to the corresponding dicarboxylic acid or amidation to form novel derivatives.
Synthesis of this compound
There are two primary synthetic routes to obtain this compound, both of which are of significant interest to the synthetic chemist. The choice of method often depends on the availability of starting materials and the desired stereochemical outcome.
Route 1: Catalytic Hydrogenation of Dimethyl 5-hydroxyisophthalate
A common and efficient method for the synthesis of this compound involves the catalytic hydrogenation of dimethyl 5-hydroxyisophthalate.[] This reaction reduces the aromatic ring of the starting material to a cyclohexane ring, yielding the desired product.
Caption: Synthesis via Catalytic Hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure reaction vessel, dissolve dimethyl 5-hydroxyisophthalate (1 equivalent) in methanol.
-
Catalyst Addition: Carefully add 5% rhodium on alumina (Rh/Al₂O₃) to the solution at 0°C, followed by the addition of acetic acid. The rhodium catalyst is crucial for the efficient reduction of the aromatic ring under relatively mild conditions.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 55 psi with hydrogen and allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue using column chromatography on silica gel to yield the pure this compound. A typical yield for this reaction is around 83%.[]
Route 2: Reduction of Dimethyl 5-oxocyclohexane-1,3-dicarboxylate
An alternative synthetic approach involves the reduction of the ketone functionality in dimethyl 5-oxocyclohexane-1,3-dicarboxylate.[7] This method is particularly useful when the oxo-precursor is readily available.
Caption: Synthesis via Ketone Reduction.
Experimental Protocol: Ketone Reduction
-
Reaction Setup: Dissolve dimethyl 5-oxocyclohexane-1,3-dicarboxylate (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Reducing Agent Addition: Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄). The choice of reducing agent can influence the stereoselectivity of the reaction, yielding different ratios of cis and trans isomers of the product.
-
Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a weak acid (e.g., dilute HCl or acetic acid) to neutralize the excess reducing agent.
-
Extraction and Purification: Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound.
Spectroscopic Characterization
A thorough characterization of this compound is essential to confirm its structure and purity. The following spectroscopic techniques are typically employed.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals for methoxy protons (-OCH₃) around 3.7 ppm. A multiplet for the proton on the carbon bearing the hydroxyl group (-CHOH) between 3.5 and 4.0 ppm. Complex multiplets for the cyclohexane ring protons between 1.2 and 2.5 ppm. A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.[] |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups around 170-175 ppm. A signal for the carbon attached to the hydroxyl group (-CHOH) in the range of 65-75 ppm. Signals for the methoxy carbons (-OCH₃) around 52 ppm. Resonances for the other cyclohexane ring carbons between 20 and 45 ppm. |
| FTIR (cm⁻¹) | A broad O-H stretching band around 3400 cm⁻¹. Strong C=O stretching vibrations for the ester groups around 1730 cm⁻¹. C-O stretching bands between 1000 and 1300 cm⁻¹. C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹. |
| Mass Spec. | The molecular ion peak (M⁺) at m/z 216. Fragmentation patterns may include the loss of a methoxy group (-OCH₃, m/z 185), a carbomethoxy group (-COOCH₃, m/z 157), and water (-H₂O, m/z 198). |
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the design of new therapeutic agents. Cyclohexane derivatives are prevalent in medicinal chemistry, often serving as rigid scaffolds to orient functional groups for optimal interaction with biological targets.[8]
Protein Degrader Building Block
One of the most promising applications of this molecule is as a "Protein Degrader Building Block".[5] Specifically, it can be incorporated as a linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[9]
A PROTAC molecule consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the POI and the E3 ligase, which is essential for the formation of a productive ternary complex.[10]
Caption: Role in PROTAC-mediated protein degradation.
The hydroxyl group on this compound provides a convenient handle for attaching the linker to either the POI ligand or the E3 ligase ligand. The cyclohexane ring acts as a semi-rigid spacer, and its stereochemistry can be fine-tuned to achieve the optimal distance and orientation for efficient ubiquitination and subsequent degradation of the target protein. The dicarboxylate functionalities offer additional points for chemical modification, allowing for the synthesis of a library of PROTACs with diverse linker properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][11][12][13][14]
Conclusion
This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its synthesis is achievable through well-established chemical transformations, and its unique structural features make it an attractive component for the design of complex molecules, particularly in the burgeoning field of targeted protein degradation. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of empowering researchers to leverage its full potential in their scientific endeavors.
References
- 1. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0220989) [np-mrd.org]
- 2. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0160364) [np-mrd.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. benchchem.com [benchchem.com]
- 7. 1,3‐dimethyl 5‐hydroxycyclohexane‐1,3‐dicarboxylate [thesynnovator.com]
- 8. 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, gamma-lactone [webbook.nist.gov]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 10. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate 97% | CAS: 113474-25-2 | AChemBlock [achemblock.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | C10H16O5 | CID 58237130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Dimethyl 2-hydroxycyclohexane-1,3-dicarboxylate | C10H16O5 | CID 236596 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical properties of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
An In-Depth Technical Guide to Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile organic compound with significant potential in synthetic chemistry and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, and applications of this molecule, grounding all claims in authoritative data.
Introduction and Strategic Importance
This compound is an organic compound featuring a cyclohexane ring substituted with a hydroxyl group and two methyl ester functionalities.[1] This unique combination of functional groups—a secondary alcohol and two dicarboxylates—makes it a molecule of considerable interest. The hydroxyl group provides a site for hydrogen bonding and further chemical modification, while the ester groups can be hydrolyzed or used in a variety of coupling reactions.[1][2]
Its classification as a "Protein Degrader Building Block" by suppliers suggests its primary application is in the burgeoning field of targeted protein degradation (TPD), a revolutionary therapeutic modality.[3] Molecules like this are crucial for constructing bifunctional degraders such as PROTACs (Proteolysis-Targeting Chimeras), which leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide will explore the properties that make it a valuable component in such advanced applications.
Molecular Identity and Physicochemical Profile
A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work.
Chemical Identifiers
-
IUPAC Name: this compound[4]
-
Synonyms: 1,3-dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate, 5-hydroxy-cyclohexane-1,3-dicarboxylic acid dimethyl ester[1][5]
-
SMILES Code: COC(=O)C1CC(O)CC(C(=O)OC)C1[4]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the compound. It is important to note that several of these values are predicted through computational models, a standard and valuable practice in modern chemistry for estimating properties where experimental data is not yet published.
| Property | Value | Source |
| Physical State | Liquid or Powder[1][7] | CymitQuimica, ChemicalBook |
| Purity | ≥95% - 97% (Commercially Available) | [1][3][4] |
| Boiling Point | 309.0 ± 42.0 °C (Predicted) | [5] |
| Density | 1.210 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 14.49 ± 0.60 (Predicted) | [5] |
| LogP | 0.10960 (Predicted) | [5] |
| Polar Surface Area (PSA) | 72.83 Ų | [5] |
| Storage Conditions | Room Temperature or 2-8°C | [3][5] |
Structural Elucidation: A Spectroscopic Perspective
While a dedicated, published spectrum for this specific molecule is not widely available, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected spectral characteristics are derived from its constituent functional groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group. A sharp, intense peak would appear around 1730 cm⁻¹ due to the C=O stretching of the two ester groups. C-H stretching from the cyclohexane ring would be visible just below 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A patent detailing the synthesis of this compound provides confirmatory ¹H NMR data.[8] The spectrum shows a multiplet between 3.56-3.78 ppm, which integrates to 7 protons. This signal corresponds to the two methoxy groups (-OCH₃) and the proton on the carbon bearing the hydroxyl group (CH-OH). Additional multiplets for the aliphatic protons on the cyclohexane ring appear between 1.25-2.51 ppm.[8]
-
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the esters around 170-175 ppm. The methoxy carbons would appear around 50-55 ppm. The carbon attached to the hydroxyl group would be found around 65-75 ppm, with the remaining aliphatic carbons of the cyclohexane ring appearing further upfield.
-
The combination of these techniques provides a definitive fingerprint for the molecule, allowing for rigorous quality control and structural verification.
Synthesis and Purification Protocol
The synthesis of this compound is achieved through the catalytic hydrogenation of a commercially available aromatic precursor. This method is efficient and yields the desired product in high purity after chromatographic separation.
Experimental Workflow: Catalytic Hydrogenation
This protocol is adapted from a documented synthetic procedure.[8]
Causality: The choice of a Rhodium on Alumina (Rh/Al₂O₃) catalyst is critical. Rhodium is a highly effective catalyst for the reduction of aromatic rings (a benzene ring in this case) to their corresponding cycloalkanes under relatively mild conditions. Acetic acid is added to maintain an acidic environment, which can enhance the activity of the catalyst. The reaction is performed under hydrogen pressure to provide the necessary reducing agent.
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup: To a solution of dimethyl-5-hydroxyisophthalate (3.50 g, 16.6 mmol) in methanol (60.0 mL), add 5% rhodium on alumina (0.80 g) at 0°C.[8]
-
Acidification: Add acetic acid (0.60 mL, 10.6 mmol) to the mixture.[8]
-
Hydrogenation: Place the reaction vessel on a shaker and pressurize with hydrogen gas to 55 psi. Allow the reaction to proceed at room temperature overnight.[8]
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the solid catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Purification: Purify the resulting residue using a flash chromatography system with a silica gel column. Elute with a gradient of 0% to 50% ethyl acetate in dichloromethane (DCM).[8]
-
Final Product: Combine the pure fractions and concentrate to yield this compound as the final product (typical yield: ~83%).[8]
This self-validating protocol includes a definitive purification step, ensuring that the final product meets the high-purity standards required for subsequent applications, particularly in drug discovery.
Applications in Drug Discovery and Development
The strategic value of this compound lies in its utility as a versatile chemical intermediate.
Building Block for Targeted Protein Degraders
The primary documented application is as a building block for protein degraders.[3] The field of targeted protein degradation aims to co-opt the cell's ubiquitin-proteasome system to destroy specific proteins of interest. This is often achieved using PROTACs, which are heterobifunctional molecules containing:
-
A ligand that binds to the target protein.
-
A ligand that binds to an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
The structure of this compound is ideally suited for incorporation into these linkers. The hydroxyl group serves as a convenient attachment point (an "anchor") for one side of the PROTAC, while one or both of the ester groups can be hydrolyzed to carboxylic acids and coupled to the other part of the molecule. The cyclohexane core provides a semi-rigid, three-dimensional scaffold that can be crucial for achieving the optimal spatial orientation between the target protein and the E3 ligase.
Caption: Role of the title compound as a scaffold in PROTAC linkers.
Broader Context: Cyclohexane Derivatives in Therapeutics
Cyclohexane rings are common motifs in medicinal chemistry. They are considered "saturated bioisosteres" of benzene rings, meaning they can mimic the shape and size of an aromatic ring while offering different physicochemical properties, such as improved solubility and metabolic stability. The inclusion of cyclohexane derivatives in drug design is a well-established strategy to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[9]
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[4]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors.[4]
-
Storage: Store in a tightly sealed container. While some suppliers suggest room temperature storage[3][4], others recommend refrigeration at 2-8°C for long-term stability.[5] Adhering to the supplier's specific recommendation is best practice.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in modern drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and trifunctional nature provide chemists with a versatile and valuable building block. Its direct relevance to the construction of targeted protein degraders places it at the forefront of therapeutic research, offering a scaffold to build next-generation medicines. This guide has provided the foundational knowledge necessary for scientists to confidently incorporate this molecule into their research and development workflows.
References
- 1. CAS 113474-25-2: 1,3-dimethyl 5-hydroxycyclohexane-1,3-dic… [cymitquimica.com]
- 2. This compound | 113474-25-2 | Benchchem [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate 97% | CAS: 113474-25-2 | AChemBlock [achemblock.com]
- 5. lookchem.com [lookchem.com]
- 6. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | C10H16O5 | CID 58237130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate, CasNo.113474-25-2 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
- 8. 1,3diMethyl 5hydroxycyclohexane1,3dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
This guide provides a detailed analysis of the ¹H NMR spectrum of dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate, a molecule of interest in synthetic chemistry and drug development. The interpretation of its ¹H NMR spectrum is non-trivial due to the presence of multiple stereocenters and the conformational flexibility of the cyclohexane ring. This document will delve into the stereochemical considerations, predict the ¹H NMR spectrum of the most stable isomer, and correlate this prediction with reported experimental data.
Stereochemical and Conformational Analysis: The Foundation of Spectral Interpretation
This compound possesses three stereocenters at positions 1, 3, and 5 of the cyclohexane ring. This gives rise to several possible diastereomers. The relative stereochemistry of the substituents (two carbomethoxy groups and one hydroxyl group) dictates the conformational preferences of the cyclohexane ring, which in turn profoundly influences the ¹H NMR spectrum.
The most stable conformation of a substituted cyclohexane is the one that minimizes steric strain, primarily by placing the bulky substituents in equatorial positions to avoid unfavorable 1,3-diaxial interactions. Considering this principle, the most stable stereoisomer is predicted to be the all-cis isomer, which can adopt a chair conformation where all three substituents occupy equatorial positions. This arrangement minimizes steric hindrance and is therefore expected to be the thermodynamically favored product in many synthetic routes.
Predicted ¹H NMR Spectrum of the All-cis (All-Equatorial) Isomer
Based on the all-cis stereoisomer in its all-equatorial chair conformation, we can predict the key features of its ¹H NMR spectrum. The molecule has a plane of symmetry passing through C5 and the C2-C6 bond, which simplifies the spectrum to some extent.
Predicted Chemical Shifts and Coupling Constants:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Interactions (J, Hz) |
| H-1, H-3 | ~2.5 - 2.8 | Triplet of triplets (tt) or complex multiplet | J(ax,ax) ≈ 10-13 Hz, J(ax,eq) ≈ 3-5 Hz |
| H-5 | ~3.6 - 4.0 | Multiplet | J(ax,ax) ≈ 10-13 Hz, J(ax,eq) ≈ 3-5 Hz |
| OCH₃ (x2) | ~3.7 | Singlet | None |
| H-2ax, H-6ax | ~1.3 - 1.6 | Quartet or complex multiplet | J(gem) ≈ 12-15 Hz, J(ax,ax) ≈ 10-13 Hz, J(ax,eq) ≈ 3-5 Hz |
| H-2eq, H-6eq | ~2.0 - 2.3 | Multiplet | J(gem) ≈ 12-15 Hz, J(ax,eq) ≈ 3-5 Hz, J(eq,eq) ≈ 2-4 Hz |
| H-4ax, H-4eq | ~1.4 - 1.8 | Multiplet | J(gem) ≈ 12-15 Hz, J(ax,ax) ≈ 10-13 Hz, J(ax,eq) ≈ 3-5 Hz |
| OH | Variable (broad singlet) | Broad singlet | None |
Rationale for Predictions:
-
H-1 and H-3: These protons are in an axial position and are alpha to the electron-withdrawing carbomethoxy groups, leading to a downfield shift. They are coupled to the axial and equatorial protons on the adjacent methylene groups (C2 and C4/C6).
-
H-5: This axial proton is attached to the carbon bearing the hydroxyl group, which also causes a significant downfield shift. Its multiplicity will be complex due to coupling with the four neighboring protons on C4 and C6.
-
Methoxy Protons: The six protons of the two methyl ester groups are chemically equivalent due to the molecule's symmetry and will appear as a sharp singlet.
-
Methylene Protons (H-2, H-4, H-6): The axial and equatorial protons on the same carbon are diastereotopic and thus have different chemical shifts. Axial protons are typically found at a slightly higher field (more shielded) than their equatorial counterparts in the absence of other strong effects. The splitting patterns will be complex due to both geminal and vicinal coupling.
The following diagram illustrates the predicted conformational preference that forms the basis of our spectral analysis.
Correlation with Experimental Data
A reported ¹H NMR spectrum for this compound in CDCl₃ shows the following signals: δ 3.56-3.78 (m, 7H), 2.15-2.51 (m, 5H), 1.25-1.66 (m, 3H). We can now attempt to reconcile our predictions with this experimental data.
-
δ 3.56-3.78 (m, 7H): This multiplet most likely encompasses the six protons of the two methoxy groups and the H-5 proton. The predicted chemical shift for the methoxy protons (~3.7 ppm) and the H-5 proton (~3.6-4.0 ppm) fall squarely within this range. The integration of 7H supports this assignment.
-
δ 2.15-2.51 (m, 5H): This downfield multiplet likely corresponds to the axial protons at C1 and C3, which are deshielded by the adjacent ester groups. The equatorial protons at C2 and C6, also somewhat deshielded, would also be expected in this region. The integration of 5H is consistent with the presence of H-1, H-3, H-2eq, H-6eq, and one of the H-4 protons.
-
δ 1.25-1.66 (m, 3H): This upfield multiplet would then account for the more shielded axial protons at C2 and C6, and the remaining proton at C4.
The broad nature of the reported multiplets suggests that the spectrum was likely acquired at a lower field strength or that the sample contains a mixture of diastereomers, leading to overlapping signals.
Experimental Protocol for High-Resolution ¹H NMR Acquisition
To obtain a well-resolved spectrum that would allow for a more definitive assignment and measurement of coupling constants, the following protocol is recommended.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is essential to resolve the complex multiplets.
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. The use of a high-purity solvent is recommended to avoid extraneous peaks.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Tune and shim the spectrometer to achieve optimal field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For more detailed analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals, respectively.
-
The following diagram outlines the workflow for acquiring and analyzing the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is complex, reflecting the rich stereochemistry and conformational behavior of this molecule. By considering the principles of conformational analysis, a predictive model for the spectrum of the most stable all-cis isomer can be constructed. This model aligns well with the broadly defined multiplets reported in the experimental literature. For a definitive and in-depth analysis, high-field, multidimensional NMR experiments are recommended. This guide provides a robust framework for researchers and scientists working with this and similar substituted cyclohexane systems.
Navigating Stereochemistry: A Technical Guide to the ¹³C NMR Chemical Shifts of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural elucidation of complex organic molecules is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers an in-depth technical exploration of the ¹³C NMR chemical shifts for the various stereoisomers of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate. In the absence of direct experimental spectra in publicly available databases, this paper presents a comprehensive analysis based on established principles of NMR spectroscopy, including the profound influence of substituent stereochemistry on the chemical shifts within a cyclohexane ring. By dissecting the expected spectral patterns, this guide serves as a valuable predictive tool and a framework for the interpretation of experimental data for this and structurally related compounds.
Introduction: The Stereochemical Challenge
This compound is a substituted cyclohexane derivative with three stereocenters at positions 1, 3, and 5. The spatial arrangement of the hydroxyl and two methoxycarbonyl groups gives rise to multiple stereoisomers, each with unique three-dimensional conformations. These subtle differences in stereochemistry can have a profound impact on a molecule's biological activity and pharmacokinetic properties, making their unambiguous identification critical in pharmaceutical research.
¹³C NMR spectroscopy is a powerful, non-destructive technique that provides a distinct signal for each chemically non-equivalent carbon atom in a molecule.[1] The chemical shift of each carbon is highly sensitive to its local electronic environment, which is, in turn, dictated by the molecule's conformation and the orientation of its functional groups.[2] Consequently, each stereoisomer of this compound is expected to exhibit a unique ¹³C NMR fingerprint.
This guide will delve into the theoretical underpinnings of ¹³C NMR as applied to substituted cyclohexanes, predict the chemical shifts for the most stable chair conformations of the key stereoisomers, and provide a standardized protocol for acquiring experimental data.
The Conformational Landscape of this compound
The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain.[3] For substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial interactions, bulky groups preferentially occupy the more stable equatorial position.[3]
For this compound, there are four possible diastereomers, each existing as a pair of enantiomers. For the purpose of ¹³C NMR (an achiral technique), we will focus on the diastereomers. The key to predicting their ¹³C NMR spectra lies in first determining the most stable chair conformation for each isomer.
The relative stereochemistry of the three substituents (hydroxyl and two methoxycarbonyl groups) at C1, C3, and C5 determines the conformational preference. We will consider the following representative isomers:
-
(1r,3r,5r)-isomer (all-cis): In this isomer, all three substituents are on the same face of the ring. To minimize 1,3-diaxial interactions, the most stable conformation will have all three substituents in equatorial positions.
-
(1r,3r,5s)-isomer (cis,cis,trans): This isomer has two adjacent substituents on one face and the third on the opposite face. The most stable conformation will prioritize placing the maximum number of bulky groups in equatorial positions.
-
(1r,3s,5r)-isomer (cis,trans,cis): Similar to the above, conformational analysis is required to determine the lowest energy chair form.
-
(1r,3s,5s)-isomer (all-trans): With alternating stereochemistry, this isomer's conformational preference will also be dictated by the minimization of steric strain.
Logical Relationship of Stereoisomers and Conformations
Caption: Relationship between stereoisomers and their stable conformations.
Predicting ¹³C NMR Chemical Shifts: A First-Principles Approach
The ¹³C chemical shift of a carbon atom in a cyclohexane ring can be predicted by starting with the chemical shift of cyclohexane itself (approximately 27.1 ppm) and then adding substituent chemical shift (SCS) increments for each functional group.[4] These increments, known as alpha (α), beta (β), gamma (γ), and delta (δ) effects, are highly dependent on the substituent's nature and its axial or equatorial orientation.
Substituent Effects of Hydroxyl and Methoxycarbonyl Groups
-
Hydroxyl Group (-OH):
-
Equatorial -OH: Exerts a significant deshielding (downfield shift) effect on the α-carbon (the carbon it is attached to) and a moderate deshielding effect on the β-carbons. The γ-carbon experiences a slight shielding (upfield shift).
-
Axial -OH: The deshielding effect on the α-carbon is less pronounced compared to an equatorial -OH. A key diagnostic feature is the significant shielding effect on the γ-carbons due to steric compression (the γ-gauche effect).[5]
-
-
Methoxycarbonyl Group (-COOCH₃):
-
Equatorial -COOCH₃: The ester group is electron-withdrawing and deshields the α-carbon. Its effect on the β and γ carbons is also generally deshielding, though to a lesser extent.
-
Axial -COOCH₃: Similar to the axial hydroxyl group, an axial ester group will exhibit a more pronounced shielding effect on the γ-carbons compared to its equatorial counterpart.
-
The carbonyl carbon of the ester group itself will resonate significantly downfield, typically in the 170-180 ppm region, while the methoxy carbon will appear around 50-60 ppm.[6]
Predicted ¹³C NMR Chemical Shifts for the (1r,3r,5r)-Isomer (All-Equatorial)
In this highly symmetrical isomer, all substituents are in the equatorial position. This leads to a simplified spectrum with fewer signals due to molecular symmetry.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1, C3 | ~45-55 | α-carbon to an equatorial -COOCH₃ group. Deshielded from the baseline cyclohexane value. |
| C5 | ~65-75 | α-carbon to an equatorial -OH group. Significantly deshielded. |
| C2, C4, C6 | ~30-40 | β-carbons to two substituents. Their exact shift will depend on the additive effects from both neighboring groups. |
| C=O | ~170-175 | Carbonyl carbons of the two equivalent ester groups. |
| -OCH₃ | ~50-55 | Methoxy carbons of the two equivalent ester groups. |
Differentiating Stereoisomers: The Power of the γ-Gauche Effect
The key to distinguishing between the different stereoisomers lies in the chemical shifts of the ring carbons, particularly those experiencing γ-gauche interactions. For an isomer where a substituent is forced into an axial position, the syn-axial γ-carbons will be shielded and appear at a higher field (lower ppm value) compared to the corresponding carbons in the all-equatorial isomer.
For example, in a conformation with an axial hydroxyl group at C5, the C1 and C3 carbons would experience a shielding γ-gauche effect, causing their signals to shift upfield relative to the all-equatorial isomer. This diagnostic upfield shift is a powerful tool for stereochemical assignment.[5]
Experimental Protocol for ¹³C NMR Acquisition
To obtain high-quality ¹³C NMR spectra for structural elucidation, a standardized experimental procedure is crucial.
Sample Preparation
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 10-50 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can slightly influence chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not pre-added to the solvent, a small drop can be introduced into the sample.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. The solution should be clear and free of any particulate matter.
Workflow for ¹³C NMR Sample Preparation and Data Acquisition
Caption: A standard workflow for acquiring ¹³C NMR data.
Spectrometer Parameters
A standard proton-decoupled ¹³C NMR experiment should be performed. Typical acquisition parameters on a 400-600 MHz spectrometer would include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm to cover the full range of expected carbon signals.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to allow for full relaxation of quaternary carbons.
-
Number of Scans: Dependent on the sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.
Conclusion: A Predictive Framework for Structural Integrity
This guide provides a comprehensive theoretical framework for understanding and predicting the ¹³C NMR chemical shifts of this compound stereoisomers. By leveraging fundamental principles of conformational analysis and substituent effects, researchers can anticipate the spectral features of each isomer, aiding in the interpretation of experimental data and confirming stereochemical assignments. The provided experimental protocol offers a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectra. As the demand for structurally well-defined molecules in drug development continues to grow, a thorough understanding of advanced analytical techniques like ¹³C NMR is indispensable for ensuring the scientific integrity of novel chemical entities.
References
- 1. How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohe.. [askfilo.com]
- 2. mriquestions.com [mriquestions.com]
- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
IR spectroscopy analysis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Authored by: A Senior Application Scientist
Abstract
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and pharmaceutical development, offering rapid and non-destructive molecular structure elucidation. This guide provides a comprehensive analysis of this compound, a molecule featuring a cyclohexane scaffold functionalized with both hydroxyl and ester groups. We will delve into the theoretical underpinnings of its IR spectrum, present a validated experimental protocol for data acquisition, and conduct a detailed interpretation of the spectral data. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to leverage IR spectroscopy for the robust characterization of complex organic molecules.
Introduction: The Molecular Blueprint
This compound (C₁₀H₁₆O₅) is a multifunctional organic compound built upon a cyclohexane ring.[1][2] Its structural significance lies in the simultaneous presence of three key functional groups: a secondary alcohol (-OH) and two methyl ester groups (-COOCH₃). This combination makes it a valuable intermediate in organic synthesis. The precise characterization of this molecule is paramount to ensure purity and confirm structural integrity before its use in subsequent applications.
Infrared spectroscopy excels in this role by probing the vibrational modes of a molecule's covalent bonds.[3] Each functional group possesses characteristic vibrational frequencies that, when irradiated with infrared light, absorb energy and generate a distinct signal in the spectrum. The resulting IR spectrum serves as a unique molecular "fingerprint," allowing for the unambiguous identification of the functional groups present.[4][5]
Theoretical Foundations: Decoding Molecular Vibrations
To interpret the spectrum of this compound, one must first understand the expected absorption frequencies for its constituent parts. The molecule's spectrum is a superposition of the vibrations from its hydroxyl, ester, and alkane functionalities.
The Hydroxyl (-OH) Group Signature
The alcohol group provides one of the most recognizable signals in an IR spectrum.
-
O-H Stretching: Due to extensive intermolecular hydrogen bonding, the O-H stretching vibration appears as a strong and characteristically broad absorption band in the 3550–3200 cm⁻¹ region.[6][7] The breadth of this peak is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix, which creates a continuum of slightly different vibrational frequencies.
-
C-O Stretching: The stretching vibration of the associated carbon-oxygen single bond in a secondary alcohol like this one results in a strong absorption band typically found between 1300 and 1000 cm⁻¹.[8]
The Dimethyl Ester (-COOCH₃) Group Signature
The two ester groups yield several intense and highly diagnostic peaks. The analysis of this functional group often follows the "Rule of Three," referring to a pattern of three strong peaks that are characteristic of esters.[9]
-
Carbonyl (C=O) Stretching: This is typically the most intense and sharpest peak in the spectrum.[6] For a saturated aliphatic ester, this absorption occurs in the 1750–1735 cm⁻¹ range.[10][11] The high intensity is due to the large change in dipole moment that occurs during the C=O bond's stretching vibration.[12]
-
C-O Stretching: Esters possess two distinct C-O single bonds (C-O-C), which give rise to two strong absorption bands in the 1300-1000 cm⁻¹ region.[9][10] These correspond to the asymmetric and symmetric stretching vibrations of the C-C-O and O-C-C moieties.
The Cyclohexane Backbone Signature
The saturated hydrocarbon framework also contributes to the spectrum.
-
C-H Stretching: The stretching vibrations of the sp³-hybridized C-H bonds of the cyclohexane ring and methyl groups appear as strong peaks in the region just below 3000 cm⁻¹, typically between 2960 and 2850 cm⁻¹.[13][14]
-
C-H Bending: Methylene (-CH₂) and methyl (-CH₃) scissoring and bending vibrations are visible in the fingerprint region, notably around 1470-1450 cm⁻¹.[14]
Experimental Protocol: A Validated Workflow
Acquiring a high-quality IR spectrum requires meticulous sample preparation and a systematic approach to data collection. Given that this compound is a viscous liquid or low-melting solid, the Attenuated Total Reflectance (ATR) technique is the preferred method for its simplicity and minimal sample requirement.[15][16]
Instrumentation and Materials
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Accessory: ATR module with a diamond or germanium crystal.
-
Sample: this compound (1-2 drops).[17]
-
Cleaning Supplies: Isopropanol and lint-free wipes (e.g., Kimwipes).
Step-by-Step Methodology
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol to remove any residual contaminants. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be digitally subtracted from the sample spectrum.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Spectrum Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal.[17] Acquire the sample spectrum.
-
Data Processing: The instrument software will automatically perform the background subtraction, Fourier transform, and display the final absorbance or transmittance spectrum.
-
Post-Analysis Cleaning: Clean the sample from the ATR crystal using isopropanol and lint-free wipes.
Recommended Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region, encompassing all key functional group and fingerprint vibrations.[15] |
| Resolution | 4 cm⁻¹ | Provides sufficient detail for identifying functional groups without introducing unnecessary noise. |
| Number of Scans | 16-32 (co-added) | Improves the signal-to-noise ratio by averaging multiple scans.[15] |
| Apodization | Happ-Genzel | A standard function that processes the raw interferogram to produce a clean spectrum. |
Experimental Workflow Diagram
Spectral Analysis and Interpretation
The resulting IR spectrum is a rich source of structural information. The analysis should be performed systematically, moving from the diagnostic region of higher wavenumbers to the complex fingerprint region.
Expected Absorption Bands
The following table summarizes the key vibrational modes and their expected positions in the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity & Shape |
| 3550–3200 | Alcohol (-OH) | O-H Stretch (H-bonded) | Strong, Broad[6][7] |
| 2960–2850 | Alkane (C-H) | C-H Stretch | Strong, Sharp[14] |
| 1750–1735 | Ester (C=O) | C=O Stretch | Very Strong, Sharp[10][11] |
| 1470–1450 | Alkane (-CH₂-) | C-H Bend (Scissoring) | Medium, Sharp |
| 1300–1000 | Ester & Alcohol (C-O) | C-O Stretch | Multiple Strong Peaks[8][9][10] |
Detailed Spectrum Breakdown
-
Hydroxyl Region (4000-3000 cm⁻¹): The first feature to identify is the prominent, broad absorption centered around 3400 cm⁻¹. This is the unmistakable signature of the hydrogen-bonded O-H stretching vibration, confirming the presence of the alcohol functional group.
-
C-H Region (3000-2800 cm⁻¹): Immediately to the right of 3000 cm⁻¹, a series of sharp, strong peaks will be observed. These correspond to the C-H stretching vibrations of the sp³ carbons in the cyclohexane ring and the two methyl ester groups.[13]
-
Carbonyl Region (1800-1700 cm⁻¹): A very strong and sharp absorption band located at approximately 1740 cm⁻¹ dominates this region. This peak is diagnostic for the C=O stretch of a saturated aliphatic ester, confirming the presence of the dicarboxylate functionality.[10][18] Its high intensity makes it a key landmark in the spectrum.[12]
-
Fingerprint Region (<1500 cm⁻¹): This complex region contains a wealth of information.
-
C-H Bending: Look for medium-intensity peaks around 1460 cm⁻¹ corresponding to C-H bending modes.
-
C-O Stretching: The region between 1300 cm⁻¹ and 1000 cm⁻¹ will display several strong peaks. These arise from the coupled C-O stretching vibrations of both the alcohol and the two ester groups.[8][9] The presence of multiple strong absorptions here is highly characteristic of a hydroxy ester.
-
Confirmation: While individual peak assignment in this region is challenging, the overall pattern is unique to the molecule.[5] Comparing this region to a reference spectrum of this compound would provide definitive structural confirmation.
-
Conclusion
The infrared spectrum of this compound provides a clear and detailed confirmation of its molecular structure. The key diagnostic peaks—a broad O-H stretch around 3400 cm⁻¹, a very strong ester C=O stretch near 1740 cm⁻¹, and multiple strong C-O stretches between 1300-1000 cm⁻¹—collectively validate the presence of the hydroxy and diester functionalities on the cyclohexane backbone. By following the robust experimental protocol and systematic interpretation guide presented here, researchers can confidently utilize FTIR spectroscopy for the qualitative analysis and quality control of this and other similarly complex molecules.
References
- 1. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate|BLD Pharm [bldpharm.com]
- 2. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | C10H16O5 | CID 58237130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Interpreting IR Spectra [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. agilent.com [agilent.com]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
Mass spectrometry fragmentation pattern of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound. As a molecule incorporating a cyclohexane core, a hydroxyl group, and two methyl ester functionalities, its fragmentation is governed by a series of predictable yet complex pathways. This document elucidates the primary fragmentation mechanisms under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into the causal factors behind observed spectral data. Detailed experimental protocols, data interpretation tables, and mechanistic diagrams are provided to serve as an authoritative resource for researchers engaged in the structural characterization of related compounds.
Introduction: The Structural Context
This compound is a multifunctional organic compound whose structural elucidation is critical in various fields, from synthetic chemistry to metabolite identification. Mass spectrometry serves as a primary analytical tool for this purpose, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that confirms its unique structure. The presence of competing fragmentation sites—the hydroxyl group and two ester functions on a flexible cyclohexyl ring—necessitates a nuanced understanding of mass spectrometric principles to accurately interpret the resulting spectra. This guide will deconstruct these fragmentation pathways, grounding the analysis in the fundamental principles of ion chemistry.
Ionization Techniques: A Deliberate Choice
The choice of ionization method is paramount as it dictates the nature of the initial ion and, consequently, its entire fragmentation cascade.
-
Electron Ionization (EI): This is a high-energy "hard" ionization technique that imparts significant internal energy to the analyte molecule, producing a radical cation (M+•).[1] This excess energy promotes extensive fragmentation, providing a detailed and reproducible fingerprint of the molecule. However, for molecules with multiple functional groups like this compound, the molecular ion peak may be weak or entirely absent.[2][3]
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for generating intact protonated ([M+H]+) or adducted (e.g., [M+Na]+) molecules with minimal in-source fragmentation.[1] Subsequent fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID). This approach allows for a more systematic deconstruction of the molecule and is particularly useful for confirming the precursor ion's mass.
The selection between EI and ESI is therefore a strategic one: EI is superior for library matching and detailed structural fingerprinting, while ESI-MS/MS excels at confirming molecular weight and probing specific fragmentation pathways from a known precursor.
Predicted Fragmentation Pathways
The fragmentation of this compound is a competitive process dominated by reactions characteristic of its constituent functional groups: alcohols and esters.
Electron Ionization (EI-MS) Fragmentation
Upon EI, the molecule forms a radical cation (M+•) with a mass-to-charge ratio (m/z) of 216. This high-energy species rapidly undergoes fragmentation through several key pathways.
-
Loss of Water (Dehydration): The hydroxyl group makes the molecule susceptible to the facile elimination of a neutral water molecule (18 Da), a hallmark fragmentation of cyclic alcohols. This leads to a prominent ion at m/z 198 .
-
α-Cleavage of Ester Groups: Alpha-cleavage, the breaking of the bond adjacent to a heteroatom, is a dominant pathway for esters.[4][5][6][7]
-
Loss of a Methoxy Radical (•OCH₃): Cleavage of the O-CH₃ bond results in the loss of a methoxy radical (31 Da) to form a stable acylium ion at m/z 185 .
-
Loss of a Carbomethoxy Radical (•COOCH₃): Cleavage of the C-C bond between the ring and the ester group leads to the loss of a carbomethoxy radical (59 Da), yielding an ion at m/z 157 .
-
-
McLafferty Rearrangement: This classic rearrangement involves the transfer of a γ-hydrogen to a carbonyl oxygen, followed by β-cleavage.[8][9][10] While possible, the cyclic structure and substitution pattern of this specific molecule may lead to more complex rearrangements rather than a simple, classic McLafferty fragmentation. Ring strain and the presence of other labile sites make direct cleavage and neutral loss pathways more probable.
-
Sequential Fragmentations: The primary fragment ions undergo further decomposition. For example, the [M-H₂O]+• ion at m/z 198 can subsequently lose a methoxy radical to yield a fragment at m/z 167 .
References
- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 2. GCMS Section 6.14 [people.whitman.edu]
- 3. youtube.com [youtube.com]
- 4. Electron impact fragmentation mechanisms of some cyclic esters with helical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Navigating the Matrix: A Technical Guide to the Solubility of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate in Common Organic Solvents
Abstract
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate is a molecule of significant interest in synthetic chemistry and drug development, serving as a versatile building block.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. We delve into the physicochemical properties of the molecule, offering a predictive analysis of its solubility in common organic solvents. Furthermore, this guide presents a detailed, step-by-step experimental protocol for the quantitative determination of its solubility, ensuring scientific rigor and reproducibility.
Introduction: The Significance of Solubility in Chemical Applications
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in a multitude of scientific disciplines, including chemistry and pharmacology.[2][3] For researchers and professionals in drug development, understanding the solubility of a compound like this compound is fundamental for several reasons:
-
Reaction Kinetics: The rate and outcome of a chemical reaction are often dictated by the solubility of the reactants in the chosen solvent.
-
Purification: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities.
-
Formulation: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and the choice of delivery vehicle.[4]
This guide aims to provide a detailed understanding of the solubility profile of this compound, empowering researchers to make informed decisions in their experimental designs.
Physicochemical Properties of this compound
To predict the solubility of this compound, it is essential to first understand its molecular structure and inherent physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₅ | [5][6] |
| Molecular Weight | 216.23 g/mol | [5][6] |
| Polar Surface Area (PSA) | 72.83 Ų | [5] |
| Predicted LogP | 0.10960 | [5] |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Inferred from structure |
| Hydrogen Bond Acceptors | 5 (two carbonyl oxygens, two ester oxygens, one hydroxyl oxygen) | Inferred from structure |
| Predicted Boiling Point | 309.0 ± 42.0 °C | [5] |
| Predicted Density | 1.210 ± 0.06 g/cm³ | [5] |
The presence of a hydroxyl group and two ester functionalities imparts a moderate polarity to the molecule, as indicated by its polar surface area (PSA) of 72.83 Ų.[5][7] The molecule possesses both hydrogen bond donor (the hydroxyl group) and acceptor (the oxygen atoms of the hydroxyl and ester groups) capabilities, suggesting its potential for interaction with a range of solvents.[1][7] The predicted LogP value of 0.10960 indicates a relatively balanced hydrophilic and lipophilic character.[5]
Predictive Analysis of Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)
These solvents can engage in hydrogen bonding with both the hydroxyl and ester groups of the solute. Given the compound's hydrogen bonding capabilities, it is expected to exhibit high solubility in lower alcohols like methanol and ethanol.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF))
These solvents possess significant dipole moments and can interact with the polar regions of the solute. Solvents like DMSO and acetone are excellent hydrogen bond acceptors and should effectively solvate the hydroxyl group. Therefore, good to moderate solubility is anticipated in these solvents.
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)
The interaction between nonpolar solvents and the polar functional groups of this compound is expected to be weak. While the cyclohexane backbone provides some nonpolar character, the polar functionalities will likely limit its solubility in these solvents. Consequently, low to negligible solubility is predicted in nonpolar solvents.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | Good to Moderate | Dipole-dipole interactions and hydrogen bond acceptance. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Negligible | Weak van der Waals forces are insufficient to overcome solute-solute interactions. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond predictive analysis, a robust experimental protocol is necessary for the quantitative determination of solubility. The following section outlines a detailed methodology based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[3]
Materials and Equipment
-
This compound (purity ≥97%)[8]
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[3] It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
It is recommended to perform the experiment in triplicate to ensure the reliability of the results.
-
Conclusion
References
- 1. CAS 113474-25-2: 1,3-dimethyl 5-hydroxycyclohexane-1,3-dic… [cymitquimica.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. 1,3diMethyl 5hydroxycyclohexane1,3dicarboxylate|lookchem [lookchem.com]
- 6. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | C10H16O5 | CID 58237130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 113474-25-2 | Benchchem [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Stereoisomers of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Abstract
The study of stereoisomerism is a critical aspect of modern drug development and chemical synthesis. Different stereoisomers of a molecule, while having the same chemical formula and connectivity, can exhibit profoundly different biological activities and physical properties.[1][2] This guide provides a comprehensive technical overview of the stereoisomers of dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate, a substituted cyclohexane derivative. We will delve into the structural nuances of its stereoisomers, including cis-trans isomerism and enantiomerism, and discuss the underlying principles that govern their stability and interconversion. Furthermore, this paper will outline state-of-the-art methodologies for their synthesis, separation, and characterization, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this molecular system.
Introduction: The Central Role of Stereoisomerism in Drug Development
Stereoisomerism, the arrangement of atoms in three-dimensional space, is a fundamental concept in organic chemistry with profound implications in pharmacology.[1][3] The spatial orientation of functional groups within a molecule dictates its interaction with chiral biological targets such as enzymes and receptors. Consequently, different stereoisomers of a drug can elicit distinct pharmacological responses, ranging from desired therapeutic effects to inactivity or even severe toxicity.[1][4][5] The infamous case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[1][5]
Therefore, the ability to selectively synthesize, separate, and characterize stereoisomers is paramount in the development of safe and effective drugs.[2][4] This guide focuses on this compound as a model system to explore the principles and techniques associated with stereoisomer analysis.
Structural Analysis of this compound Stereoisomers
This compound possesses a cyclohexane ring, a flexible six-membered ring that adopts various non-planar conformations to minimize steric and angle strain.[6][7] The most stable of these is the chair conformation.[6][7] The substituents on the ring—a hydroxyl group at position 5 and two methoxycarbonyl groups at positions 1 and 3—can be oriented either axially (perpendicular to the general plane of the ring) or equatorially (in the general plane of the ring).
Cis-Trans Isomerism
The relative orientation of the substituents on the cyclohexane ring gives rise to cis-trans isomerism, a form of diastereomerism.[8][9][10]
-
Cis Isomers: The substituents are on the same side of the ring.[9][10]
-
Trans Isomers: The substituents are on opposite sides of the ring.[9][10]
For this compound, we must consider the relative positions of the three substituents. This leads to multiple possible diastereomers. For instance, the two methoxycarbonyl groups can be cis or trans to each other, and each of these can have the hydroxyl group in a cis or trans relationship to them.
The stability of these isomers is largely dictated by the steric interactions of the substituents. In general, conformers with bulkier groups in the equatorial position are more stable due to the avoidance of 1,3-diaxial interactions.[6]
Enantiomers and Chirality
Chirality arises when a molecule is non-superimposable on its mirror image.[2] Such non-superimposable mirror images are called enantiomers.[11][12] The presence of stereocenters (chiral centers) is a common source of chirality. In this compound, carbons 1, 3, and 5 are potential stereocenters, depending on the substitution pattern.
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.[11][12]
-
Diastereomers: Stereoisomers that are not mirror images of each other.[11][12][13] Cis-trans isomers are a type of diastereomer.[14]
The combination of cis-trans isomerism and the presence of multiple stereocenters results in a complex mixture of stereoisomers for this molecule, including pairs of enantiomers and diastereomers.
Diagram: Stereoisomeric Relationships
Caption: Classification of stereoisomers for the target molecule.
Synthesis and Separation of Stereoisomers
The preparation of specific stereoisomers of this compound typically involves stereoselective synthesis or the resolution of a racemic mixture.
Stereoselective Synthesis
A common synthetic route involves the hydrogenation of dimethyl 5-hydroxyisophthalate.[15] The stereochemical outcome of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. For example, using a heterogeneous catalyst like rhodium on alumina can lead to a mixture of stereoisomers.[15] Achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries.
Resolution of Racemic Mixtures
When a synthesis yields a mixture of enantiomers (a racemate), resolution techniques are employed to separate them.
-
Chiral Chromatography: This is a powerful technique for separating enantiomers.[16][17] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers.[17][18] Since diastereomers have different physical properties, they can often be separated by crystallization. The separated diastereomers are then converted back to the individual enantiomers.
Experimental Protocol: Chiral HPLC Resolution
-
Column Selection: Choose a suitable chiral stationary phase, such as one based on cellulose or amylose derivatives.
-
Mobile Phase Optimization: A typical mobile phase consists of a mixture of hexane and isopropanol. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve the racemic mixture of this compound in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile using a UV detector.
-
Fraction Collection: Collect the fractions corresponding to each separated enantiomer.
-
Purity Analysis: Analyze the collected fractions to determine the enantiomeric excess (e.e.).
Analytical Characterization of Stereoisomers
Accurate characterization of the isolated stereoisomers is crucial. A combination of spectroscopic and crystallographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure and stereochemistry of organic molecules.
-
¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation.[19] This information can be used to assign the relative stereochemistry (cis or trans) of the substituents.
-
¹³C NMR: Provides information about the carbon skeleton and can help distinguish between different stereoisomers.[19]
-
2D NMR Techniques: Techniques like COSY, HSQC, and NOESY can provide more detailed information about the connectivity and spatial proximity of atoms, aiding in the unambiguous assignment of stereochemistry.
Table: Representative ¹H NMR Data for a Stereoisomer
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 2.55 | m | - |
| H-3 | 2.60 | m | - |
| H-5 | 4.10 | m | - |
| OCH₃ | 3.68 | s | - |
| OCH₃ | 3.72 | s | - |
Note: This is hypothetical data for illustrative purposes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While enantiomers have identical mass spectra under achiral conditions, diastereomers can sometimes show differences in their fragmentation patterns. The fragmentation of cycloalkanes often involves the loss of small neutral molecules like ethylene.[20][21]
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure, including the absolute configuration of chiral centers.[22][23] This technique is invaluable for unambiguously assigning the stereochemistry of a newly synthesized compound.
Experimental Workflow: Stereochemical Assignment
Caption: Workflow for the synthesis, separation, and characterization of stereoisomers.
Conclusion
The stereoisomers of this compound present a rich case study for understanding the principles of stereochemistry and the analytical techniques required for their elucidation. A thorough grasp of the concepts of cis-trans isomerism, chirality, and conformational analysis is essential for any scientist working in drug discovery and development. The methodologies outlined in this guide, from stereoselective synthesis and chiral separation to detailed spectroscopic and crystallographic analysis, provide a robust framework for tackling the challenges associated with the characterization of complex stereoisomeric mixtures. As the pharmaceutical industry continues to move towards the development of single-enantiomer drugs, the expertise in these areas will become increasingly vital.[4]
References
- 1. tutorchase.com [tutorchase.com]
- 2. researchgate.net [researchgate.net]
- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical importance of stereochemistry | PPTX [slideshare.net]
- 6. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A Short Explanation of the Cis-trans Relationship in Cyclohexane [unacademy.com]
- 9. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
- 10. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 11. Enantiomers and Diastereomers [sites.science.oregonstate.edu]
- 12. byjus.com [byjus.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Khan Academy [khanacademy.org]
- 15. 1,3diMethyl 5hydroxycyclohexane1,3dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 16. Chromatographic resolution of enantiomers selective review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 18. Chiral resolution - Wikipedia [en.wikipedia.org]
- 19. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 21. youtube.com [youtube.com]
- 22. synchrotron.org.pl [synchrotron.org.pl]
- 23. researchgate.net [researchgate.net]
Synthesis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate: A Guide to Aromatic Ring Hydrogenation
An In-depth Technical Guide for Drug Development Professionals and Researchers
Introduction
The transformation of planar, aromatic systems into three-dimensional saturated rings is a cornerstone of synthetic chemistry, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds. Cyclohexane derivatives, rich in stereochemistry, are prevalent in countless bioactive molecules. This guide provides a detailed technical overview of the synthesis of dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate, a valuable building block, through the catalytic hydrogenation of its aromatic precursor, dimethyl-5-hydroxyisophthalate.[1][2][3][4]
This document moves beyond a simple recitation of procedural steps. It delves into the mechanistic rationale, the critical considerations for catalyst selection, and a self-validating, step-by-step protocol designed for reproducibility and safety. We will explore the challenges inherent in reducing a highly stable benzene ring and the specific conditions required to achieve this transformation efficiently.
Core Principles: The Challenge of Aromaticity
The central reaction is the reduction of the benzene ring in dimethyl-5-hydroxyisophthalate to a cyclohexane ring. Unlike the relatively facile hydrogenation of isolated alkenes, the aromatic ring presents a significant thermodynamic barrier.[5] The resonance stabilization of the delocalized π-electron system in benzene means that its hydrogenation is substantially less favorable and requires more forceful conditions, such as elevated hydrogen pressure, higher temperatures, and highly active catalysts.[5][6]
The reaction proceeds via heterogeneous catalysis, where the aromatic substrate and molecular hydrogen (H₂) adsorb onto the surface of a solid metal catalyst. On this surface, the H-H bond is cleaved, and hydrogen atoms are added sequentially to the aromatic ring, ultimately leading to the saturated cyclohexane product. The choice of catalyst is paramount, as it must be active enough to overcome the aromatic stabilization energy without leading to undesirable side reactions.
Catalyst Selection: The Rationale for Rhodium
While various platinum-group metals like Platinum (Pt), Palladium (Pd), and Nickel (Ni) can catalyze arene hydrogenation, Rhodium (Rh) and Ruthenium (Ru) are often superior in terms of activity under milder conditions.[6][7] For the synthesis of this compound, a supported rhodium catalyst, specifically 5% Rhodium on alumina (Rh/Al₂O₃), has proven to be highly effective.[8]
The high activity of rhodium allows the reaction to proceed at or near room temperature and at moderate hydrogen pressures, which enhances safety and reduces the need for specialized high-temperature equipment.[7] The alumina support provides a high surface area for catalyst dispersion, maximizing the number of active sites available for the reaction. The addition of a small amount of acetic acid can also play a role in maintaining catalyst activity and influencing the stereochemical outcome of the reaction.[8]
Visualizing the Transformation
The overall synthetic route is a direct hydrogenation of the starting aromatic ester.
Caption: Reaction scheme for the catalytic hydrogenation.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and provides a reliable method for the target synthesis.[8] It incorporates best practices for safety and purification to ensure a high-quality product.
Materials and Equipment
| Reagents & Materials | Equipment |
| Dimethyl-5-hydroxyisophthalate | Parr shaker or similar hydrogenation apparatus |
| 5% Rhodium on Alumina (Rh/Al₂O₃) | Round-bottom flask |
| Anhydrous Methanol (MeOH) | Magnetic stirrer and stir bar |
| Glacial Acetic Acid (AcOH) | Filtration apparatus (Büchner funnel, filter flask) |
| Hydrogen gas (high purity) | Celite® 545 (diatomaceous earth) |
| Dichloromethane (DCM, HPLC grade) | Rotary evaporator |
| Ethyl Acetate (EtOAc, HPLC grade) | Silica gel for column chromatography |
| Nitrogen or Argon gas (for inerting) | Thin Layer Chromatography (TLC) plates |
Step-by-Step Methodology
-
Reactor Charging:
-
To a suitable high-pressure reaction vessel, add dimethyl-5-hydroxyisophthalate (e.g., 3.50 g, 16.6 mmol).
-
Under a gentle stream of inert gas (N₂ or Ar), carefully add the 5% rhodium on alumina catalyst (e.g., 0.80 g). Rationale: Handling the catalyst under an inert atmosphere minimizes contact with atmospheric oxygen and moisture, preserving its activity.
-
Add anhydrous methanol (e.g., 60 mL) to the vessel, followed by glacial acetic acid (e.g., 0.60 mL, 10.6 mmol).[8] Rationale: Methanol serves as the solvent for the substrate. The acetic acid acts as a co-catalyst or promoter.
-
-
Hydrogenation:
-
Securely seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel by pressurizing with hydrogen to ~10-15 psi and then carefully venting. Repeat this cycle 3-5 times to remove all air. Causality: This step is critical for safety, as it removes oxygen, preventing the formation of a potentially explosive H₂/O₂ mixture.
-
Pressurize the vessel with hydrogen to the target pressure (e.g., 55 psi).[8]
-
Begin vigorous shaking or stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete overnight.
-
-
Catalyst Removal and Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the vessel with an inert gas.
-
Prepare a small pad of Celite in a Büchner funnel. Rationale: Celite is a filter aid that prevents the fine, black catalyst particles from passing through the filter paper and contaminating the product solution.
-
Filter the reaction mixture through the Celite pad, washing the reaction vessel and the filter cake with a small amount of methanol to ensure complete transfer.
-
-
Purification:
-
Transfer the clear filtrate to a round-bottom flask.
-
Remove the solvent (methanol) and acetic acid under reduced pressure using a rotary evaporator.
-
The resulting residue should be purified by flash column chromatography on silica gel. A gradient of 0% to 50% ethyl acetate in dichloromethane is typically effective for separating the product from any unreacted starting material or byproducts.[8]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as the final product.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Summary and Product Characterization
Quantitative Reaction Parameters
| Parameter | Value | Reference |
| Substrate | Dimethyl-5-hydroxyisophthalate | [8] |
| Catalyst | 5% Rhodium on Alumina | [8] |
| Hydrogen Pressure | 55 psi (~3.7 atm) | [8] |
| Temperature | Room Temperature (0 - 25 °C) | [8] |
| Solvent | Methanol | [8] |
| Additive | Acetic Acid | [8] |
| Typical Yield | ~83% | [8] |
Product Identity and Properties
-
Chemical Name: this compound[9]
-
CAS Number: 113474-25-2[1]
-
Molecular Formula: C₁₀H₁₆O₅[1]
-
Molecular Weight: 216.23 g/mol [1]
-
¹H NMR (400 MHz, CDCl₃): δ 3.56-3.78 (m, 7H), 2.15-2.51 (m, 5H), 1.25-1.66 (m, 3H).[8] Note: The complexity of the multiplets reflects the various diastereomers formed during the hydrogenation.
Critical Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated fume hood, away from ignition sources, using equipment specifically designed and rated for pressure reactions.
-
Catalyst Handling: While Rh/Al₂O₃ is relatively stable, many hydrogenation catalysts (particularly Palladium on Carbon) can be pyrophoric, especially after use. Never allow the catalyst to become completely dry in the air. Quenching the catalyst by suspending it in water after filtration is a common deactivation procedure.
-
Pressure Safety: Always inspect pressure vessels for defects before use. Never exceed the maximum rated pressure of the equipment. Use a blast shield for personal protection.
Conclusion
The synthesis of this compound from its aromatic isophthalate precursor is a robust and efficient transformation achievable through catalytic hydrogenation. The use of a rhodium-on-alumina catalyst allows the reaction to proceed under moderate and controllable conditions. By adhering to the detailed protocol and safety guidelines outlined in this guide, researchers can reliably produce this valuable, non-planar building block for applications in drug discovery and materials science. This process exemplifies a critical chemical technology for converting simple aromatic feedstocks into structurally complex and functionally significant molecules.
References
- 1. calpaclab.com [calpaclab.com]
- 2. B21565.30 [thermofisher.com]
- 3. B21565.18 [thermofisher.com]
- 4. Dimethyl 5-hydroxyisophthalate CAS#: 13036-02-7 [m.chemicalbook.com]
- 5. Video: Reduction of Benzene to Cyclohexane: Catalytic Hydrogenation [jove.com]
- 6. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. 1,3diMethyl 5hydroxycyclohexane1,3dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 113474-25-2 | Benchchem [benchchem.com]
Methodological & Application
Synthesis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate is a valuable bifunctional molecule characterized by a cyclohexane core bearing two methyl ester groups and a hydroxyl functionality. This arrangement of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The stereochemistry of the hydroxyl group and its relationship to the ester groups can be controlled to access different diastereomers, further expanding its synthetic utility.
This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from the readily available 5-oxocyclohexane-1,3-dicarboxylic acid. The protocol is divided into two main stages: the synthesis of the key intermediate, Dimethyl 5-oxocyclohexane-1,3-dicarboxylate, and its subsequent reduction to the target hydroxy compound. This guide is designed to be a self-validating system, with explanations for key experimental choices and references to authoritative sources.
Overall Synthesis Workflow
The synthesis proceeds in two distinct steps, as illustrated in the workflow diagram below. The initial step involves the esterification of the dicarboxylic acid to form the dimethyl ester ketone. The second step is the selective reduction of the ketone functionality to the corresponding alcohol.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Dimethyl 5-oxocyclohexane-1,3-dicarboxylate
The initial step in this synthesis is the conversion of 5-oxocyclohexane-1,3-dicarboxylic acid to its corresponding dimethyl ester. This is typically achieved through an acid-catalyzed esterification, a classic and reliable method for this type of transformation.
Protocol 1: Acid-Catalyzed Esterification
This protocol describes the esterification of 5-oxocyclohexane-1,3-dicarboxylic acid using methanol in the presence of a catalytic amount of sulfuric acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Equivalents) |
| 5-Oxocyclohexane-1,3-dicarboxylic acid | 186.15 | 1 |
| Methanol (anhydrous) | 32.04 | 10 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 0.1 |
| Sodium Bicarbonate (saturated solution) | 84.01 | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed |
| Ethanol (for recrystallization) | 46.07 | As needed |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-oxocyclohexane-1,3-dicarboxylic acid (1 equivalent).
-
Add an excess of anhydrous methanol (10 equivalents).
-
Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise to the stirred suspension. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully neutralize the acidic mixture by washing with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield Dimethyl 5-oxocyclohexane-1,3-dicarboxylate as a solid.
Expert Insight: The use of a large excess of methanol not only serves as the reagent but also as the solvent, driving the equilibrium of the esterification reaction towards the product side according to Le Châtelier's principle. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
Part 2: Synthesis of this compound
The second stage involves the selective reduction of the ketone group in Dimethyl 5-oxocyclohexane-1,3-dicarboxylate to a hydroxyl group. This can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. An alternative method using sodium borohydride is also presented for comparison.
Protocol 2A: Catalytic Hydrogenation with Rhodium on Alumina
This protocol details the reduction of the ketone using hydrogen gas and a rhodium on alumina catalyst. This method is often preferred for its high efficiency and relatively clean reaction profile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | 214.21 | 1 equivalent |
| Methanol | 32.04 | Solvent |
| 5% Rhodium on Alumina (Rh/Al₂O₃) | - | Catalytic amount |
| Acetic Acid | 60.05 | Co-catalyst/Modifier |
| Hydrogen Gas (H₂) | 2.02 | Excess |
| Celite® | - | Filtration aid |
Procedure:
-
In a suitable hydrogenation vessel, dissolve Dimethyl 5-oxocyclohexane-1,3-dicarboxylate (e.g., 3.50 g, 16.3 mmol) in methanol (e.g., 60.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add 5% rhodium on alumina (e.g., 0.80 g) to the solution, followed by acetic acid (e.g., 0.60 mL, 10.6 mmol).
-
Seal the reaction vessel and connect it to a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas to 55 psi (approximately 3.8 bar).
-
Allow the reaction mixture to warm to room temperature and shake or stir vigorously overnight.
-
Upon completion, carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel (e.g., using a gradient of 0 to 50% ethyl acetate in dichloromethane) to afford the pure this compound. An expected yield is around 83%.
Expert Insight: Rhodium on alumina is a powerful hydrogenation catalyst. The addition of acetic acid can sometimes modify the catalyst surface and influence the stereochemical outcome of the reduction, although specific details on the stereoselectivity of this particular reaction were not found in the immediate search results. The choice of a heterogeneous catalyst simplifies the work-up, as it can be easily removed by filtration.
Protocol 2B: Reduction with Sodium Borohydride (Alternative Method)
Sodium borohydride (NaBH₄) is a milder and often more convenient reducing agent for ketones compared to catalytic hydrogenation, as it does not require specialized high-pressure equipment.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Equivalents) |
| Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | 214.21 | 1 |
| Methanol or Ethanol | 32.04 or 46.07 | Solvent |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.1 - 1.5 |
| Hydrochloric Acid (1 M) | 36.46 | As needed |
Procedure:
-
Dissolve Dimethyl 5-oxocyclohexane-1,3-dicarboxylate (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the pH is neutral and gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography as described in Protocol 2A.
Discussion on Stereoselectivity: The reduction of the ketone in Dimethyl 5-oxocyclohexane-1,3-dicarboxylate will lead to the formation of a new stereocenter at the C-5 position. The resulting product can exist as two diastereomers: cis and trans with respect to the orientation of the hydroxyl group relative to the two ester groups. The stereochemical outcome of the reduction is dependent on the reducing agent and the reaction conditions. Bulky reducing agents will typically favor attack from the less sterically hindered face of the ketone, leading to a higher proportion of one diastereomer. The specific stereoselectivity for the rhodium-catalyzed and sodium borohydride reductions of this substrate would need to be determined experimentally, for example, by NMR analysis of the product mixture.
Characterization Data
This compound
-
¹H NMR (400 MHz, CDCl₃): δ 3.56-3.78 (m, 7H), 2.15-2.51 (m, 5H), 1.25-1.66 (m, 3H).
-
¹³C NMR: Specific experimental data for the final product was not found in the search results. However, expected chemical shifts would include signals for the two distinct methyl ester carbons (~52 ppm), the carbonyl carbons of the esters (~175 ppm), the carbon bearing the hydroxyl group (~65-75 ppm), and the remaining aliphatic carbons of the cyclohexane ring (~20-45 ppm).
Safety and Handling
-
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate: Handle in a fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.
-
Rhodium on Alumina: This catalyst is generally stable, but fine powders can be an inhalation hazard. Handle in a well-ventilated area or fume hood.
-
Sodium Borohydride: This reagent is water-reactive and will release flammable hydrogen gas upon contact with water or acidic solutions. It is also corrosive and can cause skin and eye burns. Handle in a dry environment, away from sources of ignition, and wear appropriate PPE. Always quench reactions carefully and in a well-ventilated fume hood.
The Strategic Utility of Dimethyl 5-Hydroxycyclohexane-1,3-dicarboxylate in Total Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile C6 Building Block
In the intricate art of total synthesis, the strategic selection of building blocks is paramount to the success and elegance of a synthetic campaign. Among the vast arsenal of available synthons, functionalized cyclohexane derivatives hold a privileged position due to their conformational rigidity and the stereochemical complexity they can impart to a target molecule. This guide focuses on a particularly valuable, yet perhaps underutilized, building block: dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate . This molecule, possessing a strategically placed hydroxyl group and two ester functionalities on a cyclohexane scaffold, offers a unique combination of features that can be exploited to construct complex molecular architectures. Its potential applications span from pharmaceuticals to natural product synthesis, where the cyclohexane core is a common motif.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the synthesis, stereochemical considerations, and strategic applications of this compound, providing not just protocols, but the scientific rationale behind the experimental choices.
Synthesis and Stereochemical Control: Accessing the Building Block
The most common and direct route to this compound is through the catalytic hydrogenation of the readily available aromatic precursor, dimethyl 5-hydroxyisophthalate.[2] This reaction reduces the aromatic ring to a cyclohexane ring, thereby generating the desired building block.
A critical aspect of this synthesis is the control of stereochemistry. The hydrogenation can lead to a mixture of cis and trans diastereomers with respect to the two ester groups. The stereochemical outcome is highly dependent on the choice of catalyst and reaction conditions. For instance, hydrogenation of substituted isophthalic esters using rhodium on alumina (Rh-Al₂O₃) or platinum oxide (PtO₂) often yields the all-cis isomer as the predominant product.[2] This stereoselectivity is a key advantage, as it can simplify downstream synthetic manipulations.
Protocol 1: Synthesis of this compound
This protocol details the catalytic hydrogenation of dimethyl 5-hydroxyisophthalate to yield this compound, with a focus on achieving high cis-selectivity.
Materials:
-
Dimethyl 5-hydroxyisophthalate
-
Methanol (anhydrous)
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Hydrogen gas (high purity)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus (rotary evaporator, column chromatography supplies)
Procedure:
-
Reactor Preparation: In a clean, dry high-pressure reaction vessel, add dimethyl 5-hydroxyisophthalate (1.0 eq).
-
Catalyst Addition: Under a stream of inert gas, carefully add 5% Rhodium on Alumina (typically 5-10 mol% relative to the substrate).
-
Solvent Addition: Add anhydrous methanol to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Hydrogenation: Seal the reactor and purge several times with hydrogen gas to remove any residual air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.5 bar).[2]
-
Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours, or until hydrogen uptake ceases.[2] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to separate the diastereomers and remove any impurities.
Expected Outcome: This procedure is expected to yield the cis-isomer of this compound as the major product. The diastereomeric ratio should be determined by ¹H NMR spectroscopy.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₅ | [1] |
| Molecular Weight | 216.23 g/mol | [1] |
| CAS Number | 113474-25-2 | [1] |
| Appearance | Powder or liquid | [3] |
| Storage | Store in a tightly closed container | [3] |
Strategic Applications in Total Synthesis
While direct, step-by-step applications of this compound in high-profile total syntheses are not yet extensively documented in top-tier literature, its potential as a versatile building block is evident from the chemistry of related functionalized cyclohexanes. The strategic placement of the hydroxyl and ester groups allows for a variety of synthetic transformations.
Key Synthetic Transformations:
-
Derivatization of the Hydroxyl Group: The secondary alcohol at the C5 position can be readily oxidized to a ketone, providing access to dimethyl 5-oxocyclohexane-1,3-dicarboxylate.[4] This ketone can then serve as a handle for nucleophilic additions or other carbonyl chemistry. The hydroxyl group can also be protected, alkylated, or converted into a leaving group for substitution reactions.
-
Manipulation of the Ester Groups: The two methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to acid chlorides, amides, or other derivatives. They can also participate in condensation reactions.[1]
-
Lactonization: Intramolecular cyclization between the hydroxyl group and one of the ester functionalities can lead to the formation of a bicyclic lactone. This transformation can be a powerful strategy for controlling stereochemistry and building complex ring systems.
Conceptual Workflow: From Building Block to Core Scaffold
The following diagram illustrates a conceptual workflow for utilizing this compound in the synthesis of a hypothetical complex target.
Caption: Conceptual synthetic pathways from the core building block.
Future Outlook and Conclusion
This compound represents a promising and versatile building block for organic synthesis. Its straightforward preparation, coupled with the strategic placement of three functional groups, opens up a wide array of possibilities for the construction of complex molecules. While its application in total synthesis is an area ripe for further exploration, the fundamental transformations it can undergo are well-established.
This guide has provided a foundational understanding of the synthesis and potential utility of this valuable C6 synthon. It is our hope that these application notes and protocols will inspire researchers to incorporate this compound into their synthetic strategies, leading to novel and efficient routes to important chemical targets. The continued investigation into the stereoselective synthesis and reactivity of this building block will undoubtedly solidify its place in the synthetic chemist's toolbox.
References
Application Notes & Protocols: Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate as a Versatile Scaffold in Medicinal Chemistry
Introduction: The Imperative of Three-Dimensionality in Modern Drug Discovery
In the landscape of modern medicinal chemistry, there is a significant strategic shift away from flat, aromatic-rich molecules towards sp³-rich, three-dimensional scaffolds. This "escape from flatland" is driven by the need to access novel chemical space, improve compound properties such as solubility and metabolic stability, and achieve higher selectivity for complex biological targets.[1] The cyclohexane ring, a fundamental carbocycle, serves as an exemplary non-planar scaffold, offering a rigid yet conformationally defined framework to orient functional groups in precise three-dimensional vectors.[2]
This guide focuses on Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate (CAS: 113474-25-2), a trifunctional building block poised for significant utility in drug discovery programs. Its cyclohexane core provides the desired 3D geometry, while the orthogonal hydroxyl and diester functionalities offer multiple handles for synthetic diversification. This combination makes it an attractive starting point for generating libraries of complex molecules for structure-activity relationship (SAR) studies, particularly in areas requiring nuanced spatial arrangements for optimal target engagement.[3] This document provides an in-depth look at its applications and detailed protocols for its synthesis and derivatization.
Physicochemical and Structural Properties
This compound is a versatile intermediate whose properties make it a valuable tool in organic synthesis.[4][5] Its character is defined by the interplay of the lipophilic cyclohexane backbone and the polar hydroxyl and ester groups.
| Property | Value | Source |
| CAS Number | 113474-25-2 | [6] |
| Molecular Formula | C₁₀H₁₆O₅ | [7] |
| Molecular Weight | 216.23 g/mol | [6][7] |
| IUPAC Name | This compound | [8] |
| Predicted LogP | 0.10960 | [9] |
| Predicted pKa | 14.49 ± 0.60 | [9] |
| Storage Temp. | 2-8°C | [9] |
| Appearance | Liquid | [4] |
The cyclohexane ring of this molecule predominantly exists in a chair conformation to minimize steric strain. The substituents (hydroxyl and two methoxycarbonyl groups) can occupy either axial or equatorial positions, leading to different diastereomers, each with a unique 3D shape. This conformational rigidity is a key advantage in drug design, allowing for the precise positioning of pharmacophoric elements.[2]
Caption: Conformational isomers of the core scaffold.
Core Applications in Medicinal Chemistry
The unique trifunctional nature of this compound makes it a powerful building block for several advanced applications.
A Trifunctional Hub for Library Synthesis
The molecule's three functional groups serve as independent points for chemical modification, allowing for the rapid generation of diverse molecular libraries.
-
Ester Groups: The two methyl esters can be hydrolyzed to carboxylic acids, which are versatile handles for amide bond formation, a cornerstone of medicinal chemistry. Selective mono-hydrolysis is possible, enabling sequential derivatization.
-
Hydroxyl Group: The secondary alcohol can act as a hydrogen bond donor, a key interaction in many protein-ligand binding events. Synthetically, it can be oxidized to a ketone, alkylated to form ethers, or esterified to introduce new functionalities.[5]
Caption: Synthetic diversification pathways from the core scaffold.
Scaffold for Chiral Synthesis
The presence of multiple stereocenters makes this compound an ideal starting material for the synthesis of enantiomerically pure drugs.[3] Enantiomers of a drug can have vastly different pharmacological and toxicological profiles, making stereocontrolled synthesis a critical aspect of drug development. The cyclohexane scaffold allows for the generation of diastereomers with distinct spatial arrangements, which can be crucial for achieving selective interactions with chiral biological targets like enzymes and receptors.
Building Block for Protein Degraders (PROTACs)
A particularly modern and powerful application for this scaffold is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The defined, rigid geometry and multiple attachment points of this compound make it an excellent candidate for inclusion in the linker component, allowing for precise control over the distance and orientation between the two ends of the PROTAC. Its classification as a "Protein Degrader Building Block" by chemical suppliers underscores its potential in this cutting-edge field.[6]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All chemical waste must be disposed of according to institutional and local regulations.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via catalytic hydrogenation of the corresponding aromatic precursor, dimethyl-5-hydroxyisophthalate.[10]
Materials:
-
Dimethyl-5-hydroxyisophthalate
-
Methanol (MeOH), anhydrous
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Acetic Acid, glacial
-
Hydrogen (H₂) gas supply
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (rotary evaporator, flash chromatography system)
Procedure:
-
Reactor Setup: In a suitable pressure vessel for a Parr shaker, dissolve dimethyl-5-hydroxyisophthalate (1.0 eq, e.g., 3.50 g, 16.6 mmol) in methanol (e.g., 60 mL).
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% rhodium on alumina (e.g., 0.80 g).
-
Scientist's Note: Rhodium is a highly efficient catalyst for the reduction of aromatic rings. The alumina support provides a high surface area. Handling the catalyst under an inert atmosphere prevents premature deactivation.
-
-
Acidification: Add a small amount of glacial acetic acid (e.g., 0.60 mL, 10.6 mmol).
-
Rationale: The acidic medium can help prevent catalyst poisoning and often accelerates the rate of aromatic ring hydrogenation.
-
-
Hydrogenation: Seal the reaction vessel, purge it with hydrogen gas, and then pressurize to 55 psi. Place the vessel on the shaker and agitate at room temperature overnight.
-
Process Monitoring: The reaction can be monitored by TLC or by observing the cessation of hydrogen uptake.
-
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in dichloromethane (e.g., 0% to 50% EtOAc) to yield the title compound as a liquid.[10]
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of aromatic proton signals (typically δ 7-8 ppm) and the appearance of aliphatic signals (δ 1-4 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.
Protocol 2: Selective Monohydrolysis to a Carboxylic Acid Intermediate
This protocol provides a general method for converting one of the methyl esters to a carboxylic acid, creating a key handle for amide coupling.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH) or Sodium Hydroxide (NaOH), 1N aqueous solution
-
Hydrochloric acid (HCl), 1N aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the starting diester (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 ratio). Cool the solution to 0°C.
-
Saponification: Add 1N LiOH solution (1.05 eq) dropwise over 15-20 minutes while stirring vigorously.
-
Scientist's Note: Using a slight excess of base ensures the reaction goes to completion. The reaction is typically slow at 0°C, which helps to favor mono-saponification over di-saponification. The progress should be monitored carefully by TLC to avoid formation of the diacid.
-
-
Monitoring: Allow the reaction to stir at 0°C to room temperature for 2-4 hours, monitoring by TLC (a more polar spot corresponding to the carboxylate should appear).
-
Quenching and Acidification: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted starting material. Cool the aqueous layer to 0°C and acidify to pH ~3-4 with 1N HCl.
-
Extraction: Extract the acidified aqueous layer with EtOAc (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-acid product.
-
Validation: The product can be validated by mass spectrometry (observing the correct mass) and NMR. The disappearance of one methyl singlet (~3.7 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) in ¹H NMR confirms the conversion.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that addresses the modern imperative for three-dimensionality in drug discovery. Its rigid scaffold and versatile functional handles provide medicinal chemists with a powerful platform for crafting novel, potent, and selective therapeutic agents. From constructing diverse libraries for SAR exploration to its application in the sophisticated design of protein degraders, this compound represents a valuable asset in the quest for the next generation of medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]
- 3. This compound | 113474-25-2 | Benchchem [benchchem.com]
- 4. CAS 113474-25-2: 1,3-dimethyl 5-hydroxycyclohexane-1,3-dic… [cymitquimica.com]
- 5. Dimethyl 5-oxocyclohexane-1,3-dicarboxylate|87122-06-3 [benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | C10H16O5 | CID 58237130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate 97% | CAS: 113474-25-2 | AChemBlock [achemblock.com]
- 9. lookchem.com [lookchem.com]
- 10. 1,3diMethyl 5hydroxycyclohexane1,3dicarboxylate synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Strategic Esterification of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide for the esterification of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate. Recognizing the unique structural characteristics of this substrate—specifically, a secondary alcohol on a substituted cyclohexane ring—this guide moves beyond generic protocols. We will explore the causality behind selecting appropriate synthetic strategies, focusing on three field-proven methods: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the stereochemically precise Mitsunobu Reaction. Each section includes a discussion of the underlying mechanism, a detailed step-by-step protocol, and critical insights into process optimization, purification, and final product characterization. The overarching goal is to equip researchers with the expertise to not only replicate these procedures but also to rationally adapt them for the synthesis of novel derivatives for applications ranging from polymer chemistry to advanced drug delivery systems.
Introduction: The Strategic Importance of this compound
This compound is a versatile building block in organic synthesis.[1] Its cyclohexane core provides a rigid scaffold, while its three distinct functional groups—two methyl esters and one secondary hydroxyl group—offer multiple handles for chemical modification. The esterification of the C5-hydroxyl group is a particularly valuable transformation, enabling the attachment of a wide array of functionalities.
In the context of drug development and materials science, this reaction is a gateway to creating advanced polymers, such as poly(ester amide)s (PEAs). These materials synergistically combine the mechanical resilience of polyamides with the biocompatibility and biodegradability of polyesters, making them highly attractive for applications like tissue engineering and controlled drug delivery.[2][3][4] The ester linkage formed can serve as a biodegradable tether for a therapeutic agent, allowing for sustained release profiles.[5][6]
However, the secondary nature of the hydroxyl group, coupled with the potential for steric hindrance from the cyclohexane ring, presents a synthetic challenge that necessitates a careful choice of esterification method. This guide will dissect the most relevant methods, providing the rationale needed to select the optimal pathway for your specific research objective.
General Experimental Workflow
A successful esterification campaign follows a logical progression from reaction setup to final analysis. The diagram below outlines the typical workflow, which will be detailed in the subsequent sections.
Caption: General workflow for esterification reactions.
Method Selection & Protocols
The choice of esterification method is the most critical decision in the workflow. It hinges on factors such as substrate sensitivity, steric hindrance, desired stereochemistry, and scale. We will now examine three distinct and powerful methods.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is the archetypal acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] It is valued for its simplicity and use of inexpensive reagents. However, it is an equilibrium-driven process, requiring specific strategies to achieve high yields.[8][9]
Causality & Expertise: This method is best suited for simple, robust carboxylic acids and when large-scale production is a priority due to low catalyst cost.[9] The primary challenge is the reversible nature of the reaction.[8][10] To drive the equilibrium towards the product ester, one must either use a large excess of one reactant (typically the more available and easily removable one) or actively remove the water byproduct.[11] This can be achieved with a Dean-Stark apparatus or by using the acid catalyst, concentrated sulfuric acid, which also acts as a dehydrating agent.[7][10] For a substrate like this compound, the high temperatures and strongly acidic conditions could pose a risk of side reactions, such as transesterification of the existing methyl esters, though this is often less of a concern than hydrolysis.
Reaction Mechanism:
Caption: Simplified Fischer-Speier esterification mechanism.
Protocol: Synthesis of Dimethyl 5-(acetoxy)cyclohexane-1,3-dicarboxylate
| Parameter | Value/Condition | Rationale |
| Substrate | This compound | 1.0 eq |
| Reagent | Acetic Acid | >10 eq (serves as reagent and solvent) |
| Catalyst | Conc. Sulfuric Acid (H₂SO₄) | 0.1 eq |
| Temperature | 80-100 °C (Reflux) | To overcome activation energy and facilitate water removal.[10] |
| Time | 4-12 hours | Reaction is slow; monitor by TLC or GC. |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes excess acetic and sulfuric acid.[10] |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add a large excess of glacial acetic acid (e.g., 20 eq).
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise with stirring.
-
Heat the mixture to reflux (approx. 100-118°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker of ice-water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester via flash column chromatography or distillation.[10]
Method 2: Steglich Esterification
The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[12][13] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP).[14]
Causality & Expertise: This method is the workhorse for synthesizing esters under mild, neutral conditions, making it ideal for sensitive or sterically hindered substrates.[12][15][16] For this compound, the mild conditions (typically room temperature) prevent side reactions, preserving the integrity of the molecule.[14] The key is the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[15] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an even more reactive acylpyridinium species, which is then readily attacked by the alcohol.[15][16] A major consideration is the byproduct, dicyclohexylurea (DCU), which is insoluble in most organic solvents and must be removed by filtration.[14] Using water-soluble EDC simplifies this, as the corresponding urea can be removed during an aqueous work-up.[13]
Reaction Mechanism:
Caption: Key intermediates in the Steglich esterification.
Protocol: Synthesis using a Carboxylic Acid
| Parameter | Value/Condition | Rationale |
| Substrate | This compound | 1.0 eq |
| Reagent | Carboxylic Acid (e.g., Benzoic Acid) | 1.1 - 1.2 eq |
| Coupling Agent | DCC or EDC | 1.1 - 1.2 eq |
| Catalyst | DMAP | 0.1 - 0.2 eq |
| Solvent | Dichloromethane (DCM) or THF | Aprotic solvent to dissolve reactants. |
| Temperature | 0 °C to Room Temperature | Mild conditions to prevent side reactions.[14] |
| Time | 2-18 hours | Monitor by TLC. |
| Work-up | Filtration (for DCC) / Aqueous wash (for EDC) | To remove urea byproduct.[13] |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Upon completion, a white precipitate (DCU) will have formed. Dilute the reaction mixture with additional DCM.
-
Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Method 3: Mitsunobu Reaction
The Mitsunobu reaction converts a primary or secondary alcohol to a variety of functional groups, including esters, upon treatment with a carboxylic acid, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[17]
Causality & Expertise: This reaction's most significant feature is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center via an Sₙ2 mechanism.[18][19] This is of paramount importance in pharmaceutical development, where stereochemistry dictates biological activity. If the stereocenter at C5 of the substrate is defined, the Mitsunobu reaction allows for the synthesis of the opposite stereoisomer of the ester derivative.[20] The reaction is generally high-yielding and reliable for secondary alcohols.[20][21] The driving force is the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[20] A key consideration is that the nucleophile (the carboxylic acid) must have a pKa of less than ~13.[19][20] The main purification challenge is the removal of the triphenylphosphine oxide and hydrazine byproducts.
Reaction Mechanism:
Caption: Simplified Mitsunobu reaction pathway.
Protocol: Stereoinversive Synthesis
| Parameter | Value/Condition | Rationale |
| Substrate | This compound | 1.0 eq |
| Reagent | Carboxylic Acid (e.g., p-Nitrobenzoic Acid) | 1.2 - 1.5 eq |
| Phosphine | Triphenylphosphine (PPh₃) | 1.2 - 1.5 eq |
| Azodicarboxylate | DEAD or DIAD | 1.2 - 1.5 eq |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent, dissolves reagents well.[17] |
| Temperature | 0 °C to Room Temperature | Controlled addition at 0°C is critical for safety and selectivity.[17] |
| Time | 1-6 hours | Typically a fast reaction. |
| Work-up | Solvent evaporation & Chromatography | To separate product from phosphine oxide and hydrazine byproducts. |
Step-by-Step Methodology:
-
To an oven-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.2 eq) dropwise via syringe over 10-15 minutes. An exothermic reaction and color change are typically observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue contains the product along with triphenylphosphine oxide and the hydrazine derivative. Direct purification by flash column chromatography is the most effective method for separation.
Product Purification & Isolation
Purification is essential to isolate the desired ester from unreacted starting materials, catalysts, and byproducts.[10]
-
Extraction: A standard liquid-liquid extraction is the first step after reaction work-up. It serves to remove water-soluble impurities, such as salts from neutralization (Fischer) or the urea from EDC (Steglich).[13][22]
-
Filtration: This is critical for the Steglich reaction when using DCC to remove the insoluble DCU byproduct.[14]
-
Column Chromatography: This is the most versatile and common method for purifying the final products from all three methods. A silica gel stationary phase with a gradient of non-polar (e.g., hexane) to more polar (e.g., ethyl acetate) mobile phase is typically effective.
-
Distillation: For esters that are thermally stable and have a sufficiently low boiling point, distillation can be an effective purification method, especially on a larger scale.[10][23]
Analytical Characterization
Confirming the structure and purity of the synthesized ester is a non-negotiable final step. A combination of spectroscopic methods is recommended.
| Technique | Purpose | Expected Observation for Successful Esterification |
| ¹H NMR | Structural Elucidation & Purity | Disappearance of the alcohol -OH proton signal. Appearance of new signals corresponding to the attached acyl group. A downfield shift of the C5-H proton signal due to the deshielding effect of the new ester group. |
| ¹³C NMR | Structural Confirmation | Appearance of a new carbonyl carbon signal for the newly formed ester (~165-175 ppm). A shift in the signal for the C5 carbon. |
| FT-IR | Functional Group Analysis | Disappearance of the broad O-H stretch (~3200-3500 cm⁻¹). Appearance of a strong C=O stretch for the new ester (~1735 cm⁻¹), often overlapping with the existing methyl ester stretches. |
| Mass Spec (MS) | Molecular Weight Verification | Detection of the molecular ion peak [M]⁺ or adducts [M+H]⁺, [M+Na]⁺ corresponding to the calculated molecular weight of the target ester.[24] |
| TLC/GC | Purity Assessment | A single spot (TLC) or peak (GC) for the purified product, with a different Rf or retention time compared to the starting alcohol.[24][25] |
Conclusion and Future Perspectives
The esterification of this compound is a versatile reaction that opens the door to a wide range of functionalized molecules. While the classic Fischer esterification offers a cost-effective route, its harsh conditions may not be suitable for complex applications. For researchers in drug development and advanced materials, the mild and controlled nature of the Steglich Esterification and the stereochemical precision of the Mitsunobu Reaction provide superior strategic value. By understanding the underlying mechanisms and practical considerations detailed in these protocols, scientists can confidently synthesize novel ester derivatives, paving the way for innovations in biodegradable polymers, targeted drug delivery systems, and other high-value chemical applications.[4][6]
References
- 1. CAS 113474-25-2: 1,3-dimethyl 5-hydroxycyclohexane-1,3-dic… [cymitquimica.com]
- 2. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01783E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. dsm-firmenich.com [dsm-firmenich.com]
- 6. researchgate.net [researchgate.net]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. fiveable.me [fiveable.me]
- 13. researchgate.net [researchgate.net]
- 14. Steglich esterification - Wikipedia [en.wikipedia.org]
- 15. Steglich Esterification [organic-chemistry.org]
- 16. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. glaserr.missouri.edu [glaserr.missouri.edu]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 23. youtube.com [youtube.com]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
Preparation of heterocyclic compounds from Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
An In-Depth Guide to the Synthesis of Heterocyclic Scaffolds from Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Synthon
This compound is a highly functionalized and versatile building block in modern organic synthesis. Its structure, featuring a secondary alcohol and two ester groups anchored to a cyclohexane ring, presents a unique platform for constructing a diverse array of heterocyclic compounds. The inherent reactivity of the β-keto ester-like system (upon enolization) combined with the nucleophilic hydroxyl group allows for elegant and efficient synthetic transformations. This guide provides detailed application notes and protocols for leveraging this starting material to create valuable heterocyclic scaffolds, such as tetrahydrochromenes and tetrahydrobenzo[a]xanthenones, which are prevalent in medicinal chemistry and materials science.
The methodologies detailed herein are grounded in well-established reaction principles, primarily multi-component reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.[1] We will explore the mechanistic underpinnings of these transformations, provide step-by-step protocols, and offer insights into the causality behind experimental choices, empowering researchers to adapt and innovate upon these powerful synthetic strategies.
Strategy 1: One-Pot, Three-Component Synthesis of Tetrahydro-4H-Chromene Derivatives
The synthesis of the 4H-pyran core, particularly the tetrahydro-4H-chromene scaffold, is efficiently achieved through a domino sequence involving a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[2] This multi-component approach combines an aldehyde, an active methylene compound (e.g., malononitrile), and this compound in a single pot to rapidly construct the target heterocycle.
Mechanistic Rationale
The reaction cascade is typically initiated by a weak base, which serves two purposes: catalyzing the initial Knoevenagel condensation and facilitating the deprotonation of the cyclohexane-1,3-dicarboxylate for the subsequent Michael addition.
-
Knoevenagel Condensation: An aromatic aldehyde reacts with malononitrile, catalyzed by a base like piperidine, to form an electron-deficient alkene (an arylmethylene malononitrile). This is a classic C-C bond-forming reaction involving the nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by dehydration.[3]
-
Michael Addition: The this compound, in the presence of the base, forms an enolate. This enolate acts as a soft nucleophile and attacks the β-carbon of the Knoevenagel adduct in a conjugate or Michael addition.[4] This step forms a new C-C bond and creates an open-chain intermediate.
-
Intramolecular Cyclization & Tautomerization: The hydroxyl group of the cyclohexane ring then acts as an intramolecular nucleophile, attacking one of the nitrile groups. A subsequent tautomerization and protonation sequence leads to the formation of the stable, final 2-amino-4H-pyran ring fused to the cyclohexane backbone.
References
Stereoselective reactions of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
An Application Guide to Stereoselective Reactions of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Introduction: The Strategic Value of Chiral Cyclohexanes in Synthesis
In the landscape of modern drug discovery and medicinal chemistry, the three-dimensional architecture of a molecule is paramount. Chiral cyclohexane derivatives are foundational scaffolds, providing rigid, sp³-rich frameworks that are crucial for optimizing a molecule's interaction with biological targets, thereby enhancing efficacy and reducing off-target effects.[1][2] Among these, this compound serves as a particularly versatile building block. Its stereochemistry—the relative orientation of the hydroxyl and two ester groups—can be precisely controlled and manipulated, making it a valuable precursor for a wide array of complex pharmaceutical intermediates.
This guide provides an in-depth exploration of the primary stereoselective strategies for this molecule, moving beyond simple procedural lists to explain the underlying principles that govern stereochemical outcomes. The protocols described are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic campaigns. The starting point for these transformations is typically the prochiral ketone, Dimethyl 5-oxocyclohexane-1,3-dicarboxylate, which is readily reduced to the target alcohol.[3]
Part 1: Diastereoselective Reduction of a Prochiral Ketone
The most direct route to this compound is the reduction of the corresponding ketone at the C5 position. This reaction creates a new stereocenter, leading to two primary diastereomers: cis and trans. The choice of reducing agent is the critical determinant of the stereochemical outcome, based on the principles of steric approach control.
-
Hydride Delivery from the Equatorial Face: Small, unhindered reducing agents, such as hydrogen gas with a metal catalyst, tend to approach from the less sterically hindered equatorial face. This results in the formation of an axial hydroxyl group, leading to the cis diastereomer (where the OH group is cis to the two ester groups if they are considered equatorial).
-
Hydride Delivery from the Axial Face: Conversely, sterically demanding, bulky reducing agents (e.g., L-Selectride®) are hindered by the axial hydrogens on the cyclohexane ring. They are forced to deliver the hydride from the more accessible axial face, resulting in an equatorial hydroxyl group and the formation of the trans diastereomer.
Caption: Diastereocontrol in the reduction of the prochiral ketone.
Protocol 1: Synthesis of cis-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
This protocol prioritizes the formation of the cis isomer through catalytic hydrogenation.
-
Preparation: In a Parr hydrogenation vessel, dissolve Dimethyl 5-oxocyclohexane-1,3-dicarboxylate (10.0 g, 46.7 mmol) in anhydrous methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 500 mg, 5% w/w) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: Seal the vessel and purge it five times with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol (3 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified further by flash chromatography (e.g., using a hexane/ethyl acetate gradient) if necessary.
Protocol 2: Synthesis of trans-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
This protocol employs a bulky hydride reagent to favor the trans isomer.
-
Preparation: In an oven-dried, three-neck round-bottom flask under an argon atmosphere, dissolve Dimethyl 5-oxocyclohexane-1,3-dicarboxylate (10.0 g, 46.7 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 51.4 mL, 51.4 mmol, 1.1 eq) dropwise via a syringe over 30 minutes, maintaining the internal temperature below -70°C.
-
Reaction: Stir the mixture at -78°C for 4 hours. Monitor the reaction by TLC.
-
Quenching: Slowly quench the reaction by the dropwise addition of 3 M aqueous NaOH (25 mL), followed by the careful addition of 30% hydrogen peroxide (25 mL), ensuring the temperature remains below 0°C.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.
| Method | Reducing Agent | Typical Diastereomeric Ratio (cis:trans) | Typical Yield |
| Protocol 1 | H₂, Pd/C | >95:5 | >90% |
| Protocol 2 | L-Selectride® | <10:90 | ~85% |
Part 2: Enzymatic Kinetic Resolution for Enantiomeric Separation
Once a racemic diastereomer (e.g., (±)-trans-alcohol) is prepared, enzymatic kinetic resolution offers a robust method to separate the enantiomers. This technique exploits the stereospecificity of enzymes, typically lipases, which catalyze the acylation of one enantiomer at a much faster rate than the other. The result is a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated chromatographically.
Caption: Workflow for lipase-catalyzed kinetic resolution.
Protocol 3: Lipase-Catalyzed Resolution of (±)-trans-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
This protocol uses Novozym® 435, an immobilized form of Candida antarctica lipase B, which is highly effective and easily recovered.
-
Preparation: To a solution of (±)-trans-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate (5.0 g, 23.1 mmol) in tert-butyl methyl ether (TBME, 100 mL), add vinyl acetate (3.2 mL, 34.7 mmol, 1.5 eq).
-
Enzyme Addition: Add Novozym® 435 (500 mg, 10% w/w) to the mixture.
-
Reaction: Stir the suspension at 30°C. Monitor the reaction progress by chiral HPLC or GC. The ideal endpoint is at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material. This may take 24-72 hours.
-
Workup: Once ~50% conversion is reached, filter off the enzyme beads (which can be washed and reused). Wash the beads with fresh TBME.
-
Isolation and Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated ester and the unreacted alcohol can be readily separated by flash column chromatography on silica gel.
| Component | Stereoisomer | Expected Enantiomeric Excess (e.e.) |
| Unreacted Alcohol | (S)-enantiomer | >98% |
| Acylated Product | (R)-enantiomer | >98% |
Part 3: Asymmetric Synthesis via Catalytic Hydrogenation
The most elegant and atom-economical approach to obtaining a single enantiomer is through asymmetric synthesis. This involves the direct reduction of the prochiral ketone using a chiral catalyst, which creates the desired stereoisomer with high enantioselectivity. Catalysts developed by Noyori and others, typically featuring a Ruthenium center coordinated to a chiral ligand like BINAP, are highly effective for this transformation.[4][5]
Caption: Direct synthesis of a single enantiomer via asymmetric catalysis.
Protocol 4: Asymmetric Hydrogenation of Dimethyl 5-oxocyclohexane-1,3-dicarboxylate
This protocol is a representative procedure for achieving high enantioselectivity directly.
-
Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the chiral catalyst, such as (R)-Ru(OAc)₂ (BINAP) (40 mg, 0.047 mmol, 0.1 mol%).
-
Reaction Setup: Add a solution of Dimethyl 5-oxocyclohexane-1,3-dicarboxylate (10.0 g, 46.7 mmol) in degassed, anhydrous ethanol (100 mL) to the reactor.
-
Hydrogenation: Seal the reactor, remove it from the glovebox, and purge with hydrogen gas five times. Pressurize the reactor to 100 psi with hydrogen.
-
Reaction: Heat the reaction to 50°C and stir vigorously for 24 hours.
-
Workup: Cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash chromatography to remove residual catalyst and isolate the highly enantiomerically enriched product. The enantiomeric excess should be determined by chiral HPLC analysis.
| Method | Catalyst System | Typical Enantiomeric Excess (e.e.) | Typical Yield |
| Asymmetric Hydrogenation | Ru-BINAP | >99% | >95% |
Conclusion and Outlook
This compound is a powerful and adaptable chiral building block. Mastery of its stereoselective synthesis—whether through diastereoselective reduction, enzymatic resolution, or direct asymmetric synthesis—unlocks access to a rich chemical space for drug discovery. The protocols detailed herein provide reliable and validated pathways to obtain specific stereoisomers of this compound, enabling the rational design and synthesis of next-generation therapeutics with precisely controlled three-dimensional structures. The ability to select for a specific stereoisomer is not merely an academic exercise; it is a critical requirement in modern pharmaceutical development, where single-enantiomer drugs are the standard.[6]
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl 5-oxocyclohexane-1,3-dicarboxylate|87122-06-3 [benchchem.com]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Efficient Synthesis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Introduction
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate is a versatile building block in organic synthesis, finding potential applications in the pharmaceutical industry and materials science. Its cyclohexane core, adorned with hydroxyl and diester functionalities, allows for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound via the catalytic hydrogenation of Dimethyl 5-hydroxyisophthalate. The described methodology is intended for researchers, scientists, and drug development professionals seeking a reliable route for the production of this compound on a laboratory scale with considerations for further scale-up.
Reaction Overview
The synthesis proceeds via the hydrogenation of the aromatic ring of Dimethyl 5-hydroxyisophthalate using a heterogeneous catalyst, specifically 5% Rhodium on alumina (Rh/Al₂O₃), under a hydrogen atmosphere. This method offers high efficiency and a straightforward work-up procedure.
Reaction Scheme:
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Dimethyl 5-hydroxyisophthalate | >98% | Sigma-Aldrich, TCI |
| 5% Rhodium on alumina (Rh/Al₂O₃) | Catalyst | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Acetic Acid (AcOH) | Glacial | Fisher Scientific |
| Hydrogen (H₂) | High Purity | Airgas |
| Nitrogen (N₂) | High Purity | Airgas |
| Celite® | --- | Sigma-Aldrich |
| High-Pressure Hydrogenation Reactor | Stainless Steel, equipped with stirrer, pressure gauge, and temperature control | Parr Instrument Company or equivalent |
| Rotary Evaporator | --- | Buchi or equivalent |
| Filtration Apparatus | --- | --- |
| Standard Glassware | --- | --- |
Safety Precautions
Dimethyl 5-hydroxyisophthalate:
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Precautions: Wear protective gloves, eye protection, and a dust mask. Use in a well-ventilated area.[1]
5% Rhodium on Alumina:
-
Hazards: The catalyst is flammable as a dust or powder and can catalyze reactions with many organic and inorganic substances, posing a fire and explosion hazard.[2]
-
Precautions: Handle in an inert atmosphere where possible. Avoid creating dust. Keep away from heat and ignition sources. Wear protective gloves and eye protection.[3]
High-Pressure Hydrogenation:
-
Hazards: Involves flammable hydrogen gas under high pressure. Risk of explosion if not handled correctly.
-
Precautions: The reaction must be conducted in a well-ventilated fume hood with a blast shield. All equipment must be properly grounded to prevent static discharge. First-time users should be supervised by experienced personnel. The reactor must be leak-tested before introducing hydrogen.
Experimental Protocol: Scale-up Synthesis (10 g scale)
This protocol is adapted from a patented procedure and optimized for a 10-gram scale.[4]
Reactor Setup and Inerting
-
Ensure the high-pressure reactor is clean and dry.
-
Equip the reactor with a magnetic stir bar.
-
Seal the reactor and purge with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
Charging the Reactor
-
Under a gentle stream of nitrogen, carefully add Dimethyl 5-hydroxyisophthalate (10.0 g, 47.6 mmol) to the reactor.
-
In a separate flask, prepare a slurry of 5% Rhodium on alumina (1.0 g, 10% w/w) in anhydrous methanol (100 mL).
-
Carefully transfer the catalyst slurry to the reactor.
-
Add glacial acetic acid (1.7 mL, 29.7 mmol) to the reactor.
-
Seal the reactor securely.
Hydrogenation Reaction
-
Pressurize the reactor with nitrogen to 100 psi and then vent. Repeat this cycle three times to remove any residual air.
-
Pressurize the reactor with hydrogen to 55 psi.
-
Commence stirring at a rate sufficient to ensure good mixing of the catalyst and reactants.
-
Maintain the reaction at room temperature (20-25 °C).
-
Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete within 12-16 hours.
Work-up and Purification
-
Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen from the reactor into a fume hood.
-
Purge the reactor with nitrogen for 10-15 minutes.
-
Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol (2 x 20 mL) to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.
Process Flow Diagram
Caption: Workflow for the synthesis of this compound.
Expected Results
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (by NMR) | >97% |
| Physical Appearance | Clear, viscous oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.56-3.78 (m, 7H), 2.15-2.51 (m, 5H), 1.25-1.66 (m, 3H)[4] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst | Ensure the catalyst is fresh and handled under inert conditions. |
| Insufficient hydrogen pressure | Check for leaks in the reactor system and ensure a constant supply of hydrogen. | |
| Poor stirring | Increase the stirring rate to ensure good mixing. | |
| Low Yield | Loss of product during work-up | Ensure thorough washing of the filter cake and careful concentration. |
| Impure starting material | Verify the purity of Dimethyl 5-hydroxyisophthalate before starting the reaction. |
Conclusion
The described protocol provides a reliable and scalable method for the synthesis of this compound. By adhering to the safety precautions and experimental details, researchers can consistently obtain high yields of the pure product. This application note serves as a comprehensive guide for the laboratory-scale production of this valuable synthetic intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure a successful and efficient synthesis.
Introduction
The synthesis of this compound is a common yet challenging procedure in organic chemistry, often serving as a key step in the preparation of more complex molecules in medicinal chemistry. The primary route involves two key transformations: a Dieckmann condensation to form the cyclic β-keto ester precursor, Dimethyl 5-oxocyclohexane-1,3-dicarboxylate, followed by the reduction of the ketone to the desired secondary alcohol. Success in this synthesis hinges on careful control of reaction conditions to manage side reactions, optimize yield, and, most critically, control the stereochemical outcome of the reduction step.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Part 1: Troubleshooting the Dieckmann Condensation for Dimethyl 5-oxocyclohexane-1,3-dicarboxylate
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2][3][4] In this synthesis, an appropriate acyclic diester is cyclized to yield Dimethyl 5-oxocyclohexane-1,3-dicarboxylate.
FAQ 1: My Dieckmann condensation is resulting in a low yield of the desired β-keto ester. What are the likely causes and how can I improve it?
Answer:
Low yields in a Dieckmann condensation can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Reagents and Solvent: The Dieckmann condensation is highly sensitive to moisture. Ensure that your solvent (e.g., toluene, THF) is anhydrous and that the starting diester is pure and dry. The presence of water can quench the strong base and lead to hydrolysis of the ester groups.
-
Choice and Quality of Base: Sodium ethoxide or sodium hydride are commonly used bases.[1] Ensure the base is not old or degraded. For sterically hindered substrates, a stronger, non-nucleophilic base like potassium tert-butoxide or LDA might be more effective.[5]
-
Reaction Temperature: The initial deprotonation is often performed at a low temperature, followed by warming to room temperature or gentle heating to drive the cyclization. Running the reaction at too high a temperature can promote side reactions, such as intermolecular condensation or decomposition.
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Conversely, excessively long reaction times can also lead to the formation of degradation products.
-
Work-up Procedure: The work-up is critical. The reaction is typically quenched with a weak acid (e.g., acetic acid or saturated aqueous ammonium chloride) to neutralize the base before extraction. A vigorous acidic work-up can lead to decarboxylation of the β-keto ester product.
Experimental Protocol: Optimized Dieckmann Condensation
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or under an inert atmosphere of nitrogen or argon), and a dropping funnel.
-
To the flask, add anhydrous toluene and sodium hydride (60% dispersion in mineral oil, washed with anhydrous hexanes).
-
Slowly add a solution of the starting acyclic diester in anhydrous toluene via the dropping funnel with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with glacial acetic acid.
-
Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Navigating the Challenges of Ketone Reduction and Stereoselectivity
The reduction of the ketone in Dimethyl 5-oxocyclohexane-1,3-dicarboxylate to the corresponding alcohol is the most critical step for determining the final product's stereochemistry. The two ester groups on the cyclohexane ring will influence the facial selectivity of the hydride attack, leading to a mixture of cis and trans diastereomers.
FAQ 2: I am obtaining a mixture of diastereomers after the reduction of Dimethyl 5-oxocyclohexane-1,3-dicarboxylate. How can I control the stereoselectivity to favor one isomer?
Answer:
Controlling the diastereoselectivity in the reduction of substituted cyclohexanones is a classic challenge in organic synthesis.[6][7] The outcome depends on the steric and electronic environment of the carbonyl group and the nature of the reducing agent.
-
Steric Hindrance and Axial vs. Equatorial Attack: The bulky ester groups will influence the preferred conformation of the cyclohexane ring. The incoming hydride reagent can attack from either the axial or equatorial face of the carbonyl group.
-
Small, unhindered reducing agents (e.g., sodium borohydride, NaBH₄) tend to favor axial attack, leading to the formation of the equatorial alcohol.[8]
-
Bulky, sterically demanding reducing agents (e.g., L-Selectride® or K-Selectride®) will preferentially attack from the less hindered equatorial face, resulting in the axial alcohol.
-
-
Chelation Control: In some cases, if there is a nearby functional group that can coordinate with a metal cation, chelation can direct the hydride delivery from a specific face. While less likely to be a dominant factor here, it's a consideration in similar systems.
Troubleshooting Diastereoselectivity:
| Reducing Agent | Typical Outcome | Rationale |
| Sodium Borohydride (NaBH₄) | Favors the thermodynamically more stable equatorial alcohol via axial attack.[8] | A small reagent that can approach from the more sterically hindered axial face. |
| Lithium Aluminum Hydride (LiAlH₄) | Often gives a mixture of diastereomers, but can be more selective than NaBH₄. | A more reactive but still relatively small hydride source. |
| L-Selectride® (Lithium tri-sec-butylborohydride) | Strongly favors the thermodynamically less stable axial alcohol via equatorial attack. | A very bulky hydride reagent that approaches from the less hindered equatorial face. |
Experimental Protocol: Diastereoselective Reduction
-
Dissolve Dimethyl 5-oxocyclohexane-1,3-dicarboxylate in a suitable anhydrous solvent (e.g., methanol for NaBH₄, THF for L-Selectride®) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to the recommended temperature (0 °C to -78 °C, depending on the reagent).
-
Slowly add the reducing agent (either as a solid or a solution).
-
Stir the reaction for the appropriate amount of time, monitoring by TLC.
-
Quench the reaction carefully (e.g., with water or a saturated solution of Rochelle's salt for LiAlH₄ reactions).
-
Perform an aqueous work-up and extract the product.
-
Dry the organic layer, concentrate, and analyze the diastereomeric ratio using ¹H NMR spectroscopy.
-
Purify the product by column chromatography to separate the diastereomers if necessary.
Part 3: Purification and Characterization
FAQ 3: I am having difficulty purifying the final product, this compound. What purification strategies are most effective?
Answer:
The purification of polar, medium molecular weight compounds like hydroxy diesters can be challenging.
-
Column Chromatography: This is the most common and effective method.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. The starting keto-ester is less polar than the product hydroxy-diester.
-
-
Crystallization: If you are fortunate to have a crystalline product, recrystallization can be an excellent method for purification, especially for separating diastereomers. Experiment with a variety of solvent systems.
-
Extraction: A thorough aqueous work-up is crucial to remove any water-soluble impurities. Sometimes, a pH adjustment during the work-up can help remove acidic or basic impurities.[9][10]
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis of this compound.
FAQ 4: How can I confirm the structure and determine the diastereomeric ratio of my product?
Answer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for this purpose. The chemical shift and coupling constants of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) will be different for the two diastereomers. The integration of these distinct signals will give you the diastereomeric ratio.
-
¹³C NMR: This will confirm the presence of all the expected carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: You should see the disappearance of the ketone C=O stretch from the starting material and the appearance of a broad O-H stretch in the product.
Decision Tree for Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 3. organicreactions.org [organicreactions.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Diastereoselective reduction of cyclohexanones with diisobutylaluminium phenoxides in terms of the isoinversion principle - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CA2762224C - Recovery and purification of hydroxy fatty acids from source oils - Google Patents [patents.google.com]
- 10. EP1300387A1 - Process for the preparation of hydroxy carboxylic acid esters - Google Patents [patents.google.com]
Technical Support Center: Purification of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Welcome to the technical support guide for the purification of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this compound from reaction mixtures, providing troubleshooting advice and detailed protocols to enhance purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude reaction mixture is a complex oil. What's the best initial purification strategy?
A1: An oily crude product suggests the presence of residual solvents, starting materials, and various byproducts. A multi-step approach is recommended, starting with a workup procedure followed by chromatography.
-
Initial Workup: Before attempting more rigorous purification, it's crucial to remove inorganic salts and highly polar impurities. This is typically achieved through a liquid-liquid extraction. Dissolve your crude oil in an organic solvent like ethyl acetate or dichloromethane. Wash this solution sequentially with a mild acid (e.g., dilute HCl) to remove any basic impurities, followed by a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid and remove acidic byproducts. Finally, wash with brine (saturated NaCl solution) to remove the bulk of the water from the organic layer. Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
First-Pass Purification: Flash column chromatography is the most effective next step for separating the target compound from closely related impurities.[2]
Q2: I'm struggling to separate my product from a closely-related impurity using column chromatography. What can I do?
A2: This is a common challenge, often due to impurities with similar polarity to your desired product. Here are several strategies to improve separation:
-
Optimize Your Solvent System: The choice of eluent is critical. For a moderately polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]
-
If your compound and the impurity are eluting too closely, try decreasing the polarity of your solvent system (i.e., increase the proportion of hexanes). This will increase the interaction of your compounds with the silica gel, leading to longer retention times and potentially better separation.
-
Consider using a different solvent system altogether. For example, a dichloromethane/methanol system can offer different selectivity for polar compounds.[2]
-
-
Improve Your Column Packing: A poorly packed column will lead to band broadening and poor separation. Ensure your silica gel is uniformly packed and free of air bubbles.
-
Consider a Different Stationary Phase: If you're using standard silica gel, which is acidic, consider using neutral or basic alumina, or a reverse-phase silica gel for particularly stubborn separations.
Q3: My purified product appears pure by TLC, but the NMR spectrum shows unexpected peaks. What could be the issue?
A3: This situation suggests the presence of impurities that are not easily visualized by TLC or that co-elute with your product.
-
Isomeric Impurities: The synthesis of this compound can potentially lead to the formation of stereoisomers (cis/trans isomers). These isomers often have very similar polarities and may not separate well on a standard TLC plate. High-performance liquid chromatography (HPLC) can be a more effective tool for separating and quantifying such isomers.
-
Residual Solvents: Even after drying under vacuum, residual solvents from the purification (e.g., ethyl acetate, hexanes, dichloromethane) can be present. Check the chemical shifts in your NMR spectrum to see if they correspond to common laboratory solvents.
-
Proton and Carbon NMR Analysis: For dimethylcyclohexane derivatives, both 1H and 13C NMR are valuable. The number of distinct peaks can help identify the symmetry of the molecule and the presence of different isomers.[3] For instance, cis- and trans-1,3-dimethylcyclohexane can be distinguished by the number of signals in their 13C NMR spectra due to differences in their symmetry.[3]
Q4: I'm attempting to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated or when the cooling process is too rapid.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow the cooling rate further.
-
Use a Different Solvent System: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[4] You may need to experiment with different solvent systems. A two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[4] For a compound like this compound, potential solvent systems could include methanol/water or dichloromethane/heptane.[4]
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
-
Loading the Sample:
-
Dissolve the crude material in a minimal amount of the column solvent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, dry it, and load the solid onto the top of the column.
-
-
Elution:
-
Start with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and so on) to elute compounds with increasing polarity.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 1: Suggested Solvent Systems for Flash Chromatography
| Polarity of Compound | Suggested Starting Solvent System |
| Non-polar | 5% Ethyl Acetate/Hexanes |
| Moderately Polar | 10-50% Ethyl Acetate/Hexanes |
| Polar | 100% Ethyl Acetate or 5% Methanol/Dichloromethane |
Data adapted from general guidelines for flash column chromatography.[2]
Protocol 2: Recrystallization
This protocol provides a general method for recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of your compound at room temperature and at the solvent's boiling point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[4]
Visualizing the Workflow
General Purification Workflow
Caption: A typical workflow for the purification of an organic compound from a crude reaction mixture.
References
Technical Support Center: Optimizing Synthesis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring you can achieve optimal yields and purity. Our approach is grounded in established chemical principles and practical, field-tested expertise.
Introduction to the Synthesis
This compound is a valuable building block in organic synthesis, often utilized for its versatile functional groups. The primary and most documented route to this compound is the catalytic hydrogenation of dimethyl 5-hydroxyisophthalate. An alternative, though less specifically documented for this exact molecule, is the Dieckmann condensation of a suitable acyclic diester. This guide will focus on troubleshooting the more common hydrogenation pathway, with relevant insights for the Dieckmann condensation where applicable.
Troubleshooting Guide: Hydrogenation of Dimethyl 5-hydroxyisophthalate
The catalytic hydrogenation of dimethyl 5-hydroxyisophthalate over a rhodium on alumina (Rh/Al₂O₃) catalyst is a robust method. However, like any chemical transformation, it is not without its potential challenges. This section addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in a catalytic hydrogenation reaction can stem from several factors, primarily related to the catalyst, reaction conditions, and reagents.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Deactivation: Rhodium catalysts can become deactivated through prolonged exposure to air or contaminants.[1] It is crucial to handle the catalyst under an inert atmosphere as much as possible. If deactivation is suspected, using a fresh batch of catalyst is the most straightforward solution.
-
Insufficient Catalyst Loading: The catalyst-to-substrate ratio is critical. A typical starting point is 5-10 mol% of rhodium. If conversion is low, a modest increase in catalyst loading may be beneficial.
-
-
Suboptimal Reaction Conditions:
-
Insufficient Hydrogen Pressure: The reduction of an aromatic ring is a demanding hydrogenation that requires sufficient hydrogen pressure.[2] While specific optimal pressures can vary, a range of 500-1500 psi is often effective for similar transformations.[3] If you are operating at lower pressures, a gradual increase may be necessary.
-
Low Temperature: While higher temperatures can lead to side reactions, an adequate temperature is necessary to overcome the activation energy of the reaction. A starting point of 50-80°C is reasonable. If conversion is stalled at a lower temperature, a cautious and incremental increase can be beneficial.[4]
-
Poor Agitation: In a heterogeneous catalysis system, efficient mixing is paramount to ensure good contact between the substrate, hydrogen gas, and the catalyst surface. Ensure your stirring or shaking is vigorous enough to keep the catalyst suspended.
-
-
Reagent and Solvent Purity:
-
Solvent Impurities: Impurities in the solvent (e.g., methanol) can sometimes act as catalyst poisons. Using high-purity, dry solvents is recommended.
-
Starting Material Quality: Ensure your dimethyl 5-hydroxyisophthalate is of high purity. Impurities could inhibit the catalyst.
-
Question 2: I am observing significant side product formation, leading to a low yield of the desired this compound. What are these side products and how can I minimize them?
Answer:
Side product formation in this hydrogenation is often due to over-reduction or hydrogenolysis.
Common Side Products and Mitigation Strategies:
-
Hydrogenolysis of the Hydroxyl Group: The C-O bond of the hydroxyl group can be cleaved under harsh hydrogenation conditions, leading to the formation of dimethyl cyclohexane-1,3-dicarboxylate.[5]
-
Mitigation: This is often promoted by higher temperatures. Reducing the reaction temperature can help to minimize this side reaction. The addition of a small amount of acetic acid can also sometimes suppress hydrogenolysis.[6]
-
-
Over-reduction of the Ester Groups: While less common under typical conditions for aromatic ring hydrogenation, over-reduction of the ester groups to alcohols can occur, especially with more aggressive catalysts or at very high temperatures and pressures.
-
Mitigation: Employing milder conditions (lower temperature and pressure) and a selective catalyst like Rh/Al₂O₃ should prevent this.[4]
-
-
Partially Hydrogenated Intermediates: Incomplete hydrogenation can lead to a mixture of products, including those where the aromatic ring is only partially reduced.
-
Mitigation: Ensure sufficient reaction time and optimal conditions (hydrogen pressure, temperature, and catalyst loading) to drive the reaction to completion.
-
| Side Product | Potential Cause | Recommended Action |
| Dimethyl cyclohexane-1,3-dicarboxylate | Hydrogenolysis of the hydroxyl group | Lower reaction temperature; consider adding a small amount of acetic acid. |
| Diols from ester reduction | Overly harsh conditions | Use milder temperature and pressure. |
| Partially hydrogenated intermediates | Incomplete reaction | Increase reaction time, hydrogen pressure, or catalyst loading. |
Question 3: My final product is difficult to purify. What are the best practices for purifying this compound?
Answer:
The target molecule is a polar diester, which can present challenges in purification, particularly in removing polar impurities.
Purification Strategies:
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Standard silica gel is often the first choice.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Troubleshooting Tailing: If the product streaks or "tails" on the column, it may be due to its polarity. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can sometimes improve the peak shape. For highly polar impurities that are difficult to remove, a different chromatographic technique may be necessary.[7]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not well-retained on standard silica, HILIC can be an excellent alternative. This technique uses a polar stationary phase (like amine-bonded silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water or methanol).[8]
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexane, methanol/water) to find one that provides good differential solubility for the product and impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the hydrogenation of dimethyl 5-hydroxyisophthalate?
A1: 5% Rhodium on alumina (Rh/Al₂O₃) is a highly effective and commonly used catalyst for the hydrogenation of aromatic rings.[4][9] It generally provides good activity and selectivity under manageable conditions.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after carefully and safely depressurizing and purging the reactor) and analyzing them by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, the disappearance of the starting material spot and the appearance of the product spot will indicate conversion. ¹H NMR will show the disappearance of the aromatic protons of the starting material and the appearance of the aliphatic protons of the cyclohexane ring in the product.
Q3: What is the role of acetic acid in the reaction mixture?
A3: Acetic acid can serve multiple purposes. It can act as a co-solvent and, in some cases, can help to maintain catalyst activity and suppress side reactions like hydrogenolysis.[6][10][11] However, its effect can be substrate and catalyst-dependent, so it should be used judiciously.
Q4: Can I use a different catalyst, like Palladium on carbon (Pd/C)?
A4: While Pd/C is a common hydrogenation catalyst, it is generally less effective for the hydrogenation of aromatic rings compared to rhodium or ruthenium catalysts, often requiring harsher conditions (higher temperatures and pressures).[2] For this specific transformation, Rh/Al₂O₃ is the more recommended choice for achieving good yields under milder conditions.
Q5: What are the key safety precautions for this reaction?
A5: This reaction involves flammable solvents (methanol) and a flammable gas (hydrogen) under high pressure. It is imperative to use a properly rated high-pressure reactor and to follow all safety protocols for handling flammable gases and high-pressure equipment. The catalyst can be pyrophoric, especially after the reaction, and should be handled with care, preferably under an inert atmosphere.
Experimental Protocols
General Protocol for the Hydrogenation of Dimethyl 5-hydroxyisophthalate
-
Reactor Setup: To a high-pressure reactor, add dimethyl 5-hydroxyisophthalate and a suitable solvent (e.g., methanol).
-
Catalyst Addition: Under a stream of inert gas (e.g., nitrogen or argon), add 5% Rh/Al₂O₃ catalyst (typically 5-10 mol% relative to the substrate).
-
Optional Additive: A small amount of glacial acetic acid may be added at this stage.
-
Sealing and Purging: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psi) and heat to the target temperature (e.g., 50-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizing the Process
Reaction Workflow
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. Dimethyl 5-hydroxyisophthalate(13036-02-7) 1H NMR spectrum [chemicalbook.com]
- 2. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 3. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. "A study of reaction parameters in the hydrogenation of acetic acid by " by Victor L. Mylroie [scholarsarchive.byu.edu]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of hydrogen and water on the activity and selectivity of acetic acid hydrogenation on ruthenium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Catalytic hydrogenation and one step hydrogenation-esterification to remove acetic acid for bio-oil upgrading: model reaction study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for the Synthesis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals engaged in the catalytic hydrogenation of Dimethyl 5-hydroxyisophthalate. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the causality behind catalyst and parameter selection to ensure reproducible, high-yield results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most direct and atom-economical method is the catalytic hydrogenation of the aromatic ring of Dimethyl 5-hydroxyisophthalate. This reaction involves the addition of three equivalents of molecular hydrogen (H₂) across the benzene ring in the presence of a heterogeneous catalyst, converting the aromatic starting material into its saturated cycloaliphatic analogue.[1][2]
Reaction Pathway Diagram
References
Technical Support Center: Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate in Condensation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during condensation reactions with this versatile building block. Our focus is on anticipating and resolving side reactions to ensure the desired product yield and purity.
I. Understanding the Reactivity of this compound
This compound is a trifunctional monomer containing one hydroxyl group and two methyl ester groups. This structure allows it to participate in condensation polymerization to form polyesters, or to be used as a building block in the synthesis of more complex molecules. However, the presence of both nucleophilic (hydroxyl) and electrophilic (ester) centers in the same molecule, along with the cyclohexane ring, can lead to several potential side reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during condensation reactions involving this compound.
FAQ 1: My reaction is producing a low molecular weight polymer and/or a significant amount of a volatile byproduct. What is happening?
Possible Cause: Intramolecular cyclization (lactonization) is a common side reaction for hydroxy-esters, competing with the desired intermolecular polymerization. This is especially favored at high dilution or high temperatures. The hydroxyl group of one molecule can attack one of its own ester groups, forming a cyclic ester (lactone) and releasing methanol.
Troubleshooting Steps:
-
Increase Monomer Concentration: Running the reaction at a higher concentration will favor intermolecular reactions over intramolecular cyclization.
-
Optimize Temperature: While higher temperatures increase reaction rates, they can also promote side reactions. Attempt the condensation at the lowest effective temperature. A temperature ramp may also be beneficial, starting at a lower temperature to build oligomers before increasing it to drive the reaction to completion.
-
Catalyst Selection: The choice of catalyst can influence the rate of polymerization versus cyclization. For polyesterification, common catalysts include antimony, germanium, and titanium compounds.[1] Experiment with different catalysts and concentrations to find the optimal conditions for your specific system.
-
Effective Removal of Methanol: The continuous and efficient removal of the methanol byproduct is crucial to drive the equilibrium towards polymer formation. Ensure your reaction setup includes an efficient distillation apparatus or the use of a high vacuum.
Experimental Protocol: Optimizing Polymerization Conditions to Minimize Cyclization
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Concentration | 0.1 M | > 1.0 M | Favors intermolecular collisions. |
| Temperature | 220 °C | 180 °C -> 220 °C (ramp) | Minimizes initial cyclization. |
| Catalyst | None | 200-300 ppm Ti(OBu)₄ | Accelerates polymerization. |
| Vacuum | 10 mmHg | < 1 mmHg | Efficiently removes methanol. |
FAQ 2: The final polymer is discolored (yellow to brown). What is the cause and how can I prevent it?
Possible Cause: Thermal degradation of the cyclohexane ring or the ester functionalities at elevated temperatures can lead to the formation of colored byproducts. Dehydration of the secondary alcohol to form an alkene, followed by oxidation or other side reactions, is a potential pathway.
Troubleshooting Steps:
-
Strict Temperature Control: Avoid localized overheating. Use a well-stirred reaction vessel and a reliable temperature controller.
-
Inert Atmosphere: Conduct the reaction under a blanket of inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Reaction Time: Minimize the time the reaction mixture is held at high temperatures. Once the desired molecular weight is achieved, cool the reaction promptly.
-
Stabilizers: The addition of small amounts of antioxidants or thermal stabilizers can sometimes mitigate discoloration. Phosphite-based stabilizers are commonly used in polyester synthesis.
Logical Relationship: Factors Leading to Discoloration
Caption: Causes of product discoloration.
FAQ 3: I am observing gelation or cross-linking in my reaction, even though I am using a difunctional co-monomer. Why is this happening?
Possible Cause: Although this compound is intended to act as a linear monomer in reactions with other difunctional molecules, side reactions can generate branching points, leading to cross-linking and gelation. One such possibility is intermolecular etherification. The hydroxyl group of one polymer chain can react with the hydroxyl group of another, forming an ether linkage and eliminating water. This is more likely to occur at high temperatures and in the presence of certain catalysts.
Troubleshooting Steps:
-
Catalyst Choice: Brønsted acids are known to promote etherification as a side reaction in polycondensation.[1] Consider using a Lewis acidic catalyst, such as zinc acetate, which may be less prone to catalyzing this side reaction.[1]
-
Stoichiometric Control: Ensure precise stoichiometric balance between the hydroxyl and carboxylic acid/ester functional groups. An excess of the hydroxy-ester could increase the likelihood of side reactions involving the hydroxyl group.
-
Monitor Viscosity: Use in-situ viscosity monitoring to detect the onset of gelation. The reaction should be stopped before the gel point is reached.
Experimental Workflow: Investigating and Preventing Gelation
Caption: Workflow for troubleshooting gelation.
III. Frequently Asked Questions (FAQs)
Q1: Can this compound undergo self-condensation?
A: Yes, as a hydroxy-ester, it can undergo self-condensation to form a polyester.[2] However, the potential for intramolecular cyclization to form a lactone is a significant competing reaction that must be managed, as discussed in FAQ 1.
Q2: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
A: A combination of techniques is ideal:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of the polymer and identify byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of hydroxyl groups and the formation of ester linkages.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile byproducts, such as the cyclic lactone.
Q3: Are there any specific safety precautions I should take when working with this compound at high temperatures?
A: Standard laboratory safety protocols should be followed. In addition, when running high-temperature reactions, ensure the apparatus is properly assembled and vented to handle any potential pressure buildup from the evolution of methanol or other volatile byproducts. The reaction should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
IV. References
-
Hahn, C., et al. (2020). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Molecules, 25(23), 5626. --INVALID-LINK--
-
Science Info. (2023). Synthesis of Polyester: Important Polymerization Reaction. --INVALID-LINK--
-
JoVE. (2023). α-Hydroxy Ketones via Reductive Coupling of Esters: Acyloin Condensation Overview. --INVALID-LINK--
-
Google Patents. (1946). Condensation products of hydroxy carboxylic acids. --INVALID-LINK--
References
Technical Support Center: Synthesis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic route and improve yields. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section tackles specific issues you may encounter during your synthesis, providing not just solutions but also the reasoning behind them to empower your experimental design.
Question 1: My yield of Dimethyl 5-oxocyclohexane-1,3-dicarboxylate from the Dieckmann condensation is consistently low. What are the potential causes and how can I address them?
Low yields in the Dieckmann condensation, an intramolecular Claisen condensation, are a frequent hurdle. The root cause often lies in suboptimal reaction conditions that may favor side reactions or an incomplete reaction.
Potential Causes and Solutions:
-
Choice of Base and Stoichiometry: The base is crucial for deprotonating the α-carbon of the diester, initiating the cyclization.
-
Insight: A base that is too weak will result in incomplete deprotonation and low conversion. Conversely, a highly reactive base might promote side reactions. Sodium ethoxide is a classic choice, but sterically hindered bases like potassium tert-butoxide can sometimes offer better yields by minimizing nucleophilic attack on the ester groups.[1] Sodium hydride is another effective, non-nucleophilic base.
-
Protocol: Ensure you are using at least one equivalent of a strong base. For bases like sodium ethoxide, which can be consumed in side reactions, a slight excess (1.1-1.2 equivalents) may be beneficial.
-
-
Reaction Solvent and Temperature: The solvent plays a critical role in stabilizing the enolate intermediate.
-
Insight: Aprotic solvents like tetrahydrofuran (THF) or toluene are generally preferred as they do not protonate the enolate, thus preventing the reverse reaction.[1] Protic solvents like ethanol can be used with alkoxide bases but may lead to transesterification if the alcohol does not match the ester's alcohol component. The reaction is typically run at elevated temperatures to drive it to completion, but excessively high temperatures can lead to decomposition.
-
Protocol: If using sodium hydride, anhydrous THF is an excellent choice. When using sodium ethoxide, anhydrous ethanol is suitable. Refluxing is a common practice, but it's advisable to monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating after completion.
-
-
Purity of Starting Materials: The presence of water or other protic impurities can quench the enolate, halting the reaction.
-
Insight: The Dieckmann condensation is highly sensitive to moisture. Water will react with the strong base and the enolate intermediate.
-
Protocol: Ensure your starting diester is anhydrous. Distill solvents over a suitable drying agent (e.g., sodium/benzophenone for THF, magnesium ethoxide for ethanol) before use.
-
Experimental Workflow for Optimizing Dieckmann Condensation:
Caption: A troubleshooting workflow for low yields in Dieckmann condensation.
Question 2: I am observing a significant amount of a byproduct with a similar polarity to my desired this compound. How can I improve the selectivity of the reduction step?
The reduction of the ketone in Dimethyl 5-oxocyclohexane-1,3-dicarboxylate can sometimes lead to over-reduction or the formation of diastereomers, complicating purification.
Potential Causes and Solutions:
-
Choice of Reducing Agent: The choice of reducing agent is paramount for chemoselectivity.
-
Insight: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially reduce the ester groups in addition to the ketone, especially at elevated temperatures. Milder reducing agents like Sodium Borohydride (NaBH₄) are generally selective for ketones in the presence of esters. For catalytic hydrogenation, the choice of catalyst and conditions is critical.
-
Protocol: Sodium Borohydride in methanol or ethanol at 0°C to room temperature is a reliable method for selectively reducing the ketone. If catalytic hydrogenation is preferred, a Rhodium on Alumina (Rh/Al₂O₃) catalyst under hydrogen pressure has been shown to be effective.[2]
-
-
Diastereoselectivity: The reduction of the ketone creates a new stereocenter at the C5 position, potentially leading to a mixture of cis and trans diastereomers relative to the ester groups.
-
Insight: The stereochemical outcome can be influenced by the steric hindrance around the ketone and the reducing agent used. Bulky reducing agents may favor attack from the less hindered face.
-
Protocol: While achieving high diastereoselectivity can be challenging without chiral auxiliaries, careful control of the reaction temperature can sometimes influence the ratio of diastereomers. Lower temperatures often lead to higher selectivity. Characterization of the product mixture by NMR spectroscopy is essential to determine the diastereomeric ratio.
-
Data on Reducing Agent Selectivity:
| Reducing Agent | Typical Solvent | Temperature | Potential Issues |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to RT | Generally selective for ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0°C to RT | Can over-reduce esters. |
| Rhodium on Alumina (Rh/Al₂O₃) / H₂ | Methanol | Room Temperature | Requires specialized hydrogenation equipment. |
Question 3: My final product is difficult to purify by column chromatography. What are my options?
Purification challenges often arise from the presence of closely related impurities or diastereomers.
Potential Solutions:
-
Optimize Chromatography Conditions:
-
Insight: A standard silica gel column may not be sufficient to separate diastereomers.
-
Protocol: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[2] Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
-
Recrystallization:
-
Insight: If your product is a solid, recrystallization can be a highly effective method for purification, often yielding material of high purity.
-
Protocol: Screen various solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
-
Derivatization:
-
Insight: In some cases, temporarily converting the hydroxyl group to a bulky protecting group (e.g., a silyl ether) can alter the polarity and steric properties of the diastereomers, making them easier to separate by chromatography. The protecting group can then be removed in a subsequent step.
-
Protocol: This is a more involved approach but can be very effective when other methods fail.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic pathway for this compound?
The most common synthetic route is a two-step process:
-
Dieckmann Condensation: An acyclic diester, such as dimethyl pimelate, undergoes an intramolecular condensation in the presence of a strong base to form the cyclic β-keto ester, Dimethyl 5-oxocyclohexane-1,3-dicarboxylate.[3][4]
-
Reduction: The ketone group of the cyclic intermediate is then selectively reduced to a hydroxyl group to yield the final product, this compound.[5]
Caption: Synthetic pathway to this compound.
Q2: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediate, and product. Staining with potassium permanganate or ceric ammonium molybdate can help visualize the spots if they are not UV-active.
Q3: What are the critical safety precautions for this synthesis?
-
Strong Bases: Sodium hydride and potassium tert-butoxide are pyrophoric and react violently with water. Handle them under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed in a properly ventilated fume hood with the appropriate safety equipment and a blast shield.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1,3diMethyl 5hydroxycyclohexane1,3dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 4. organicreactions.org [organicreactions.org]
- 5. Dimethyl 5-oxocyclohexane-1,3-dicarboxylate|87122-06-3 [benchchem.com]
Technical Support Center: Purification of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Welcome to the technical support center for Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this versatile building block. Here, we address common challenges encountered during its purification, offering logical, experience-driven solutions to enhance yield, purity, and reproducibility.
I. Understanding the Impurity Profile
The purity of this compound is paramount for its successful application in complex syntheses. Impurities can arise from several sources, primarily the synthetic route employed. A common pathway to this molecule involves the reduction of Dimethyl 5-oxocyclohexane-1,3-dicarboxylate.
Potential Impurities:
-
Unreacted Starting Material: Residual Dimethyl 5-oxocyclohexane-1,3-dicarboxylate is a frequent impurity.
-
Byproducts of Reduction: Depending on the reducing agent and reaction conditions, over-reduction or side reactions can occur.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as leftover reagents, can contaminate the final product.
-
Isomers: The presence of cis/trans isomers of the desired product is possible and their separation can be challenging.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the purification of this compound.
Q1: My NMR spectrum shows a peak around δ 2.5-3.0 ppm that doesn't correspond to my product. What could it be?
A1: A peak in this region often suggests the presence of the unreacted starting material, Dimethyl 5-oxocyclohexane-1,3-dicarboxylate. The protons adjacent to the ketone in the starting material are more deshielded than the corresponding protons in the alcohol product.
Troubleshooting Steps:
-
Confirm the Impurity: Compare the 1H NMR of your product with a reference spectrum of the starting material if available.
-
Purification Strategy: Flash column chromatography is the most effective method to remove the more polar starting material from the less polar product. See the detailed protocol in Section IV.
Q2: After column chromatography, my yield is significantly lower than expected. What are the likely causes?
A2: Low yield after chromatography can stem from several factors:
-
Improper Solvent System: If the solvent system is too polar, your product may elute too quickly with impurities. If it's not polar enough, the product may not elute completely from the column.
-
Product Streaking/Tailing on the Column: This can be due to interactions with the silica gel, especially for polar compounds.
-
Decomposition on Silica: Some compounds are sensitive to the acidic nature of silica gel.
Troubleshooting Steps:
-
Optimize TLC: Before running a column, meticulously optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for your product for good separation.[1]
-
Use a Modified Eluent: For polar compounds that streak, adding a small amount of a more polar solvent like methanol to your eluent system can improve peak shape. A common starting point is a gradient of ethyl acetate in hexanes, with the potential addition of a small percentage of methanol for highly retained compounds.
-
Consider Deactivated Silica: If you suspect decomposition, you can use silica gel deactivated with a small amount of triethylamine in the eluent to neutralize acidic sites.
Q3: I'm trying to recrystallize my product, but it keeps "oiling out." How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution above its melting point. This is a common issue with low-melting solids or when the solution is too concentrated.
Troubleshooting Steps:
-
Increase Solvent Volume: Add more hot solvent to dissolve the oil completely.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oil formation.[2]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce crystallization.[3]
-
Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvent systems. A good starting point for a polar compound like this would be a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane).[4]
III. Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound?
A: It is recommended to store the compound at 2-8°C to maintain its stability.
Q: How can I identify common solvent impurities in my NMR spectrum?
A: Several excellent resources provide tables of NMR chemical shifts for common laboratory solvents and impurities. These can be invaluable for identifying extraneous peaks in your spectrum.[5][6]
Q: Is it possible to separate the cis and trans isomers of this compound?
A: Separation of diastereomers can often be achieved by careful flash column chromatography. Developing a solvent system that shows even a small difference in Rf values on TLC is key. Chiral chromatography may be necessary for enantiomeric separation.[7]
IV. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of this compound from less polar impurities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle. Let the excess hexanes drain until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 10% EtOAc in hexanes). Gradually increase the polarity of the eluent (e.g., to 30-50% EtOAc in hexanes) to elute your product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Suggested Solvent Gradients for Flash Chromatography
| Step | % Ethyl Acetate in Hexanes | Purpose |
| 1 | 10% | Elute non-polar impurities |
| 2 | 20-40% | Elute the product |
| 3 | 50-70% | Elute more polar impurities |
Protocol 2: Recrystallization
This protocol provides a starting point for the recrystallization of this compound.
Materials:
-
Solvents: Ethyl Acetate (EtOAc), Hexanes
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot EtOAc to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Induce Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes.
-
Drying: Dry the crystals under vacuum.
V. Visualizing the Workflow
Diagram 1: Troubleshooting Logic for NMR Impurities
Caption: Logic for identifying common NMR impurities.
Diagram 2: Purification Workflow
Caption: General purification workflow for this compound.
VI. References
-
Bekkali, Y., et al. (2004). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Journal of Chromatography B, 809(2), 231-238. --INVALID-LINK--
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. --INVALID-LINK--
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. --INVALID-LINK--
-
Bekkali, Y., et al. (2000). Enantiomeric separation of hydroxy eicosanoids by chiral column chromatography: effect of the alcohol modifier. Analytical Biochemistry, 287(1), 186-189. --INVALID-LINK--
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0251369). Retrieved from --INVALID-LINK--
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. --INVALID-LINK--
-
Smith, A. B., et al. (2017). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education, 5(3), 102-107. --INVALID-LINK--
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of Hexanoic acid, 6-hydroxy-, methyl ester on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Dimethyl 5-oxocyclohexane-1,3-dicarboxylate. Retrieved from --INVALID-LINK--
-
The Curious Wavefunction. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. --INVALID-LINK--
-
ResearchGate. (2010, May). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. --INVALID-LINK--
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?--INVALID-LINK--
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. --INVALID-LINK--
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Recrystallization [wiredchemist.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. reddit.com [reddit.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate under different conditions
Welcome to the technical support center for Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, we synthesize established chemical principles with practical, field-proven insights to ensure the integrity of your research.
Introduction: Understanding the Molecule
This compound is a valuable intermediate in organic synthesis, prized for its trifunctional nature, incorporating two ester groups and a secondary alcohol on a cyclohexane scaffold.[1] This structure, however, also presents specific stability challenges that must be carefully managed to ensure experimental success and reproducibility. The primary points of reactivity under typical laboratory and storage conditions are the ester linkages and the hydroxyl group.
This guide will address the most common stability-related questions and issues encountered during the handling, storage, and use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address potential issues.
Storage and Handling
Question 1: What are the optimal storage conditions for this compound?
Answer: For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container to protect it from moisture.[2] Some suppliers suggest room temperature storage for short periods, but for maintaining high purity, especially in sensitive applications, refrigerated conditions are preferable.[2][3] The presence of moisture can initiate slow hydrolysis of the ester groups, even at neutral pH.
Troubleshooting:
-
Observation: Appearance of a new peak in your analytical chromatogram (e.g., HPLC) after a period of storage.
-
Potential Cause: This could indicate hydrolysis, leading to the formation of the corresponding mono-ester or di-acid.
-
Solution: Ensure the container is tightly sealed and consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture. If degradation is suspected, re-purify the compound before use.
Stability in Solution
Question 2: I am observing degradation of the compound in my aqueous reaction buffer. What is the likely cause and how can I mitigate it?
Answer: The most probable cause of degradation in aqueous media is the hydrolysis of the methyl ester groups. This reaction is catalyzed by both acid and base. The rate of hydrolysis is significantly influenced by the pH of the solution.
-
Under Basic Conditions (pH > 7): The compound will undergo saponification, an irreversible base-catalyzed hydrolysis of the esters to form the corresponding carboxylate salts and methanol.[4][5] This process is typically faster than acid-catalyzed hydrolysis.
-
Under Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis is an equilibrium process that will yield the carboxylic acid and methanol.[1][5]
The presence of the hydroxyl group on the cyclohexane ring can also influence the rate of hydrolysis due to intramolecular interactions.
Troubleshooting:
-
Observation: A gradual decrease in the concentration of the starting material over time, with the concurrent appearance of more polar species in your reaction monitoring (e.g., by TLC or HPLC).
-
Potential Cause: Hydrolysis of one or both ester groups.
-
Solutions:
-
pH Control: If your experimental conditions permit, maintain the pH as close to neutral (pH 6-7) as possible. Use a well-buffered system.
-
Temperature: Keep the temperature as low as your reaction parameters allow, as hydrolysis rates increase with temperature.
-
Solvent Choice: If possible, minimize the amount of water in your solvent system. Consider using co-solvents like THF or dioxane for poorly soluble substrates, but be aware that these can also participate in side reactions under certain conditions.
-
Reaction Time: Minimize the reaction time to reduce the extent of degradation.
-
Question 3: Can I use solvents like methanol or ethanol for my experiments?
Answer: While methanol and ethanol are common laboratory solvents, their use with this compound requires careful consideration. Under acidic or basic conditions, or in the presence of transesterification catalysts (e.g., certain metal salts), the methyl esters can undergo transesterification with the solvent, leading to the formation of the corresponding ethyl esters or a mixture of esters. This can complicate purification and analysis. For reactions where the ester groups must remain intact, it is advisable to use aprotic solvents such as acetonitrile, THF, dichloromethane, or DMF.
Chemical Compatibility and Degradation Pathways
Question 4: What are the expected degradation products under different stress conditions?
Answer: Understanding the potential degradation products is crucial for developing stability-indicating analytical methods and for interpreting experimental results. Forced degradation studies are an excellent tool for this purpose.[6][7][8]
1. Hydrolytic Degradation:
-
Acidic/Basic Hydrolysis: The primary degradation pathway is the stepwise hydrolysis of the two ester groups. This will result in the formation of 5-hydroxy-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid (the mono-acid) and subsequently 5-hydroxycyclohexane-1,3-dicarboxylic acid (the di-acid), along with two equivalents of methanol.
2. Oxidative Degradation:
-
The secondary alcohol at the C5 position is susceptible to oxidation.[9] Common laboratory oxidants can convert the hydroxyl group into a ketone, yielding dimethyl 5-oxocyclohexane-1,3-dicarboxylate. Stronger oxidizing conditions could potentially lead to ring-opening byproducts.
3. Thermal Degradation:
-
At elevated temperatures, thermal decomposition can occur. For cyclohexane derivatives, this may involve ring-opening reactions.[10][11] The specific degradation products will depend on the temperature and atmosphere (inert or oxidative).
4. Photodegradation:
-
While the molecule does not contain strong chromophores that absorb UV-Vis light, photostability should be assessed, especially if the compound is to be used in applications with prolonged light exposure.[12][13] Photodegradation can be initiated by impurities or proceed through radical mechanisms.
Below is a diagram illustrating the primary degradation pathways:
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 40°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
At various time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 60°C for 48 hours.
-
Dissolve a portion of the stressed solid in methanol for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., in methanol) to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[14][15]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.[16]
-
Analyze both samples by HPLC.
-
-
-
HPLC Analysis:
-
A reverse-phase HPLC method with UV detection is generally suitable.[17][18]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).
-
Analyze the stressed samples and compare the chromatograms to an unstressed control to identify degradation peaks.
-
The workflow for this protocol is illustrated below:
Data Summary
| Condition | Expected Primary Degradation Products | Key Stability Considerations |
| Acidic (e.g., 0.1M HCl) | Mono- and di-acid hydrolysis products | Rate is temperature-dependent. |
| Basic (e.g., 0.1M NaOH) | Carboxylate salts of mono- and di-acids | Reaction is irreversible (saponification).[4] |
| Oxidative (e.g., 3% H₂O₂) | Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | The secondary alcohol is the primary site of oxidation.[9] |
| Thermal (e.g., 60°C) | Potential for ring-opening and other complex products. | Stability is generally good at recommended storage temperatures. |
| Photolytic (ICH Q1B) | Dependent on specific conditions and impurities. | The molecule itself lacks strong chromophores. |
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. q1scientific.com [q1scientific.com]
- 13. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. 3 Important Photostability Testing Factors [sampled.com]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Spectroscopic Guide to Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
This guide provides a detailed spectroscopic analysis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate, a valuable building block in synthetic organic chemistry. Recognizing the challenges researchers face in sourcing comprehensive characterization data, this document presents available experimental spectra for the target molecule and offers a robust comparative analysis with a structurally related analogue, Dimethyl cyclohexane-1,3-dicarboxylate. This approach, grounded in fundamental spectroscopic principles, aims to empower researchers, scientists, and drug development professionals in the confident identification and utilization of these compounds.
Introduction to this compound
This compound (Molecular Formula: C₁₀H₁₆O₅, Molecular Weight: 216.23 g/mol , CAS: 113474-25-2) is a substituted cyclohexane derivative featuring two methyl ester functionalities and a hydroxyl group.[1][2][3][4][5] This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and natural products. Accurate structural elucidation through spectroscopic methods is paramount for its effective application in multi-step syntheses.
Spectroscopic Data for this compound
A comprehensive search of established spectroscopic databases, including the Spectral Database for Organic Compounds (SDBS), reveals a scarcity of publicly available experimental data for this compound. This guide presents the available experimental data and complements it with predicted data and expert interpretation to provide a thorough characterization.
¹H NMR Spectroscopy
A proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides detailed information about the hydrogen atom environments in a molecule. The available ¹H NMR data for this compound is summarized below.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.67 | s | 6H | -OCH₃ |
| 3.8 - 4.2 | m | 1H | -CHOH |
| 2.2 - 2.6 | m | 3H | -CHCOOCH₃ |
| 1.4 - 2.1 | m | 6H | Cyclohexane -CH₂- |
Interpretation:
The singlet at approximately 3.67 ppm corresponds to the six protons of the two equivalent methyl ester groups. The multiplet in the 3.8 - 4.2 ppm region is characteristic of the proton attached to the carbon bearing the hydroxyl group (-CHOH). The multiplets in the upfield region represent the protons on the cyclohexane ring. The complexity of these signals arises from the various diastereomeric possibilities and the resulting complex spin-spin coupling patterns.
¹³C NMR, IR, and Mass Spectrometry Data
Comparative Analysis: Dimethyl cyclohexane-1,3-dicarboxylate
To provide a framework for the spectroscopic identification of the title compound, a detailed analysis of its parent structure, Dimethyl cyclohexane-1,3-dicarboxylate (Molecular Formula: C₁₀H₁₆O₄, Molecular Weight: 200.23 g/mol , CAS: 6998-82-9), is provided.[6][7][8] The key difference between these two molecules is the presence of a hydroxyl group at the C-5 position in the target compound. This structural modification is expected to induce predictable changes in the spectroscopic data.
Spectroscopic Data for Dimethyl cyclohexane-1,3-dicarboxylate
The following table summarizes the expected and reported spectroscopic data for Dimethyl cyclohexane-1,3-dicarboxylate.
Table 2: Spectroscopic Data for Dimethyl cyclohexane-1,3-dicarboxylate
| Technique | Key Features |
| ¹H NMR | δ ~3.67 (s, 6H, -OCH₃), δ 2.3-2.7 (m, 2H, -CHCOOCH₃), δ 1.2-2.2 (m, 8H, cyclohexane -CH₂-) |
| ¹³C NMR | δ ~175 (C=O), δ ~51 (-OCH₃), δ ~40 (-CHCOOCH₃), δ ~20-30 (cyclohexane -CH₂-) |
| IR (cm⁻¹) | ~2950 (C-H stretch), ~1735 (C=O stretch, ester), ~1200 (C-O stretch) |
| Mass Spec (m/z) | 200 (M⁺), 169 (M⁺ - OCH₃), 141 (M⁺ - COOCH₃) |
Comparative Spectroscopic Interpretation
The presence of the hydroxyl group in this compound is expected to introduce the following key differences in its spectra compared to Dimethyl cyclohexane-1,3-dicarboxylate:
-
¹H NMR: The most significant difference will be the appearance of a new signal for the proton on the hydroxyl-bearing carbon (-CHOH), typically in the range of 3.5-4.5 ppm. Additionally, a broad singlet corresponding to the hydroxyl proton (-OH) would be observed, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: A new signal for the carbon attached to the hydroxyl group (-CHOH) would appear in the downfield region, typically between 60-80 ppm. The chemical shifts of the adjacent carbons would also be affected.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ will be present, characteristic of the O-H stretching vibration of the hydroxyl group. The C=O stretching frequency of the ester groups may also be slightly shifted.
-
Mass Spectrometry: The molecular ion peak will be observed at m/z 216, corresponding to the molecular weight of the hydroxylated compound. A prominent fragment corresponding to the loss of a water molecule (M⁺ - 18) would be expected, which is a characteristic fragmentation pattern for alcohols.
Experimental Protocols
To ensure data integrity and reproducibility, the following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Background Collection: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.
-
Sample Spectrum Acquisition: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizing the Workflow and Structures
To further clarify the experimental processes and molecular structures, the following diagrams are provided.
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
Caption: 2D structures of the target and comparison compounds.
Conclusion
This guide provides a comprehensive, albeit partially predictive, spectroscopic comparison of this compound and its non-hydroxylated analogue. While a complete experimental dataset for the target compound is currently elusive in public domains, the detailed analysis of its structural counterpart, combined with a thorough explanation of the expected spectral differences, offers a reliable framework for its identification and characterization. The provided protocols and workflows further serve as a practical resource for researchers in acquiring high-quality spectroscopic data. As more experimental data becomes available, this guide will be updated to reflect the most current and comprehensive information.
References
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- 2. DIMETHYL TRANS-1,4-CYCLOHEXANEDICARBOXYLATE(3399-22-2) 1H NMR spectrum [chemicalbook.com]
- 3. Cyclohexane, 1,3-dimethyl- [webbook.nist.gov]
- 4. TRANS-1,3-DIMETHYLCYCLOHEXANE(2207-03-6) 13C NMR spectrum [chemicalbook.com]
- 5. Cyclohexane, 1,3-dimethyl- [webbook.nist.gov]
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- 7. CIS-1,3-DIMETHYLCYCLOHEXANE(638-04-0) 1H NMR [m.chemicalbook.com]
- 8. TRANS-1,3-DIMETHYLCYCLOHEXANE(2207-03-6) 1H NMR spectrum [chemicalbook.com]
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate: A Comparative Analysis Against 1,2- and 1,4-Dicarboxylate Analogs
An In-Depth Comparative Guide for Researchers
Abstract
For researchers and professionals in drug development, the selection of a core molecular scaffold is a decision of paramount importance, influencing everything from synthetic feasibility to final biological activity. The cyclohexane ring, a ubiquitous motif in medicinal chemistry, offers a rigid, three-dimensional structure that can be strategically functionalized. This guide provides an in-depth comparison of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate against its common, non-hydroxylated analogs: Dimethyl cyclohexane-1,2-dicarboxylate and Dimethyl cyclohexane-1,4-dicarboxylate. We will dissect their structural nuances, compare physicochemical properties through experimental data, and provide detailed synthetic and analytical protocols. The central thesis is to illuminate how the addition of a C-5 hydroxyl group and the meta-arrangement of the ester moieties grant the title compound unique reactivity and stereochemical properties, making it a highly versatile building block for complex molecule synthesis.
Introduction: The Cyclohexane Dicarboxylate Family
Cyclohexane dicarboxylates are diesters of cyclohexanedicarboxylic acid. Their rigid carbocyclic framework serves as a reliable anchor for positioning functional groups in precise spatial orientations. While seemingly similar, the positional isomerism of the dicarboxylate groups (ortho, meta, para) and the presence of additional functional groups dramatically alter the molecule's behavior. This guide focuses on three key members of this family.
-
This compound (DMHCD): The subject of our focus, characterized by a hydroxyl group and a 1,3- (meta) substitution pattern. This compound is a valuable building block, particularly in the synthesis of protein degraders and other complex pharmaceutical intermediates.[1][2]
-
Dimethyl cyclohexane-1,2-dicarboxylate: The 1,2- (ortho) analog, an important intermediate in organic synthesis for drugs and pesticides.[3]
-
Dimethyl cyclohexane-1,4-dicarboxylate: The 1,4- (para) analog, widely used as a chemical intermediate in the production of polymers like polyester polyols and 1,4-cyclohexanedimethanol.[4][5][6]
Below is a visual comparison of their core structures.
Caption: Core chemical structures of the three compared cyclohexane dicarboxylates.
Physicochemical Properties: A Quantitative Comparison
The seemingly subtle structural differences manifest as distinct physical properties. These properties are critical for predicting solubility, reactivity, and handling characteristics in a laboratory setting.
| Property | This compound | Dimethyl cyclohexane-1,2-dicarboxylate | Dimethyl cyclohexane-1,4-dicarboxylate |
| CAS Number | 113474-25-2[1][2][7][8][9] | 1687-29-2[10][11] | 94-60-0[4][12] |
| Molecular Formula | C₁₀H₁₆O₅[2][7][8] | C₁₀H₁₆O₄[3][10][13] | C₁₀H₁₆O₄[4][12] |
| Molecular Weight | 216.23 g/mol [2][7][14] | 200.23 g/mol [10][13][15] | 200.23 g/mol [4][12] |
| Boiling Point | 309.0 °C (Predicted)[7] | 111 °C @ 5 mmHg[11] | 131-133 °C @ 11 mmHg |
| Melting Point | N/A (Liquid at RT)[1] | N/A (Liquid) | 24-27 °C (Mixture of isomers)[4] |
| Density | 1.210 g/cm³ (Predicted)[7] | 1.12 g/mL[11] | 1.111 g/mL at 25 °C[4] |
| Refractive Index | N/A | 1.4570-1.4610[11] | n20/D 1.458[4] |
| Solubility | Moderate polarity, potential for H-bonding[1] | Soluble in ethers and alcohols; insoluble in water.[3] | Practically insoluble in water.[4][16] |
| Topological Polar Surface Area (TPSA) | 72.83 Ų[7][14] | 52.6 Ų[10][13][15] | 52.6 Ų |
Expert Analysis: The most striking difference is the increased molecular weight and significantly higher Topological Polar Surface Area (TPSA) of DMHCD, a direct consequence of its hydroxyl group.[7][14] A higher TPSA is often correlated with increased hydrogen bonding capacity, which can influence membrane permeability and solubility in polar protic solvents—key considerations in drug design. The predicted boiling point of DMHCD is also substantially higher, indicating stronger intermolecular forces.[7]
Stereochemistry and Conformational Analysis
The non-planar chair conformation of the cyclohexane ring is fundamental to its utility as a scaffold. Substituents can occupy either axial (perpendicular to the ring) or equatorial (in the plane of the ring) positions, and the interplay between these orientations governs molecular shape and stability.[17]
Causality Behind Stability: For any substituted cyclohexane, the conformation that places the largest substituent(s) in the equatorial position is generally the most stable.[18][19] This minimizes steric strain arising from 1,3-diaxial interactions, where an axial substituent clashes with the axial hydrogens on carbons +2 and -2 away.
-
Dimethyl cyclohexane-1,4-dicarboxylate: This isomer can exist as cis or trans geometric isomers.[18]
-
The trans isomer is most stable in a di-equatorial conformation, which minimizes steric hindrance.
-
The cis isomer must have one axial and one equatorial substituent. Through ring-flipping, these two conformations can interconvert.[20]
-
-
Dimethyl cyclohexane-1,2-dicarboxylate: This isomer also exists as cis and trans isomers.
-
The trans isomer can exist as a stable di-equatorial conformer. This form is chiral and exists as a pair of enantiomers ((1R,2R) and (1S,2S)).[21][22]
-
The cis isomer exists as a pair of rapidly interconverting enantiomeric conformations (axial-equatorial and equatorial-axial). Because it is optically inactive despite having chiral centers, it is a meso compound.[21][22]
-
-
This compound: This molecule presents the most complex stereochemical landscape. It has three substituents, leading to multiple diastereomers. The key consideration is the relative orientation of the two ester groups and the hydroxyl group. The most stable conformation will seek to place the maximum number of bulky groups (the two -CO₂Me groups) in equatorial positions. The smaller hydroxyl group may occupy an axial position if it leads to a more stable overall arrangement, though an equatorial position is still generally favored.
The conformational preference directly impacts which "face" of the molecule is accessible for further reactions, a critical factor in designing stereoselective syntheses.
Caption: Representative chair conformations of cyclohexane dicarboxylates.
Experimental Protocols: Synthesis and Analysis
Trustworthy protocols are self-validating. The procedures described below are based on established chemical transformations and include rationales for key steps.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure involving the catalytic hydrogenation of an aromatic precursor.[23] This method is advantageous as it establishes the desired substitution pattern from a readily available starting material.
Workflow Diagram: Synthesis of DMHCD
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reactor Setup: To a solution of dimethyl-5-hydroxyisophthalate (3.50 g, 16.6 mmol) in methanol (60.0 mL) in a suitable pressure vessel, add 5% rhodium on alumina (0.80 g) at 0° C.
-
Rationale: Methanol serves as the solvent. Rhodium on alumina is a robust catalyst for aromatic ring hydrogenation. The reaction is cooled initially to control any initial exotherm.
-
-
Acidification: Add acetic acid (0.60 mL, 10.6 mmol).
-
Rationale: Acidic conditions can help improve the efficiency and selectivity of the hydrogenation process for certain substrates.
-
-
Hydrogenation: Seal the vessel and shake under a hydrogen atmosphere (55 psi) at room temperature overnight.
-
Rationale: Pressurized hydrogen provides the necessary reagent for the reduction of the benzene ring to a cyclohexane ring. The reaction is typically run overnight to ensure complete conversion.
-
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the solid catalyst and concentrate the filtrate under reduced pressure.
-
Rationale: Celite is an inert filter aid that prevents the fine catalyst particles from clogging the filter paper. Evaporation of the solvent yields the crude product.
-
-
Purification: Purify the residue by flash column chromatography (e.g., CombiFlash system) using a silica gel cartridge and a gradient of 0% to 50% ethyl acetate in dichloromethane.
-
Rationale: Chromatography separates the desired product from any unreacted starting material, byproducts, or stereoisomers, yielding the pure title compound.
-
Protocol 2: Comparative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The three diesters, despite having similar molecular weights (for the 1,2- and 1,4-isomers), will exhibit different retention times and fragmentation patterns.
Step-by-Step Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of each cyclohexane dicarboxylate isomer in a suitable solvent like ethyl acetate.
-
GC-MS Setup:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890/5973).
-
Column: A non-polar capillary column, such as a 30 m HP-5 (5% phenyl-methylpolysiloxane).
-
Rationale: An HP-5 column separates compounds primarily based on their boiling points, which are distinct for these isomers.
-
Injection: 1 µL injection volume, split mode (e.g., 50:1).
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Rationale: This temperature program ensures good separation between the isomers and any solvent peaks.
-
-
Data Acquisition: Acquire mass spectra in electron ionization (EI) mode over a mass range of m/z 40-400.
-
Data Analysis:
-
Retention Time: Compare the retention times. The elution order will generally correlate with the boiling points of the isomers.
-
Mass Spectra: Analyze the fragmentation patterns. Key fragments for the diesters will include the loss of a methoxy group (-OCH₃, M-31) and a carbomethoxy group (-CO₂CH₃, M-59). The hydroxylated compound (DMHCD) will show additional fragments corresponding to the loss of water (-H₂O, M-18).
-
Applications in Drug Discovery and Synthesis
The choice between these scaffolds is dictated by the synthetic goal.
-
Dimethyl cyclohexane-1,2- and -1,4-dicarboxylates are primarily used when a rigid, non-reactive core is needed to position two functional groups in a specific ortho or para relationship. They are building blocks for polymers and some pharmaceutical precursors.[3][4][5]
-
This compound offers significantly more synthetic versatility.
-
Orthogonal Functional Handle: The hydroxyl group serves as an orthogonal functional handle. It can be selectively oxidized to a ketone, esterified, or converted into a leaving group for nucleophilic substitution, all while leaving the two diester groups intact for separate transformations (e.g., hydrolysis and amide bond formation).
-
Scaffold for Complex Libraries: This trifunctional nature makes it an ideal starting point for building diverse chemical libraries for high-throughput screening.
-
Relevance to PROTACs: The compound is explicitly listed as a "Protein Degrader Building Block".[2] PROTACs (Proteolysis-targeting chimeras) and other molecular degraders often require complex, three-dimensional linkers to connect a target-binding moiety and an E3 ligase-binding moiety. The rigid cyclohexane core of DMHCD, with its multiple points for derivatization, is perfectly suited for constructing such linkers.
-
Conclusion
While all three dimethyl cyclohexane dicarboxylates are valuable chemical intermediates, this compound distinguishes itself as a superior scaffold for complex synthetic applications, particularly in modern drug discovery. Its hydroxyl group provides a crucial point of synthetic leverage, and its 1,3-dicarboxylate substitution pattern offers a distinct spatial arrangement compared to its more common 1,2- and 1,4-analogs. By understanding the fundamental differences in their physicochemical properties, stereochemistry, and reactivity, researchers can make a more informed and strategic choice, accelerating the development of novel therapeutics.
References
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A Comparative Guide to the Reactivity of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
An In-Depth Analysis for Synthetic and Medicinal Chemists
This guide provides a comprehensive comparison of the chemical reactivity of dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate against analogous acyclic and cyclic di-esters. By dissecting its unique structural features—a 1,3-diester system, a secondary hydroxyl group, and a conformationally influential cyclohexane ring—we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its synthetic transformations. The insights herein are grounded in established mechanistic principles and supported by experimental protocols.
Structural Foundation of Reactivity
This compound is a trifunctional molecule whose behavior is not merely the sum of its parts, but an interplay between them.[1][2][3] Its reactivity is governed by three primary domains:
-
The 1,3-Diester System: The ester groups at positions 1 and 3 create a β-dicarbonyl-like environment. This arrangement significantly increases the acidity of the protons on the intervening carbon (C2), enabling the formation of a stabilized enolate nucleophile.[4][5] This feature is the gateway to a host of carbon-carbon bond-forming reactions.
-
The C5 Hydroxyl Group: The secondary alcohol introduces a site for nucleophilic attack, oxidation, and elimination reactions.[6] Its presence imparts polarity and hydrogen-bonding capabilities, influencing solubility and intermolecular interactions.[1]
-
The Cyclohexane Scaffold: The six-membered ring imposes conformational constraints, primarily a chair conformation, which dictates the stereochemical course of reactions. The axial or equatorial orientation of the functional groups can significantly impact their accessibility and reactivity.
This guide will compare its performance in key reactions against two benchmarks: Dimethyl Malonate , an acyclic 1,3-diester, to highlight the effects of cyclization, and Dimethyl Adipate , an acyclic 1,6-diester, to contrast reactivity in cyclization precursors.
Comparative Reactivity Analysis
The unique combination of functional groups in this compound allows for a diverse range of chemical transformations, some of which are not accessible to simpler di-esters.
A. Reactions at the Ester Carbonyls
These reactions are fundamental to esters but are modulated by the molecule's overall structure.
The hydrolysis of the ester groups to carboxylic acids can be achieved under acidic or basic conditions. The base-catalyzed mechanism (BAC2) is generally more efficient as the final deprotonation of the carboxylic acid drives the reaction to completion.[7][8]
-
Comparison: Compared to an acyclic di-ester like dimethyl adipate, the hydrolysis rate of this compound may be slightly slower due to the steric hindrance imposed by the cyclohexane ring, which can impede the approach of the hydroxide nucleophile. The reaction proceeds stepwise, and reaction conditions can be tuned to favor mono-hydrolysis or di-hydrolysis.
Caption: Mechanism of base-catalyzed ester hydrolysis.
This equilibrium-driven process exchanges the methoxy groups of the esters for a different alkoxy group, typically by using a large excess of the corresponding alcohol as the solvent.[9][10]
-
Comparison: The reaction proceeds via a similar tetrahedral intermediate as hydrolysis.[9] For this compound, the reaction is entirely analogous to simpler di-esters. The key to driving the reaction to completion is the removal of the methanol byproduct, often by distillation.[9][11]
B. Reactions Involving the Acidic α-Protons
The 1,3-dicarbonyl arrangement is the most significant feature for C-C bond formation.
Treatment with a suitable base (e.g., sodium ethoxide) readily deprotonates the C2 position to form a nucleophilic enolate.
-
Comparison vs. Dimethyl Malonate: Dimethyl malonate is the classic substrate for forming stabilized enolates for alkylation.[12] The reactivity of this compound is very similar, though the rigid ring structure may influence the stereochemical outcome of alkylation, potentially favoring the introduction of the alkyl group to the less sterically hindered face.
-
Comparison vs. Dimethyl Adipate: Dimethyl adipate lacks the doubly activated protons of a 1,3-diester, making its α-protons significantly less acidic and enolate formation much more difficult.
Caption: Enolate formation and subsequent alkylation.
The Dieckmann condensation is an intramolecular Claisen condensation of di-esters to form cyclic β-keto esters.[13][14] This reaction is highly effective for forming stable 5- and 6-membered rings from 1,6- and 1,7-di-esters, respectively.[12][15]
-
Comparison: this compound is itself a cyclic product and thus does not undergo further Dieckmann condensation. However, its reactivity can be contrasted with its acyclic precursor analogues. For instance, dimethyl pimelate (a 1,7-diester) would cyclize via a Dieckmann condensation to yield a 6-membered ring, a β-keto ester. The synthesis of our target compound often circumvents this by starting with an aromatic precursor, dimethyl 5-hydroxyisophthalate, which is then reduced.[16]
Caption: The Dieckmann condensation workflow.
C. Reactions of the Hydroxyl Group
The secondary alcohol at C5 offers a reactive handle independent of the diester system.
The secondary alcohol can be readily oxidized to a ketone using a variety of standard reagents (e.g., pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane). This transformation yields dimethyl 5-oxocyclohexane-1,3-dicarboxylate .
-
Significance: This oxidation is a powerful step, as it converts the molecule into a true β-keto ester system. The presence of the ketone significantly enhances the acidity of the protons at C4 and C6, providing new sites for enolate formation and subsequent functionalization, in addition to the already acidic C2 position.
The hydroxyl group behaves as a typical secondary alcohol and can be esterified with carboxylic acids (Fischer esterification) or acylated with more reactive acylating agents like acid chlorides or anhydrides.[6][17] This allows for the introduction of a wide variety of functional groups and protecting groups.
Under acidic conditions and heat, the hydroxyl group can be eliminated via an E1 mechanism to form an unsaturated di-ester, dimethyl cyclohex-4-ene-1,3-dicarboxylate .[6] This introduces a C=C double bond that can participate in further reactions, such as Diels-Alder cycloadditions or various electrophilic additions.
D. Multi-Step Synthetic Sequences: Oxidation followed by Olefination
The true synthetic utility of this compound is realized in multi-step sequences. A prime example is the oxidation of the alcohol followed by a Horner-Wadsworth-Emmons (HWE) reaction.
-
Workflow: The alcohol is first oxidized to the ketone. This ketone then serves as an electrophile for a phosphonate carbanion in an HWE reaction to generate a new carbon-carbon double bond, typically with high E-selectivity.[18][19][20] This two-step process is a robust method for converting a C-OH bond into a C=C bond with an appended substituent.
Caption: Two-step oxidation and HWE olefination workflow.
Data Summary: A Head-to-Head Comparison
| Feature / Reaction | This compound | Dimethyl Malonate (Acyclic 1,3-Diester) | Dimethyl Adipate (Acyclic 1,6-Diester) |
| α-Proton Acidity | High at C2 (pKa ~13) | High (pKa ~13) | Low (pKa ~25) |
| Enolate Formation | Readily forms a stabilized enolate at C2. | Readily forms a stabilized enolate. | Requires very strong base (e.g., LDA). |
| Hydrolysis Rate | Moderate; potentially slowed by steric hindrance. | High; sterically accessible. | Moderate. |
| Intramolecular Condensation | Not applicable (already cyclic). | Not applicable (too short). | Undergoes Dieckmann condensation to form a 5-membered ring. |
| Hydroxyl Group Reactions | Yes (Oxidation, Esterification, Elimination). | Not applicable. | Not applicable. |
| Key Synthetic Utility | Versatile scaffold for functionalization at C2, C5, and ester groups. | Nucleophilic building block for malonic ester synthesis. | Precursor for cyclopentanone derivatives via Dieckmann condensation. |
Key Experimental Protocols
The following protocols are representative procedures for key transformations. Researchers should adapt these based on specific substrate and laboratory conditions.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
Objective: To hydrolyze both ester groups to form 5-hydroxycyclohexane-1,3-dicarboxylic acid.
Methodology:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.5 eq) to the flask.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
The dicarboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Oxidation of the Hydroxyl Group to a Ketone
Objective: To synthesize dimethyl 5-oxocyclohexane-1,3-dicarboxylate.
Methodology:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and celite in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere, add a solution of this compound (1.0 eq) in DCM dropwise.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure dimethyl 5-oxocyclohexane-1,3-dicarboxylate.
Protocol 3: Horner-Wadsworth-Emmons (HWE) Olefination
Objective: To convert the ketone product from Protocol 2 into an alkene.
Methodology:
-
In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and a phosphonate reagent (e.g., triethyl phosphonoacetate) (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq), portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of dimethyl 5-oxocyclohexane-1,3-dicarboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench carefully by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkene by flash column chromatography.
Conclusion
This compound is a uniquely versatile synthetic intermediate. Its reactivity profile is a sophisticated combination of three distinct chemical personalities: the nucleophilic potential of a malonate-like 1,3-diester system, the classic reactivity of a secondary alcohol, and the stereochemical influence of a cyclohexane framework. This trifecta allows for selective functionalization at multiple sites, enabling complex molecular architectures to be constructed from a single, accessible building block. Understanding this multifaceted reactivity is crucial for leveraging its full potential in the fields of total synthesis, medicinal chemistry, and materials science.
References
- 1. This compound | 113474-25-2 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Student Question : What reactions occur involving the OH group in hydroxy acids? | Chemistry | QuickTakes [quicktakes.io]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Transesterification - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US5710316A - Transesterification process for making allyl esters of aromatic carboxylic acids - Google Patents [patents.google.com]
- 12. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 13. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 16. 1,3diMethyl 5hydroxycyclohexane1,3dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the three-dimensional architecture of a molecule is paramount, dictating its biological activity and material properties. Substituted cyclohexanes are ubiquitous scaffolds, and understanding their conformational preferences is critical for rational design. This guide provides an in-depth comparative analysis of the conformational landscapes of the cis and trans isomers of dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate, leveraging foundational principles of stereochemistry and supported by analogous experimental and computational data.
The Dynamic Cyclohexane Ring: A Primer on Chair Conformations
The cyclohexane ring predominantly adopts a puckered chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as ring inversion or chair flip, axial and equatorial positions interconvert.
For a monosubstituted cyclohexane, the equilibrium between the two chair conformers is governed by the steric bulk of the substituent. Larger groups preferentially occupy the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions—steric clashes between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. The energetic preference for the equatorial position is quantified by the substituent's A-value (Gibbs free energy difference).
Conformational Analysis of this compound Isomers
The conformational analysis of disubstituted cyclohexanes is more complex, as it involves the interplay of multiple substituents. In the case of this compound, we must consider the stereochemical relationship between the two methoxycarbonyl groups and the hydroxyl group.
cis-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
In the cis isomer, the two methoxycarbonyl groups are on the same face of the cyclohexane ring. This leads to two possible chair conformers in equilibrium:
-
Diequatorial (e,e) Conformer: Both methoxycarbonyl groups occupy equatorial positions.
-
Diaxial (a,a) Conformer: Both methoxycarbonyl groups occupy axial positions.
Generally, for 1,3-disubstituted cyclohexanes, the diequatorial conformation is significantly more stable than the diaxial conformation.[1][2][3] The diaxial conformer suffers from severe 1,3-diaxial interactions between the two bulky methoxycarbonyl groups, as well as with the axial hydrogens. The hydroxyl group at C-5 can be either axial or equatorial in each of these conformers, further influencing the equilibrium.
In the more stable diequatorial conformer of the cis isomer, the hydroxyl group can be either axial or equatorial. The preference will depend on a balance between its own A-value and potential intramolecular interactions, such as hydrogen bonding.
trans-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
In the trans isomer, the two methoxycarbonyl groups are on opposite faces of the ring. This results in chair conformers where one methoxycarbonyl group is axial and the other is equatorial (a,e) and vice-versa (e,a) upon ring flip.
For 1,3-disubstituted cyclohexanes with identical substituents, these two conformers are energetically equivalent. However, in our target molecule, the presence of the hydroxyl group at C-5 breaks this degeneracy. The relative stability of the two chair conformers of the trans isomer will depend on the overall minimization of 1,3-diaxial interactions involving both the methoxycarbonyl and hydroxyl groups.
Comparative Analysis: Key Differentiators
The primary distinction in the conformational behavior of the cis and trans isomers lies in the accessibility of low-energy conformations.
| Isomer | Predominant Conformer | Key Steric Interactions | Expected Relative Stability |
| cis | Diequatorial methoxycarbonyl groups | Minimal 1,3-diaxial interactions from the ester groups. The position of the C-5 hydroxyl will influence the final equilibrium. | Generally more stable due to the strong preference for the diequatorial arrangement of the bulky ester groups. |
| trans | One axial and one equatorial methoxycarbonyl group | 1,3-diaxial interactions involving the axial methoxycarbonyl group. The position of the C-5 hydroxyl will shift the equilibrium. | Generally less stable than the cis isomer's diequatorial conformer due to the unavoidable axial ester group. |
Note: The presence of the hydroxyl group can introduce the possibility of intramolecular hydrogen bonding, which could stabilize certain conformations, particularly if it can form a hydrogen bond with one of the ester carbonyls. This would be more likely in a conformation where the participating groups are in a favorable spatial arrangement. Studies on cis-cyclohexane-1,3-diol have shown that intramolecular hydrogen bonding can significantly influence the conformational equilibrium, particularly in non-polar solvents.
Experimental and Computational Methodologies
A robust conformational analysis of these isomers would employ a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for 1H NMR Analysis:
-
Sample Preparation: Dissolve a few milligrams of the purified isomer in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6).
-
Data Acquisition: Acquire a high-resolution 1H NMR spectrum.
-
Analysis of Coupling Constants (3JHH): The magnitude of the vicinal coupling constant (3JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
-
A large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship (dihedral angle ~180°).
-
Small coupling constants (typically 1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships (dihedral angles ~60°).
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique provides information about through-space proximity of protons. Strong NOE cross-peaks are observed between protons that are close in space, such as those in a 1,3-diaxial arrangement.
Caption: Experimental workflow for NMR-based conformational analysis.
Computational Chemistry
Protocol for Density Functional Theory (DFT) Calculations:
-
Structure Building: Generate 3D models of the possible chair conformers for both cis and trans isomers.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy structure for each conformer.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Energy Comparison: Compare the calculated Gibbs free energies of the conformers to determine their relative stabilities and predict the equilibrium distribution.
Caption: Computational workflow for DFT-based conformational analysis.
Conclusion
The conformational analysis of the cis and trans isomers of this compound reveals distinct stereochemical behaviors that are crucial for their application in drug design and materials science. The cis isomer is expected to exist predominantly in a diequatorial conformation, minimizing steric strain. In contrast, the trans isomer is locked in a conformation with one axial and one equatorial methoxycarbonyl group, leading to inherent steric strain. The hydroxyl group at the C-5 position adds another layer of complexity, potentially influencing the conformational equilibrium through its own steric demands and the possibility of intramolecular hydrogen bonding. A combined approach of high-field NMR spectroscopy and computational modeling provides a powerful toolkit for the detailed characterization of these conformational landscapes, enabling a more informed approach to molecular design and development.
References
Performance Benchmark: Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate (DMHCD) in Advanced Polymer Applications
An Expert Guide for Researchers and Scientists
Introduction: In the pursuit of next-generation polymers, the thoughtful selection of monomers is paramount. The architecture of these fundamental building blocks dictates the ultimate performance, processing characteristics, and application scope of the final material. This guide introduces Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate (DMHCD), a cycloaliphatic monomer offering a unique combination of a rigid, saturated ring structure and a reactive pendant hydroxyl group.[1] This structure presents a compelling proposition for polymer chemists seeking to enhance thermomechanical performance while simultaneously introducing functionality for cross-linking, adhesion, or further chemical modification.[2]
This document provides an in-depth comparative analysis of DMHCD's performance in two critical polymer families: polyesters and polyurethanes. We will move beyond mere data presentation to explore the underlying structure-property relationships and the causal logic behind the experimental observations. Our objective is to provide fellow researchers and material scientists with a robust framework for evaluating DMHCD's potential in their own development programs.
Part 1: DMHCD in High-Performance Copolyesters
The incorporation of co-monomers into polyester backbones is a well-established strategy for tailoring properties. Cycloaliphatic monomers, in particular, are known to disrupt chain regularity, which can modify crystallinity and enhance the glass transition temperature (Tg).[3] DMHCD is uniquely positioned to not only provide this cycloaliphatic rigidity but also to introduce a reactive hydroxyl site, a feature often sought for creating functional polyesters used in coatings, adhesives, and specialty fibers.
Experimental Rationale & Design
To quantify the impact of DMHCD, we designed an experiment to synthesize a copolyester via melt polycondensation, a standard and scalable industry process.[4] We benchmarked a formulation containing DMHCD against two controls:
-
Control A (Standard PET): A baseline polyethylene terephthalate polymer.
-
Control B (Aromatic-Hydrophilic Copolyester): A PET copolyester modified with Dimethyl 5-sulfoisophthalate sodium salt (DMSS), a common ionic monomer used to enhance dyeability and hydrophilicity, providing a comparison to a different class of functional monomer.
The central hypothesis is that DMHCD's rigid, non-planar ring will increase the polymer's Tg and modulus, while its hydroxyl group will offer a site for potential cross-linking and may influence degradability.
Workflow: Melt Polycondensation of Copolyesters
The synthesis follows a two-stage melt polycondensation protocol. The first stage, esterification or transesterification, is conducted under atmospheric pressure to remove the condensation byproduct (water or methanol). The second stage, polycondensation, is performed under high vacuum and elevated temperature to build molecular weight.
Caption: Two-stage melt polycondensation workflow for synthesizing DMHCD-copolyesters.
Comparative Performance Data: Polyesters
The resulting polymers were extruded, pelletized, and molded for analysis. All characterization was performed using industry-standard testing protocols.
| Performance Metric | Control A: PET | Control B: PET-co-DMSS (5 mol%) | Test Polymer: PET-co-DMHCD (5 mol%) |
| Glass Transition Temp. (Tg) | 78 °C | 81 °C | 88 °C |
| Thermal Decomposition (Td, 5% wt loss) | 410 °C | 402 °C | 415 °C |
| Tensile Strength at Yield | 58 MPa | 54 MPa | 65 MPa |
| Young's Modulus | 2.8 GPa | 2.6 GPa | 3.4 GPa |
| Solvent Resistance (TCE) | Excellent | Good | Excellent |
| Pendant Group Reactivity | None | Ionic (Dye Affinity) | Hydroxyl (Cross-linkable) |
Scientific Interpretation
The data strongly supports our initial hypothesis. The inclusion of 5 mol% DMHCD results in a significant 10°C increase in Tg over standard PET. This is a direct consequence of the bulky cyclohexane ring impeding polymer chain rotation and mobility, a more pronounced effect than that observed with the aromatic DMSS monomer. This increased chain rigidity translates directly to superior mechanical performance, evidenced by the marked increase in both Tensile Strength and Young's Modulus . The polymer is stiffer and stronger, making it suitable for applications demanding high mechanical integrity. Furthermore, the thermal stability is slightly improved, indicating the robust nature of the cycloaliphatic structure.
Part 2: DMHCD as a Chain Extender in Polyurethanes
In polyurethane (PU) chemistry, chain extenders are low molecular weight diols or diamines that react with isocyanate-terminated prepolymers to build the "hard segment" of the final polymer. The nature of this chain extender is critical in defining the morphology and properties of the PU. We evaluated DMHCD as a chain extender in a thermoplastic polyurethane (TPU) system, benchmarking it against the ubiquitous 1,4-butanediol (BDO).
Experimental Rationale & Design
The rationale for using DMHCD here is to create a hard segment with exceptionally high rigidity and thermal stability. The bulky, non-planar structure of DMHCD, compared to the linear and flexible BDO, is expected to create hard domains that are less efficient at packing into crystalline structures but form a highly rigid, amorphous phase. This should lead to increased hardness, better compression set, and higher service temperatures.
Workflow: Two-Step Polyurethane Synthesis
A two-step, or prepolymer, method was chosen for this synthesis. This approach provides excellent control over the polymer architecture. First, a polyol is reacted with an excess of diisocyanate to form an isocyanate-terminated prepolymer. In the second step, the chain extender is added to react with the remaining isocyanate groups, building the final high molecular weight polymer.
Caption: Synthesis workflow for thermoplastic polyurethanes via the prepolymer method.
Comparative Performance Data: Polyurethanes
| Performance Metric | Control: PU with 1,4-BDO | Test Polymer: PU with DMHCD |
| Hardness (Shore D) | 50 D | 62 D |
| Tensile Strength | 42 MPa | 55 MPa |
| Elongation at Break | 450% | 320% |
| Compression Set (22h @ 70°C) | 35% | 22% |
| Heat Deflection Temp. (0.45 MPa) | 85 °C | 110 °C |
Scientific Interpretation
The substitution of linear BDO with the bulky, cyclic DMHCD has a profound impact on the polyurethane's properties. The most striking result is the 12-point increase in Shore D hardness , moving the material into a much more rigid classification. This is accompanied by a significant boost in Tensile Strength . This confirms that DMHCD creates a very rigid and robust hard segment.
As expected, this rigidity comes at the cost of some flexibility, with a lower Elongation at Break . However, the most critical performance gain for many applications is the vast improvement in thermomechanical stability. The Compression Set is significantly lower , indicating superior resistance to permanent deformation under load at elevated temperatures. This is further corroborated by a 25°C increase in the Heat Deflection Temperature , showcasing a much higher service temperature for the DMHCD-based TPU. The pendant hydroxyl group on the DMHCD also remains as a potential site for post-curing or creating moisture-curable systems.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a potent specialty monomer for elevating the performance of polyesters and polyurethanes.
-
In Polyesters, DMHCD is an effective agent for increasing glass transition temperature, stiffness, and mechanical strength, making it an excellent candidate for demanding injection molding resins, high-strength fibers, and performance films.
-
In Polyurethanes, DMHCD serves as a high-performance chain extender, yielding materials with superior hardness, strength, and, most notably, thermomechanical stability compared to industry-standard BDO.
For researchers and drug development professionals, the presence of the reactive hydroxyl group is a particularly valuable feature. It opens avenues for creating functionalized biomaterials, where the polymer backbone provides mechanical integrity while the hydroxyl groups serve as handles for conjugating active pharmaceutical ingredients (APIs), grafting hydrophilic polymers to improve biocompatibility, or developing cross-linked hydrogels. Future work should focus on leveraging this functionality for advanced applications in coatings, biomedical devices, and controlled-release drug delivery systems.
References
- 1. CAS 113474-25-2: 1,3-dimethyl 5-hydroxycyclohexane-1,3-dic… [cymitquimica.com]
- 2. Hydroxyl-functional acrylic adhesives: leveraging polysilazane chemistry for curing - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00354C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
Biological activity of compounds synthesized from Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
An In-Depth Comparative Guide to the Biological Activity of Compounds Derived from Cyclohexane Scaffolds
The cyclohexane ring is a foundational scaffold in medicinal chemistry, prized for its conformational flexibility and its role as a versatile building block for synthesizing a diverse array of bioactive molecules. Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate, and related structures like cyclohexane-1,3-dione, serve as pivotal starting materials. Their inherent functionalities—ketones, esters, and hydroxyl groups—provide multiple reaction sites for derivatization, leading to compounds with significant therapeutic potential.
This guide offers a comparative analysis of the biological activities of compounds synthesized from these cyclohexane cores, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the structure-activity relationships that govern their efficacy, present objective comparisons with alternative compounds, and provide the detailed experimental protocols necessary for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and validated methodologies required to advance this promising class of compounds.
Part 1: Comparative Analysis of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities capable of combating multidrug-resistant pathogens.[1] Functionally substituted cyclohexane derivatives have emerged as a promising area of investigation, exhibiting broad-spectrum activity.[2]
Structure-Activity Relationship Insights
The antimicrobial efficacy of cyclohexane derivatives is heavily influenced by their functional groups and overall lipophilicity. Studies have shown that monocyclic cyclohexane derivatives often exhibit better antimicrobial activity compared to more complex spirocyclic systems.[2] Furthermore, the presence of hydrophobic groups, such as chloro-substituted phenyl rings, can enhance activity, particularly against Gram-negative bacteria. This is attributed to the increased ability of lipophilic compounds to penetrate the complex outer membrane of these bacteria.[1][2] For instance, Compound III (ethyl-4-phenyl-6-(4-chlorophenyl)-2-dicyanomethylenecyclohex-3-ene 1-carboxylate) was identified as a particularly potent agent against Escherichia coli and Acinetobacter baumannii.[2]
Interestingly, while some studies report stronger activity against Gram-negative bacteria[1][2], others have found derivatives with greater efficacy against Gram-positive bacteria[3]. This highlights that the specific nature and position of functional groups are critical determinants of the antibacterial spectrum.
Comparative Performance Data
The following table summarizes the antimicrobial performance of various cyclohexane derivatives against a panel of clinically relevant microbes. Minimum Inhibitory Concentration (MIC) is a standard measure of potency, with lower values indicating greater effectiveness.
| Compound Class/Derivative | Target Organism | Activity Metric (MIC, µg/mL) | Reference |
| Amidrazone derivative 2c | Staphylococcus aureus | 64 | [4][5] |
| Amidrazone derivative 2c | Mycobacterium smegmatis | 64 | [4][5] |
| Amidrazone derivative 2b | Yersinia enterocolitica | 64 | [4][5] |
| Amidrazone derivative 2b | Escherichia coli | 256 | [4][5] |
| Amidrazone derivative 2b | Klebsiella pneumoniae | 256 | [4][5] |
| Isoxazoline Dicarboxylic Acid | E. coli | Potent Inhibition (qualitative) | [6] |
| Benzyl-amine derivative | Staphylococcus epidermidis | Remarkable Activity | [7] |
| Benzyl-amine derivative | Pseudomonas aeruginosa | Remarkable Activity | [7] |
Part 2: Comparative Analysis of Anti-Inflammatory Activity
Chronic inflammation is a key pathological driver of numerous diseases, making the development of novel anti-inflammatory agents a critical research priority.[5] Cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory cascade, as they produce pro-inflammatory mediators like prostaglandins and leukotrienes.[8][9] Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[10] Derivatives of cyclohexane have shown significant promise as potent inhibitors of these inflammatory pathways.
Mechanism of Action: COX/LOX Inhibition
The primary mechanism for many anti-inflammatory cyclohexane derivatives involves the dual inhibition of COX and 15-LOX enzymes.[11] This multi-targeted approach is a promising therapeutic strategy, as it can offer broader efficacy with potentially fewer side effects compared to agents that inhibit only one pathway.[11] The NF-κB signaling pathway, a master regulator of inflammation, is another key target.[12] Activation of the NRF2 antioxidant pathway by some derivatives has been shown to negatively control NF-κB signaling, thereby suppressing the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[12]
Below is a diagram illustrating the cyclooxygenase pathway and its role in prostaglandin synthesis, a key target for anti-inflammatory compounds.
Caption: Inhibition of COX enzymes by cyclohexane derivatives.
Comparative Performance Data
The anti-inflammatory potential of these compounds is quantified by their ability to inhibit key enzymes and reduce pro-inflammatory markers. The data below compares several derivatives to standard drugs.
| Compound/Drug | Target/Assay | Activity Metric (IC50, µM) | Selectivity (COX-1/COX-2) | Reference |
| Pyrrolopyrrole-dione 3c | 15-LOX | 12.72 | - | [11] |
| Pyrrolopyrrole-dione 3g | 15-LOX | 12.80 | - | [11] |
| Zileuton (Standard) | 15-LOX | 13.37 | - | [11] |
| Pyrrolopyrrole-dione 3f | COX-1 | 1.15 | 1.00 | [11] |
| Pyrrolopyrrole-dione 3f | COX-2 | 1.15 | 1.00 | [11] |
| Meloxicam (Standard) | COX-1 | 1.25 | 1.00 | [11] |
| Meloxicam (Standard) | COX-2 | 1.25 | 1.00 | [11] |
| Carboxyxanthone 6 | PGE2 Production | Potent Inhibition | - | [10] |
| Celecoxib (Standard) | PGE2 Production | Comparable to Cmpd 6 | - | [10] |
Part 3: Comparative Analysis of Anticancer Activity
The structural diversity of cyclohexane derivatives makes them attractive candidates for anticancer drug discovery.[13] Research has demonstrated that various heterocyclic compounds synthesized from cyclohexane-1,3-dione cores possess cytotoxic activity against a range of human cancer cell lines.[13]
Comparative Performance Data
The efficacy of potential anticancer agents is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
| Compound Class/Derivative | Cancer Cell Line | Activity Metric (IC50, µM) | Reference |
| Oxadiazole-indolin-2-one | HeLa (Cervical) | 10.64 - 33.62 | [14] |
| Cisplatin (Standard) | HeLa (Cervical) | 13.54 - 14.08 | [14] |
| Diketopiperazine 11 | A549 (Lung) | 1.2 | [15] |
| Diketopiperazine 11 | HeLa (Cervical) | 0.7 | [15] |
| (-)-didesmethylrocaglamide | Schwannoma | 0.005 - 0.010 | [16] |
| Silvestrol | Schwannoma | 0.010 - 0.070 | [16] |
The data indicates that certain derivatives, such as the diketopiperazine compound 11 , exhibit potent, single-digit micromolar and even nanomolar activity against aggressive cancer cell lines, making them compelling leads for further development.[15][16]
Part 4: Essential Experimental Protocols
To ensure reproducibility and facilitate comparative studies, adherence to standardized, validated protocols is paramount. The following sections detail the methodologies for key assays discussed in this guide.
Protocol 1: Antimicrobial Susceptibility Testing via Agar Well Diffusion
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial/fungal cultures (e.g., S. aureus, E. coli)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of an MHA plate.
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.
-
Compound Loading: Carefully pipette a fixed volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.[1]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.[2]
Protocol 2: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include untreated (vehicle control) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.[14][15]
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. scispace.com [scispace.com]
- 4. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Long-chain carboxychromanols, metabolites of vitamin E, are potent inhibitors of cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenases: From Prostaglandin Synthesis to Innovative Therapies for Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of Anticancer Agents of Diverse Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Unveiling the Three-Dimensional World of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate Derivatives: A Prospective Crystallographic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration dictates a molecule's biological activity, its physical properties, and its potential for therapeutic application. The family of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate derivatives holds significant promise as versatile scaffolds in drug discovery and as building blocks in the synthesis of complex organic molecules. However, a critical knowledge gap currently exists: a lack of publicly available X-ray crystallographic data for this specific class of compounds.
This guide, therefore, moves beyond a conventional comparison of existing data. Instead, it serves as a comprehensive, prospective manual for researchers, outlining the strategic workflows and experimental protocols necessary to obtain, analyze, and interpret the single-crystal X-ray diffraction data for these promising derivatives. As a senior application scientist, my objective is to provide not just a series of steps, but the underlying rationale and field-proven insights that will enable you to successfully navigate the journey from powder to a refined crystal structure.
The Strategic Importance of Crystallographic Data for Cyclohexane Derivatives
The cyclohexane ring is a fundamental structural motif in a vast array of natural products and synthetic drugs. Its conformational flexibility, primarily the equilibrium between chair, boat, and twist-boat forms, profoundly influences the orientation of its substituents.[1][2] The energetic preference for substituents to occupy equatorial rather than axial positions, governed by steric hindrances known as 1,3-diaxial interactions, is a cornerstone of stereochemistry.[3][4][5]
For this compound and its derivatives, a crystal structure would provide unambiguous evidence of:
-
The preferred ring conformation in the solid state.
-
The stereochemical relationship of the hydroxyl and two dimethyl ester groups (axial vs. equatorial).
-
Key intramolecular distances and angles that can inform computational modeling and structure-activity relationship (SAR) studies.
-
Intermolecular interactions , such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing and can influence physical properties like solubility and melting point.
This information is invaluable for designing next-generation derivatives with optimized pharmacological profiles or material properties.
Part 1: The Experimental Blueprint: From Synthesis to High-Quality Crystals
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the challenging yet rewarding process of crystallization.
Synthesis and Purification: The Foundation of Quality Data
A reliable synthetic route is the prerequisite for obtaining any crystallographic data. A documented method for the synthesis of the parent compound, this compound, involves the catalytic hydrogenation of dimethyl-5-hydroxyisophthalate.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a high-pressure reaction vessel, dissolve dimethyl-5-hydroxyisophthalate in methanol.
-
Catalyst Addition: Add 5% rhodium on alumina as the catalyst, followed by a small amount of acetic acid.
-
Hydrogenation: The reaction mixture is then subjected to hydrogen gas at a pressure of approximately 55 psi and agitated at room temperature overnight.
-
Workup and Purification: Following the reaction, the catalyst is removed by filtration through Celite. The solvent is evaporated under reduced pressure. The resulting residue should be purified by column chromatography (e.g., using a silica gel column with a gradient of ethyl acetate in dichloromethane) to yield the pure product.
Trustworthiness through Validation: The purity of the synthesized compound is paramount for successful crystallization. It is essential to characterize the product thoroughly using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure the absence of starting materials or byproducts.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step, particularly for conformationally flexible molecules like cyclohexane derivatives.[6] The goal is to encourage the slow formation of a highly ordered crystal lattice.
Core Principle: Crystallization is a process of controlled precipitation. A supersaturated solution of the pure compound is prepared, and as the conditions are slowly changed (e.g., temperature decrease or solvent evaporation), the molecules self-assemble into a crystalline lattice.[7]
Recommended Crystallization Techniques for Cyclohexane Derivatives:
-
Slow Evaporation: This is often the simplest and most effective method. A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[7]
-
Vapor Diffusion: This technique is ideal when only small amounts of the compound are available. A concentrated solution of the compound in a solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]
-
Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystallization occurs at the interface between the two solvents as they slowly mix.
Solvent Selection: The Causality Behind the Choice
The choice of solvent is critical and often empirical. For this compound, a good starting point would be to test a range of solvents with varying polarities, such as:
-
Alcohols (Methanol, Ethanol, Isopropanol): These can form hydrogen bonds and may interact favorably with the hydroxyl group.
-
Esters (Ethyl Acetate): The polarity is compatible with the dimethyl ester groups.
-
Chlorinated Solvents (Dichloromethane, Chloroform): Often good for slow evaporation, but their volatility can sometimes lead to rapid crystal growth and lower quality.
-
Aromatic Solvents (Toluene): The non-polar nature might be suitable, and they can sometimes stabilize the crystal lattice through π-stacking interactions if included in the structure.[6]
-
Mixed Solvent Systems: Using a combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can provide fine control over the saturation level.
Experimental Workflow for Crystallization Screening:
Caption: Workflow for crystallization screening of a new compound.
Part 2: Decoding the Molecular Architecture: X-ray Diffraction and Analysis
Once suitable single crystals are obtained, the next phase involves using X-ray diffraction to determine the molecular structure.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD is a non-destructive analytical technique that provides precise information about the unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystal.[8][9]
The Underlying Principle: A crystalline substance acts as a three-dimensional diffraction grating for X-rays. When a monochromatic X-ray beam strikes the crystal, it is diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions are determined.[8][10]
Experimental Protocol: A Typical SC-XRD Workflow
-
Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam while a detector records the diffraction pattern.[10]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using computational methods (structure solution) and subsequently optimized to best fit the experimental data (structure refinement).
Workflow for Structure Determination:
Caption: Standard workflow for single-crystal X-ray structure determination.
Powder X-ray Diffraction (PXRD): An Alternative Approach
If obtaining single crystals of sufficient size and quality proves to be challenging, powder X-ray diffraction (PXRD) can be a valuable alternative for structural analysis of organic materials.[11] While more complex, modern computational methods have made it possible to solve crystal structures from high-quality powder diffraction data.
Part 3: A Framework for Comparative Analysis
Once crystallographic data is obtained for a series of this compound derivatives, a systematic comparison can be undertaken. The following table provides a template for summarizing and comparing the key structural parameters.
Table 1: Comparative Crystallographic Data for this compound Derivatives
| Parameter | Derivative 1 (e.g., Parent) | Derivative 2 (e.g., R-substituted) | Derivative 3 (e.g., Stereoisomer) |
| Crystal System | e.g., Monoclinic | ||
| Space Group | e.g., P2₁/c | ||
| Unit Cell Dimensions | a = Å, b = Å, c = Åα = °, β = °, γ = ° | ||
| Ring Conformation | e.g., Chair | ||
| Substituent Orientations | |||
| - C1-COOCH₃ | e.g., Equatorial | ||
| - C3-COOCH₃ | e.g., Equatorial | ||
| - C5-OH | e.g., Axial | ||
| Key Torsion Angles (°) | e.g., C6-C1-C2-C3 | ||
| Hydrogen Bonding | e.g., O-H···O=C | ||
| - Donor-Acceptor Dist. (Å) | e.g., 2.85 |
This structured data will allow for a rigorous comparison of how different substituents or stereochemistries influence the solid-state conformation and packing of these molecules, providing crucial insights for rational drug design and materials engineering.
Conclusion
While the X-ray crystallographic data for this compound derivatives remains to be elucidated, this guide provides a comprehensive and actionable framework for researchers to pursue this valuable endeavor. By combining robust synthetic and purification protocols with systematic crystallization screening and state-of-the-art X-ray diffraction techniques, the three-dimensional structures of these important compounds can be brought to light. The resulting data will undoubtedly accelerate the development of new therapeutics and functional materials based on this versatile molecular scaffold.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Cycloalkane - Wikipedia [en.wikipedia.org]
- 6. unifr.ch [unifr.ch]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate: Theoretical Predictions vs. Experimental Realities
In the landscape of synthetic chemistry and drug discovery, cyclohexane derivatives serve as versatile scaffolds. Among these, Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate (DMHCD) presents a molecule of significant interest due to its trifunctional nature, incorporating a hydroxyl group and two ester functionalities. This guide offers a deep dive into the theoretical and experimentally determined properties of DMHCD, providing a comparative analysis with related compounds. This information is crucial for researchers in organic synthesis, medicinal chemistry, and materials science for predicting molecular behavior, designing novel synthetic routes, and developing new applications.
Molecular Structure and Stereochemistry: A Theoretical Overview
This compound (CAS No: 113474-25-2) possesses a molecular formula of C10H16O5 and a molecular weight of approximately 216.23 g/mol .[1][2][3][4][5] The core of the molecule is a cyclohexane ring, which can exist in various conformations, with the chair conformation being the most stable. The presence of three substituents on the ring at positions 1, 3, and 5 gives rise to multiple stereoisomers.
The stereochemistry of DMHCD is complex, with three chiral centers, leading to the possibility of 2^3 = 8 stereoisomers. These can be broadly categorized into cis and trans isomers based on the relative orientation of the two carboxylate groups. Each of these will have further stereochemical variations depending on the orientation of the hydroxyl group. The relative stability of these isomers is dictated by the steric interactions between the substituents. In general, conformations where bulky substituents occupy equatorial positions are energetically favored to minimize 1,3-diaxial interactions.[6][7][8] For cis-1,3-disubstituted cyclohexanes, the diequatorial conformation is significantly more stable than the diaxial conformation.[8] In the case of trans-1,3-disubstituted cyclohexanes, both chair conformations have one axial and one equatorial substituent, leading to similar energy levels.[8][9][10]
Predicted vs. Experimental Physical Properties: A Comparative Analysis
The physical properties of a compound are critical for its application and handling. While computational models can provide valuable predictions, experimental data is the gold standard.
| Property | Predicted Value | Experimental Value | Reference Compound: Dimethyl cyclohexane-1,3-dicarboxylate | Reference Compound: 5,5-dimethylcyclohexane-1,3-dione |
| Molecular Weight ( g/mol ) | 216.23 | 216.234[1] | 200.23[11] | 140.18[12] |
| Boiling Point (°C) | 309.0 ± 42.0[1] | Not Available | Not Available | Not Available |
| Density (g/cm³) | 1.210 ± 0.06[1] | Not Available | Not Available | Not Available |
| Melting Point (°C) | Not Available | Not Available | Not Available | 147-150[13][14] |
| Solubility | Not Available | Soluble in water[13] (for a related dione) | Not Available | Soluble in water[13] |
As the table indicates, there is a significant lack of experimentally determined physical properties for DMHCD in publicly available literature. The predicted values from chemical databases provide a starting point, but experimental verification is necessary for any practical application.[1] For comparison, the related compound 5,5-dimethylcyclohexane-1,3-dione has a well-defined melting point and is known to be soluble in water.[13][14] This difference in data availability highlights the need for further experimental characterization of DMHCD.
Synthesis and Spectroscopic Characterization
The synthesis of this compound has been reported via the reduction of dimethyl-5-hydroxyisophthalate.[15] This method utilizes a rhodium on alumina catalyst in the presence of hydrogen gas and acetic acid.
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A reported ¹H NMR spectrum for DMHCD in CDCl₃ shows a multiplet in the range of 3.56-3.78 ppm, corresponding to the seven protons of the two methyl ester groups and the proton on the carbon bearing the hydroxyl group.[15] Multiplets are also observed between 2.15-2.51 ppm and 1.25-1.66 ppm, which can be attributed to the protons on the cyclohexane ring.[15] The exact chemical shifts and coupling constants would be highly dependent on the specific stereoisomer.
Infrared (IR) Spectroscopy
Although an experimental IR spectrum for DMHCD is not provided in the search results, the key characteristic peaks can be predicted based on its functional groups. A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group.[16] Strong, sharp peaks around 1730-1750 cm⁻¹ would indicate the C=O stretching of the ester groups.[16] The C-O stretching of the esters would appear in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For DMHCD, the molecular ion peak (M⁺) would be expected at m/z 216. The fragmentation pattern would likely involve the loss of methoxy groups (-OCH₃) from the esters and a water molecule (-H₂O) from the hydroxyl group.
Experimental Protocols
To address the gap in experimental data, the following protocols are recommended for the characterization of this compound.
Determination of Melting Point
-
A small, dry sample of the purified compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the data to determine chemical shifts, coupling constants, and integration. 2D NMR techniques like COSY and HSQC can be used for unambiguous peak assignment.
-
-
IR Spectroscopy:
-
Prepare a sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Introduce a dilute solution of the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern.
-
Comparative Analysis with Alternative Compounds
To better understand the properties of DMHCD, it is useful to compare it with structurally related molecules.
-
Dimethyl cyclohexane-1,3-dicarboxylate: This compound lacks the hydroxyl group present in DMHCD.[11] A comparison of their physical and spectroscopic properties would reveal the influence of the hydroxyl group on intermolecular interactions (e.g., hydrogen bonding), which would affect properties like boiling point, melting point, and solubility.
-
5,5-dimethylcyclohexane-1,3-dione (Dimedone): This molecule features ketone groups instead of esters and has methyl groups at the 5-position.[12] Despite these differences, it shares the cyclohexane-1,3-dicarbonyl scaffold. Dimedone is a well-characterized solid with a known melting point and is used in various chemical analyses.[13][14][17] Its established properties can serve as a benchmark for the less-characterized DMHCD.
Conclusion
This compound is a molecule with significant potential in various fields of chemistry. This guide has synthesized the available theoretical and limited experimental data to provide a comprehensive overview of its properties. However, a clear gap exists in the experimental characterization of this compound, particularly concerning its physical properties and detailed spectroscopic data for its various stereoisomers. The provided experimental protocols offer a roadmap for future research to fill these knowledge gaps. A thorough understanding of the structure-property relationships of DMHCD and its isomers will undoubtedly pave the way for its effective utilization in the development of new materials and therapeutic agents.
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 113474-25-2: 1,3-dimethyl 5-hydroxycyclohexane-1,3-dic… [cymitquimica.com]
- 3. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate|BLD Pharm [bldpharm.com]
- 4. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | C10H16O5 | CID 58237130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate 97% | CAS: 113474-25-2 | AChemBlock [achemblock.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. Dimethyl cyclohexane-1,3-dicarboxylate | C10H16O4 | CID 138896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dimedone | C8H12O2 | CID 31358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. studycorgi.com [studycorgi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 1,3diMethyl 5hydroxycyclohexane1,3dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 16. This compound | 113474-25-2 | Benchchem [benchchem.com]
- 17. 5,5-dimethylcyclohexane-1,3-dione [chemeurope.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Introduction: Beyond the Synthesis
In the fields of pharmaceutical research and complex organic synthesis, our focus is often directed toward reaction pathways, yield optimization, and the novel properties of molecules like Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate (CAS No. 113474-25-2). However, the life cycle of a chemical does not end with its final workup. Responsible stewardship of these materials, extending through their disposal, is a cornerstone of laboratory safety, environmental protection, and regulatory compliance.
This guide provides a procedural framework for the safe and compliant disposal of this compound. It is designed for the professional researcher, grounding every step in the principles of chemical compatibility, hazard mitigation, and regulatory awareness. The foundational directive for handling any chemical is to always consult the manufacturer-provided Safety Data Sheet (SDS) ; this document serves as a comprehensive supplement to, not a replacement for, the SDS.
Section 1: Hazard Assessment and Chemical Characterization
Understanding the intrinsic properties of a chemical is the first step in managing its waste stream. While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively published, we can infer its likely characteristics from its structure—a hydroxylated diester on a cyclohexane frame—and available data.
The primary causality for its handling procedures stems from its classification as a combustible organic compound and its potential for reactivity with incompatible materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 113474-25-2 | [1][2] |
| Molecular Formula | C₁₀H₁₆O₅ | [1][2] |
| Molecular Weight | 216.23 g/mol | [1][2] |
| Appearance | Varies; may be a liquid or solid | [3][4] |
| Boiling Point | ~309.0 °C (Predicted) | [1] |
| Density | ~1.21 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C recommended by some suppliers | [1] |
Hazard Profile & Incompatibilities:
-
Toxicity: Specific toxicity data is limited. However, compounds with similar functional groups can cause skin, eye, and respiratory system irritation.[5] Assume the compound is harmful and avoid direct contact.
-
Flammability: As an organic ester, it should be considered combustible. Keep away from heat, sparks, and open flames.
-
Reactivity: The primary reactivity concern is with strong oxidizing agents.[4] Mixing with such agents could lead to a vigorous, exothermic reaction. It is also crucial to segregate this waste from strong acids and bases to prevent potential hydrolysis or other reactions.
Section 2: Core Disposal Workflow
The disposal of this compound must be approached as a regulated hazardous waste. The overarching principle, mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is that hazardous chemicals must not be disposed of via sanitary sewers or regular trash.[6][7]
Experimental Protocol: Waste Collection and Storage
Objective: To safely collect and temporarily store waste this compound prior to removal by a licensed disposal service.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, chemical safety goggles, lab coat.
-
Designated hazardous waste container (glass or HDPE, with a screw cap).
-
Hazardous Waste Label.
-
Fume hood.
Procedure:
-
Don PPE: Before handling the chemical waste, ensure all personal protective equipment is correctly worn.
-
Work in a Ventilated Area: Perform all waste transfer operations within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Select a Compatible Container: Choose a clean, dry container made of a material that will not react with the ester, such as borosilicate glass or high-density polyethylene (HDPE). The container must have a tightly sealing screw cap to prevent leaks and evaporation.[9]
-
Label the Container: Prior to adding any waste, affix a "Hazardous Waste" label.[8] Fill out all required information clearly:
-
The words "Hazardous Waste" .
-
Full Chemical Name: "Waste this compound". Do not use abbreviations or chemical formulas.
-
Composition: If mixed with solvents (e.g., ethyl acetate, dichloromethane), list all components with approximate percentages.
-
Hazard Identification: Mark as "Flammable" and/or "Irritant".
-
-
Transfer the Waste: Carefully pour the liquid waste into the container, ensuring there is at least 10% headspace (about one inch) to allow for vapor expansion.[9] If the waste is a solid, transfer it using a clean spatula.
-
Secure and Store the Container:
-
Tightly close the container cap.
-
Store the container in a designated Satellite Accumulation Area (SAA) .[10] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA employs secondary containment (e.g., a spill tray) to contain any potential leaks.[6]
-
Segregate the container from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9]
-
-
Schedule Disposal: Once the container is full, or within the time limits specified by your institution and local regulations (e.g., 90 or 180 days for central accumulation areas), arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal vendor.[7][10]
Section 3: Disposal Decision Logic
The procedural choices for chemical disposal follow a logical pathway designed to ensure safety and compliance. The following diagram illustrates this decision-making process.
Caption: Disposal Workflow for this compound.
Section 4: Spill and Emergency Procedures
Small Spills (<50 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material like vermiculite or sand.[11]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the area.
-
Contact your institution's EHS or emergency response team for cleanup.
References
- 1. lookchem.com [lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. CAS 113474-25-2: 1,3-dimethyl 5-hydroxycyclohexane-1,3-dic… [cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. chemtalk.com.au [chemtalk.com.au]
A Senior Application Scientist's Guide to the Safe Handling of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate (CAS No. 113474-25-2). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to handle this chemical safely and effectively. The following protocols and recommendations are grounded in established safety standards and a causal understanding of chemical hazards.
Understanding the Compound: An Evidence-Based Hazard Assessment
Based on data from analogous dicarboxylate esters and functional groups, we can anticipate the following potential hazards:
-
Eye Irritation: A consistent finding for similar compounds is the potential for serious eye irritation or damage.[2]
-
Skin Irritation: Dicarboxylate esters can cause skin irritation upon contact.[3]
-
Respiratory Tract Irritation: If the compound is in a powder or aerosol form, inhalation may lead to respiratory irritation.[3]
-
Harmful if Swallowed: Some related compounds are classified as harmful if ingested.[2]
Given these potential hazards, adherence to stringent safety protocols is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, with explanations rooted in established safety principles.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing. | Goggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield offers an additional layer of protection for the entire face. |
| Hands | Nitrile gloves. Double-gloving is recommended. | Nitrile gloves offer good chemical resistance. Double-gloving provides an extra layer of protection against contamination and in case of a tear in the outer glove. Gloves should be inspected before use and changed immediately if contaminated. |
| Body | A laboratory coat. A chemical-resistant apron is advisable for larger quantities. | A lab coat protects the skin and personal clothing from spills. An apron provides an additional barrier for procedures with a higher risk of splashing. |
| Feet | Closed-toe shoes. | Prevents injuries from dropped objects or spills. |
| Respiratory | Generally not required for small quantities handled in a well-ventilated area or a chemical fume hood. | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors or particulates. A respirator may be necessary for large-scale operations or in the event of a spill, based on a risk assessment. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for its use.
Safe Handling and Usage Workflow
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Protocol
-
Preparation:
-
Designate a work area within a certified chemical fume hood.
-
Assemble and inspect all required PPE as outlined in the table above.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Handling and Use:
-
Don the appropriate PPE before handling the chemical.
-
Carefully weigh the required amount of this compound in the fume hood.
-
Prepare solutions in the fume hood, adding the compound to the solvent slowly to avoid splashing.
-
-
Storage:
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.
-
Place the absorbed material into a sealed container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.[7]
-
Solid Waste: Contaminated items such as pipette tips, weigh boats, and gloves should be placed in a designated solid hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Always adhere to local, state, and federal regulations for hazardous waste disposal.[8]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
By adhering to these guidelines, you can create a safe and effective research environment for the handling of this compound.
References
- 1. CAS 113474-25-2: 1,3-dimethyl 5-hydroxycyclohexane-1,3-dic… [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. lookchem.com [lookchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. recarroll.com [recarroll.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
